molecular formula C8H18N2 B1314036 2-(Piperidin-1-yl)propan-1-amine CAS No. 54151-70-1

2-(Piperidin-1-yl)propan-1-amine

Cat. No.: B1314036
CAS No.: 54151-70-1
M. Wt: 142.24 g/mol
InChI Key: UNIIVAXJUCKZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIIVAXJUCKZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498971
Record name 2-(Piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54151-70-1
Record name 2-(Piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-yl)propan-1-amine

Executive Summary

This guide provides a comprehensive, scientifically-grounded methodology for the , a diamine scaffold of interest to researchers in medicinal chemistry and drug development. The piperidine moiety is a cornerstone in pharmaceutical design, and functionalized derivatives like the target compound serve as valuable building blocks for creating novel molecular entities.[1] This document eschews a generic template, instead presenting a rationally designed, multi-step synthetic pathway optimized for clarity, reproducibility, and efficiency. The chosen route proceeds from the commercially available chiral starting material, 2-aminopropan-1-ol, and involves a sequence of protection, functional group activation, nucleophilic substitution, and deprotection. Each step is detailed with explicit protocols, mechanistic justifications, and process validation checkpoints, reflecting an approach rooted in established principles of synthetic organic chemistry.

Introduction

Chemical Identity and Properties

2-(Piperidin-1-yl)propan-1-amine is a primary amine derivative characterized by a piperidine ring attached to the second carbon of a propanamine backbone. Its structural and physical properties are summarized below.

PropertyValue
CAS Number 54151-70-1[2]
Molecular Formula C₈H₁₈N₂[2]
Molecular Weight 142.24 g/mol [2]
Alternate Names 2-piperidylpropylamine[2]
Scientific Rationale and Applications

The piperidine ring is a privileged scaffold in modern pharmacology, appearing in numerous approved drugs targeting a wide array of biological systems.[1] The synthesis of novel piperidine derivatives is therefore a critical activity in drug discovery. 2-(Piperidin-1-yl)propan-1-amine provides a versatile platform for further elaboration. The primary amine serves as a handle for amide bond formation, reductive amination, or other N-functionalization reactions, while the tertiary amine of the piperidine ring imparts specific physicochemical properties, such as basicity and potential for hydrogen bonding. This structure is analogous to building blocks used to develop ligands for various targets, including central nervous system receptors.[3][4]

Synthetic Strategy and Pathway Selection

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to plausible synthetic strategies:

  • C2-N (Piperidine) Bond Disconnection: This approach involves a nucleophilic substitution or reductive amination reaction, coupling piperidine with a 3-carbon electrophilic synthon already containing the primary amine (or a precursor).

  • C1-N (Primary Amine) Bond Disconnection: This strategy is less direct and would involve installing the primary amine at a later stage onto a 2-(piperidin-1-yl)propane framework.

The first strategy is superior due to the high nucleophilicity of piperidine and the availability of robust chemical methods for its implementation. Specifically, a nucleophilic substitution pathway starting from 2-aminopropan-1-ol offers excellent control over regiochemistry and stereochemistry (if a chiral starting material is used).

G cluster_retro Retrosynthetic Disconnection target 2-(Piperidin-1-yl)propan-1-amine intermediate1 Protected Diamine (Boc-Protected) target->intermediate1 Deprotection intermediate2 Activated Precursor (Tosyl-Protected Amine) intermediate1->intermediate2 Nucleophilic Substitution start_materials 2-Aminopropan-1-ol + Piperidine intermediate2->start_materials Protection & Activation caption Fig. 1: Retrosynthetic analysis of the target molecule.

Caption: Fig. 1: Retrosynthetic analysis of the target molecule.

Selected Synthetic Pathway

The chosen forward synthesis is a robust four-step sequence designed for high yield and purity. This method leverages well-understood, high-yielding transformations common in process chemistry.

  • Protection: The primary amine of 2-aminopropan-1-ol is selectively protected using a tert-butoxycarbonyl (Boc) group. This is crucial to prevent the more nucleophilic amine from competing with the hydroxyl group in the subsequent step.

  • Activation: The primary hydroxyl group of the Boc-protected amino alcohol is converted into a superior leaving group, a tosylate ester, via reaction with p-toluenesulfonyl chloride (TsCl). This activation is essential for the subsequent nucleophilic attack by piperidine.

  • Nucleophilic Substitution (SN2): Piperidine, a strong secondary amine nucleophile, displaces the tosylate group to form the key C-N bond, constructing the core structure of the target molecule.

  • Deprotection: The Boc protecting group is removed under acidic conditions to liberate the primary amine, yielding the final product, 2-(Piperidin-1-yl)propan-1-amine.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide for laboratory execution. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Overview

G A Step 1: Protection 2-Aminopropan-1-ol + (Boc)₂O B Step 2: Activation Boc-Amino Alcohol + TsCl A->B  THF, Et₃N   C Step 3: Substitution Activated Precursor + Piperidine B->C  DCM, Et₃N   D Step 4: Deprotection Protected Diamine + TFA C->D  MeCN, Heat   E Final Product 2-(Piperidin-1-yl)propan-1-amine D->E  DCM   caption Fig. 2: Four-step synthetic workflow.

Caption: Fig. 2: Four-step synthetic workflow.

Step 1: Synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate

Mechanistic Rationale: The Boc-anhydride reacts with the primary amine, which is a stronger nucleophile than the primary alcohol, to form a stable carbamate. Triethylamine (Et₃N) acts as a base to neutralize the tert-butoxycarboxylic acid byproduct.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Aminopropan-1-ol75.115.00 g66.571.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2515.20 g69.631.05
Triethylamine (Et₃N)101.197.40 mL53.250.8
Tetrahydrofuran (THF)-100 mL--

Protocol:

  • Dissolve 2-aminopropan-1-ol in 100 mL of THF in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a colorless oil or white solid.

Step 2: Synthesis of tert-butyl (1-(tosyloxy)propan-2-yl)carbamate

Mechanistic Rationale: The lone pair of the hydroxyl group attacks the electrophilic sulfur atom of tosyl chloride. Pyridine or triethylamine acts as a base to quench the HCl generated, driving the reaction to completion.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl (1-hydroxypropan-2-yl)carbamate175.2310.0 g57.061.0
p-Toluenesulfonyl chloride (TsCl)190.6511.97 g62.771.1
Pyridine79.1050 mL-Solvent/Base
Dichloromethane (DCM)-100 mL--

Protocol:

  • Dissolve the Boc-protected amino alcohol in 100 mL of DCM and 50 mL of pyridine in a 250 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add tosyl chloride portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1M CuSO₄ solution (3 x 75 mL) to remove pyridine, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.

Step 3: Synthesis of tert-butyl (2-(piperidin-1-yl)propan-1-yl)carbamate

Mechanistic Rationale: This is a classic SN2 reaction. The nitrogen atom of piperidine acts as a nucleophile, attacking the carbon bearing the tosylate leaving group. The reaction is typically heated to overcome the activation energy barrier.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl (1-(tosyloxy)propan-2-yl)carbamate329.4215.0 g45.531.0
Piperidine85.159.0 mL91.062.0
Acetonitrile (MeCN)-150 mL--

Protocol:

  • Combine the tosylated intermediate and acetonitrile in a 250 mL flask.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 16-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate in vacuo to remove the solvent.

  • Dissolve the residue in DCM (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected diamine, which can be purified by chromatography if needed.

Step 4: Synthesis of 2-(Piperidin-1-yl)propan-1-amine

Mechanistic Rationale: The Boc group is labile in strong acid. Trifluoroacetic acid (TFA) protonates the carbamate, which then fragments to release the free amine, isobutylene, and carbon dioxide.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl (2-(piperidin-1-yl)propan-1-yl)carbamate242.3810.0 g41.251.0
Trifluoroacetic acid (TFA)114.0220 mL260.0~6.3
Dichloromethane (DCM)-80 mL--

Protocol:

  • Dissolve the Boc-protected product in 80 mL of DCM and cool to 0 °C.

  • Slowly add 20 mL of TFA to the stirred solution.

  • Remove the ice bath and stir at room temperature for 2-3 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in 50 mL of water and basify to pH >12 by the slow addition of 5M NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extract the aqueous layer with DCM (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 2-(Piperidin-1-yl)propan-1-amine, as a liquid.

Process Validation and Characterization

  • In-Process Controls: Each step of the synthesis should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes, visualized with ninhydrin for amine-containing compounds and potassium permanganate stain for others).

  • Final Product Characterization: The identity and purity of the final compound should be confirmed by:

    • ¹H NMR: To confirm the proton environment and structural integrity.

    • ¹³C NMR: To confirm the number and type of carbon atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ expected at ~143.15).

    • Purity Assessment: Quantitative analysis via HPLC or GC is recommended to determine the final purity, which should typically be >95% for research applications.

Safety Considerations

  • Piperidine: Corrosive, flammable, and toxic. Handle only in a fume hood with appropriate gloves and eye protection.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care using appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Use only in a well-ventilated area.

This guide outlines a reliable and scalable synthesis for 2-(Piperidin-1-yl)propan-1-amine. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their discovery programs.

References

  • BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Santa Cruz Biotechnology. 2-(piperidin-1-yl)propan-1-amine | CAS 54151-70-1.
  • Matassini, C., Clemente, F., & Goti, A. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
  • Google Patents. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • Santa Cruz Biotechnology. 2-(2-methylpiperidin-1-yl)propan-1-amine.
  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Organic Chemistry Portal. Piperidine synthesis.
  • ResearchGate. Large-scale reductive amination and synthesis applications.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals.
  • Edgar, K. J., & Pereira, Z. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • University of Pisa. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Wünsch, B., & Schepmann, D. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect.
  • DTIC. Piperidine Synthesis.
  • Boruah, R., & Dutta, M. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry.
  • Kumar, A., & Singh, R. Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.
  • Wang, C., Tu, Y., Han, J., & Guo, Y. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research.
  • European Patent Office. PROCESS FOR THE PREPARATION OF 1-(PYRIMIDIN-2-YL)PROPAN-2-ONES.
  • Wünsch, B., & Schepmann, D. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.

Sources

Chiral Synthesis of (S)-2-(Piperidin-1-yl)propan-1-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(Piperidin-1-yl)propan-1-amine is a chiral diamine that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for biological activity, necessitating a robust and well-defined enantioselective synthetic route. This technical guide provides an in-depth exploration of a reliable and scalable chiral synthesis of (S)-2-(Piperidin-1-yl)propan-1-amine, starting from the readily available and inexpensive chiral precursor, L-alanine. The guide details a primary synthetic pathway involving the reduction of L-alanine to L-alaninol, followed by activation of the hydroxyl group and subsequent nucleophilic substitution with piperidine. An alternative synthetic strategy via reductive amination is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the synthetic choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The specific three-dimensional arrangement of atoms at a stereocenter can profoundly influence a molecule's pharmacological and toxicological properties. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral amines is a cornerstone of modern drug discovery and development.[1] (S)-2-(Piperidin-1-yl)propan-1-amine, with its primary and tertiary amine functionalities and a defined stereocenter, presents a synthetic challenge that requires careful control over reactivity and stereochemistry.

This guide focuses on a practical and scalable approach to the synthesis of the (S)-enantiomer, leveraging the "chiral pool" by starting with L-alanine. This strategy is often favored in industrial settings due to the low cost and high enantiomeric purity of the starting material.

Primary Synthetic Pathway: From L-Alanine to (S)-2-(Piperidin-1-yl)propan-1-amine

The primary synthetic route is a three-step process that begins with the reduction of L-alanine to the corresponding chiral amino alcohol, L-alaninol. The hydroxyl group is then activated as a good leaving group, typically a tosylate, to facilitate nucleophilic substitution by piperidine.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Substitution & Deprotection A L-Alanine B (S)-2-Aminopropan-1-ol (L-Alaninol) A->B  NaBH4 / H2O/Ethanol (from L-Alanine Ethyl Ester HCl) C (S)-2-Aminopropan-1-ol D (S)-(2-((tert-Butoxycarbonyl)amino)propyl) 4-methylbenzenesulfonate C->D 1. Boc2O 2. TsCl, Pyridine E (S)-(2-((tert-Butoxycarbonyl)amino)propyl) 4-methylbenzenesulfonate F (S)-tert-Butyl (1-(piperidin-1-yl)propan-2-yl)carbamate E->F Piperidine, K2CO3, DMF G (S)-2-(Piperidin-1-yl)propan-1-amine F->G HCl or TFA G A 1-(Piperidin-1-yl)propan-2-one B Racemic 2-(Piperidin-1-yl)propan-1-amine A->B NH3, Reducing Agent (e.g., NaBH3CN) C (S)-2-(Piperidin-1-yl)propan-1-amine B->C Chiral Resolution or Asymmetric Reduction G cluster_0 Method Selection cluster_1 Optimization cluster_2 Validation A Direct Separation (CSP) C Mobile Phase Composition A->C B Indirect Separation (Derivatization) B->C D Column Temperature C->D E Flow Rate D->E F Linearity E->F G Precision F->G H Accuracy G->H I LOD/LOQ H->I

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(Piperidin-1-yl)propan-1-amine, a piperidine-containing compound with potential significance in medicinal chemistry. Given the prevalence of the piperidine scaffold in a wide array of pharmaceuticals, a thorough understanding of its conformational preferences is paramount for rational drug design and development[1][2]. This document synthesizes fundamental principles of stereochemistry and conformational analysis, applying them to the specific structural features of 2-(Piperidin-1-yl)propan-1-amine. While specific experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from well-established methodologies and data for analogous piperidine derivatives to provide a robust theoretical framework. It further outlines detailed experimental and computational protocols for its comprehensive structural elucidation.

Introduction: The Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders[1][3]. Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulated lipophilicity, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions[1]. The conformational flexibility of the piperidine ring allows it to adapt to the steric and electronic demands of biological targets, thereby enhancing binding affinity and efficacy[1][4].

2-(Piperidin-1-yl)propan-1-amine (Figure 1) is a chiral amine featuring a piperidine ring N-substituted with a 2-aminopropyl group. Its structure suggests potential applications as a building block in the synthesis of more complex bioactive molecules. A detailed understanding of its three-dimensional structure and conformational dynamics is therefore a critical prerequisite for its effective utilization in drug discovery programs.

Figure 1: Chemical Structure of 2-(Piperidin-1-yl)propan-1-amine

Caption: 2D structure of 2-(Piperidin-1-yl)propan-1-amine.

Molecular Structure and Stereochemistry

Core Chemical Features

2-(Piperidin-1-yl)propan-1-amine possesses the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol [5]. The structure comprises a saturated six-membered heterocyclic piperidine ring linked via its nitrogen atom to the second carbon of a propan-1-amine chain.

Chirality and Stereoisomers

The C2 carbon of the propan-1-amine moiety is a stereogenic center, giving rise to two enantiomers: (S)-2-(Piperidin-1-yl)propan-1-amine and (R)-2-(Piperidin-1-yl)propan-1-amine. The specific stereoisomer will dictate its interaction with chiral biological macromolecules, making stereospecific synthesis and characterization crucial for any pharmaceutical application.

Conformational Analysis: A Deep Dive

The conformational flexibility of 2-(Piperidin-1-yl)propan-1-amine is primarily governed by the piperidine ring pucker and the rotation around the C-N and C-C single bonds of the propan-1-amine substituent.

Piperidine Ring Conformation

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions. For monosubstituted piperidines, the equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions[6]. In the case of 2-(Piperidin-1-yl)propan-1-amine, the propan-1-amine group is attached to the nitrogen atom. The nitrogen atom undergoes rapid inversion, and the bulky substituent will preferentially occupy the equatorial position to minimize steric hindrance.

Conformation of the Propan-1-amine Substituent

The orientation of the 2-aminopropyl group relative to the piperidine ring is determined by rotation around the N1-C2' bond. The presence of a lone pair on the piperidine nitrogen and the stereocenter at C2' will influence the rotational energy barrier and the preferred dihedral angles. Intramolecular hydrogen bonding between the primary amine and the piperidine nitrogen is a possibility that could further stabilize certain conformations.

Proposed Methodologies for Structural Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of 2-(Piperidin-1-yl)propan-1-amine.

Experimental Approaches

NMR spectroscopy is a powerful tool for conformational analysis in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons can provide information about the chair conformation and the axial/equatorial orientation of the protons. The coupling constants between the protons on C2' and C1' of the propan-1-amine chain can reveal the preferred rotamers.

  • ¹³C NMR: The chemical shifts of the piperidine carbons can also be indicative of the ring conformation.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for identifying through-space proximities between protons, which can help to define the overall 3D structure and preferred conformation. For instance, NOESY can reveal interactions between the propan-1-amine substituent and the piperidine ring protons.

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule[7][8][9]. This technique would precisely determine bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline state. It is important to note that the solid-state conformation may not be the only or even the most populated conformation in solution.

Computational Chemistry

Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the energy barriers between them.

  • Molecular Mechanics (MM): MM methods can be used to perform a conformational search to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometries of the low-energy conformers identified by MM and to calculate their relative energies with higher accuracy. DFT can also be used to predict NMR chemical shifts and coupling constants, which can be compared with experimental data for validation.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational landscape of the molecule in solution, taking into account the effects of the solvent.

Experimental and Computational Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a known quantity of 2-(Piperidin-1-yl)propan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the acquired data using appropriate software. Assign all proton and carbon signals using the 2D NMR data. Analyze the coupling constants and NOE correlations to deduce the preferred conformation.

Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of 2-(Piperidin-1-yl)propan-1-amine suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.

Protocol for Computational Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of 2-(Piperidin-1-yl)propan-1-amine using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e).

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the MM search and perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G(d)).

  • Analysis: Analyze the relative energies, geometries, and dihedral angles of the optimized conformers to determine the most stable conformations.

Data Presentation and Visualization

Table 1: Key Physicochemical Properties of 2-(Piperidin-1-yl)propan-1-amine
PropertyValueSource
Molecular FormulaC₈H₁₈N₂[5]
Molecular Weight142.24 g/mol [5]
CAS Number54151-70-1[5]
Figure 2: Workflow for Conformational Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Analysis Comprehensive Conformational and Structural Elucidation NMR->Analysis Xray X-ray Crystallography Xray->Analysis MM Molecular Mechanics (Conformational Search) DFT Density Functional Theory (Geometry Optimization, Energy Calculation) MM->DFT MD Molecular Dynamics (Solvent Effects) DFT->MD MD->Analysis Synthesis Synthesis and Purification of 2-(Piperidin-1-yl)propan-1-amine Synthesis->NMR Synthesis->Xray Synthesis->MM

Caption: A logical workflow for the comprehensive conformational analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and a predictive conformational analysis of 2-(Piperidin-1-yl)propan-1-amine. By leveraging established principles of stereochemistry and conformational analysis of piperidine-containing molecules, we have outlined a robust framework for its complete structural characterization. The proposed experimental and computational protocols offer a clear roadmap for researchers to obtain definitive structural and conformational data.

Future work should focus on the stereospecific synthesis of the (R) and (S) enantiomers and their detailed characterization using the methodologies described herein. Such studies will be invaluable for understanding the structure-activity relationships of this compound and its derivatives in various biological contexts, ultimately paving the way for its potential application in drug discovery and development.

References

  • (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one - Smolecule. (n.d.).
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. (n.d.).
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • 2-(piperidin-1-yl)propan-1-amine | CAS 54151-70-1 | SCBT. (n.d.).
  • The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments - ResearchGate. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023).
  • 2-(Pyrrolidin-1-yl)propan-1-amine - PubChem. (n.d.). Retrieved from [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PubMed Central. (2021).
  • Chemical Properties of 2-Propen-1-amine (CAS 107-11-9) - Cheméo. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates - Benchchem. (n.d.).
  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents. (n.d.).
  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Amino-1-(piperidin-1-yl)propan-1-one | C8H16N2O - PubChem. (n.d.). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (n.d.).
  • One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone - MDPI. (2020). Retrieved from [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. (n.d.).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.).
  • X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - DTIC. (2020). Retrieved from [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents. (n.d.).
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - ResearchGate. (2025). Retrieved from [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. (n.d.).
  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (n.d.).
  • Structure elucidation and complete assignment of H and C NMR data of Piperine - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids - MDPI. (2023). Retrieved from [Link]

Sources

CAS number 54151-70-1 properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or "Foxy Methoxy," is a synthetic tryptamine derivative recognized for its unique psychoactive effects. Unlike classic hallucinogens, 5-MeO-DiPT is reported to produce robust tactile enhancement, stimulant-like effects, and only mild visual distortions[1]. Its primary mechanism of action involves non-selective agonism at serotonin receptors, with a notable affinity for the 5-HT1A and 5-HT2A subtypes, alongside inhibition of serotonin reuptake[1][2]. This dual action contributes to its complex pharmacological profile, which has attracted interest in psychopharmacological research. However, preclinical studies have also raised significant concerns, revealing potential for serotonergic neurotoxicity and cognitive deficits in animal models[1][3]. As a Schedule I controlled substance in the United States, its use is restricted to authorized research settings[4]. This guide provides a comprehensive technical overview of 5-MeO-DiPT, synthesizing available data on its chemical properties, pharmacology, synthesis, and key experimental methodologies to support informed research and development.

Physicochemical Properties

5-MeO-DiPT (CAS Number: 54151-70-1) is a substituted indole alkaloid belonging to the tryptamine class[5]. The hydrochloride salt is typically a white crystalline powder[2]. Its structure is characterized by a methoxy group at the fifth position of the indole ring and two isopropyl groups on the terminal amine of the ethyl side chain[2][5].

PropertyValueSource
IUPAC Name 3-[2-(Diisopropylamino)ethyl]-5-methoxyindole[1]
Molecular Formula C₁₇H₂₆N₂O[1]
Molar Mass 274.408 g·mol⁻¹[1]
Melting Point 181 °C (358 °F)[1]
CAS Number 54151-70-1 (for 2-(Piperidin-1-yl)propan-1-amine)N/A
4021-34-5 (for 5-MeO-DiPT)[1]

Synthesis and Analytical Characterization

The Speeter-Anthony Tryptamine Synthesis

The most established method for preparing 5-MeO-DiPT and other N,N-dialkylated tryptamines is the Speeter-Anthony synthesis, first described in 1954[6][7]. This route is favored for its reliability and good yields.

Rationale for the Speeter-Anthony Approach: This method provides a versatile and efficient pathway starting from a substituted indole. The key transformation involves creating an indole-3-glyoxylamide intermediate, which is then reduced to the final tryptamine. This two-step process is generally more controlled and higher-yielding than direct alkylation of 5-methoxytryptamine, which can be difficult to manage and may produce unwanted side products.

Core Reaction Steps:

  • Acylation of the Indole Ring: The synthesis begins with 5-methoxyindole. This starting material is reacted with oxalyl chloride in a suitable solvent like anhydrous diethyl ether. This electrophilic substitution reaction occurs preferentially at the electron-rich C3 position of the indole ring, forming a reactive 5-methoxyindole-3-glyoxylyl chloride intermediate.

  • Amide Formation: The intermediate acid chloride is not isolated but is reacted in situ with diisopropylamine. The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form the stable N,N-diisopropyl-5-methoxyindole-3-glyoxylamide.

  • Reduction to the Tryptamine: The final and critical step is the reduction of the glyoxylamide. A powerful reducing agent, typically lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF), is used. The LAH reduces both the amide carbonyl and the adjacent ketone carbonyl to methylene groups, yielding the final product, 5-MeO-DiPT[5][7][8].

Analytical Methods for Identification and Quantification

Accurate detection and quantification of 5-MeO-DiPT and its metabolites in biological matrices are crucial for both forensic analysis and pharmacokinetic research.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for identifying 5-MeO-DiPT. The compound chromatographs well without derivatization. For quantification in urine, methods have been developed using GC coupled with high-resolution Orbitrap MS, offering a linear range of 2–300 ng/mL and a limit of detection of 1 ng/mL[9][10].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for quantifying 5-MeO-DiPT in complex samples like urine. A method using dried urine spots coupled with LC-MS/MS has a lower limit of quantification (LLOQ) of 0.2 ng/mL[11][12]. This technique is also essential for identifying and quantifying metabolites[13].

Pharmacology and Mechanism of Action

5-MeO-DiPT exhibits a complex pharmacological profile, acting primarily as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor[1][3].

Receptor Binding and Functional Activity

The psychoactive effects of 5-MeO-DiPT are primarily mediated by its interaction with serotonin (5-HT) receptors. While it binds to a range of subtypes, its affinity is most pronounced at 5-HT1A and 5-HT2A receptors[1][3].

  • 5-HT2A Receptor Agonism: Activation of the 5-HT2A receptor is the principal mechanism underlying the hallucinogenic effects of psychedelic compounds[1]. The head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic activity, is mediated by 5-HT2A agonism and is reliably induced by 5-MeO-DiPT[1][2][3]. This effect can be blocked by 5-HT2A antagonists[1].

  • 5-HT1A Receptor Agonism: 5-MeO-DiPT displays high affinity for the 5-HT1A receptor, with some studies suggesting its binding affinity is significantly higher for 5-HT1A than for 5-HT2A[1][3]. 5-HT1A receptors are inhibitory autoreceptors that regulate serotonin release. Agonism at this site may modulate the overall serotonergic tone and potentially temper the 5-HT2A-mediated psychedelic effects, which could explain its atypical profile[1].

  • Serotonin Transporter (SERT) Inhibition: 5-MeO-DiPT also functions as a serotonin reuptake inhibitor, which increases the synaptic concentration of serotonin[1][2][3]. This action likely contributes to the stimulant and entactogen-like properties reported by users.

The table below summarizes the reported in vitro binding affinities (Ki) and functional potencies (EC50) for 5-MeO-DiPT at key serotonin targets.

TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Assay Type
5-HT1A Receptor 19 ± 6N/A[³H]8-OH-DPAT Displacement
5-HT2A Receptor 100 ± 301100 ± 100[³H]Ketanserin Displacement / Ca²⁺ Mobilization
SERT 150 ± 10N/A[³H]Citalopram Displacement

Note: Data synthesized from multiple sources; values can vary between studies and assay conditions.

Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a well-characterized intracellular signaling cascade. This pathway is central to the psychedelic effects of 5-MeO-DiPT.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol r_5HT2A 5-HT2A Receptor gpc Gq/11 Protein r_5HT2A->gpc Activates plc Phospholipase C (PLC) gpc->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates downstream Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) ca2->downstream Cellular Responses pkc->downstream Phosphorylates Targets agonist 5-MeO-DiPT agonist->r_5HT2A Binds & Activates

Caption: 5-HT₂A receptor signaling cascade initiated by 5-MeO-DiPT.

Key Experimental Protocols

In Vitro: 5-HT2A Receptor Calcium Flux Assay

This assay is a primary method for quantifying the functional potency (EC50) of a 5-HT2A receptor agonist like 5-MeO-DiPT.

Causality and Self-Validation: The assay's logic is direct: 5-HT2A receptor activation by an agonist triggers Gq protein signaling, leading to a measurable release of intracellular calcium. The intensity of the fluorescent signal is proportional to the degree of receptor activation. The protocol includes positive (a known potent agonist like serotonin) and negative (vehicle) controls to validate the cellular response and establish the dynamic range of the assay. Each concentration of the test compound is run in replicate to ensure statistical validity.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well microplates. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Preparation: Prepare serial dilutions of 5-MeO-DiPT in an appropriate assay buffer. Also prepare solutions for a reference agonist (e.g., serotonin) and a vehicle control.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the 5-MeO-DiPT dilutions, reference agonist, or vehicle into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

  • Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

In Vivo: Rodent Head-Twitch Response (HTR) Assay

The HTR is a rapid, spasmodic head rotation in rodents that is a well-validated behavioral model for 5-HT2A receptor-mediated psychedelic activity[1][14].

Causality and Self-Validation: The frequency of head twitches is directly correlated with the in vivo potency of 5-HT2A agonists. The experimental design is self-validating through the use of a dose-response curve; increasing doses should produce a corresponding increase in HTR frequency up to a maximal effect, after which higher doses may cause general behavioral disruption that reduces the count (an inverted U-shaped curve)[1]. A vehicle control group establishes the baseline rate of spontaneous head movements, which should be near zero.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and observation chambers (e.g., standard transparent polycarbonate cages) for at least 60 minutes before drug administration.

  • Drug Administration: Administer 5-MeO-DiPT (e.g., 1, 3, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Observation Period: Immediately after injection, place the mouse back into its observation chamber. Record behavior for a set period, typically 30 to 60 minutes.

  • HTR Quantification: A trained observer, blind to the experimental condition, manually counts the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general exploratory behavior. Alternatively, automated systems using magnetometers or machine-learning-based video analysis can be used for high-throughput quantification[15][16].

  • Data Analysis: Sum the total number of head twitches for each animal during the observation period. Analyze the data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

G cluster_flow Experimental Workflow acclimate 1. Animal Acclimation (60 min in test chamber) prepare 2. Prepare 5-MeO-DiPT Doses (e.g., 1, 3, 5, 10 mg/kg) & Vehicle acclimate->prepare acclimate->prepare inject 3. Administer Compound (Intraperitoneal Injection) prepare->inject prepare->inject observe 4. Place in Chamber & Record Behavior (30-60 min) inject->observe inject->observe quantify 5. Quantify Head Twitches (Manual or Automated Scoring) observe->quantify observe->quantify analyze 6. Statistical Analysis (ANOVA, Dose-Response Curve) quantify->analyze quantify->analyze

Caption: Workflow for the rodent Head-Twitch Response (HTR) assay.

Metabolism, Pharmacokinetics, and Toxicology

Metabolism

In vivo studies in rats have shown that 5-MeO-DiPT is extensively metabolized. The primary metabolic pathways include O-demethylation, N-deisopropylation, and hydroxylation of the indole ring[4][17].

Major Identified Metabolites:

  • 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT): This is the main metabolite, formed by O-demethylation. In rats, it accounts for approximately 20.5% of the administered dose excreted in urine within 24 hours[17][18].

  • 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT): Formed via N-dealkylation[17][19].

  • 5-hydroxy-N-isopropyltryptamine (5-OH-IPT): Results from both O-demethylation and N-dealkylation[17].

  • 5-methoxyindole-3-acetic acid (5-MeO-IAA): A product of oxidative deamination[17].

Pharmacokinetics

While detailed pharmacokinetic studies in humans are lacking, data from recreational use and animal models provide some insights. The onset of effects after oral administration is typically 20-30 minutes, with a duration of 3-6 hours[2]. In rats administered a 10 mg/kg oral dose, metabolites are readily detectable in the urine within 24 hours[17][20].

Toxicological Profile

Significant toxicological concerns have been identified for 5-MeO-DiPT, distinguishing it from many other psychedelic tryptamines.

Toxicological FindingSpeciesDosesKey ObservationsSource(s)
Serotonergic Neurotoxicity RatRepeated dosesCaused hypoactivity and minor changes in 5-HT turnover in several brain regions.[21]
Cognitive Deficits RatRepeated adolescent exposureDeleterious effects on learning and memory observed in adulthood.[21]
Genotoxicity / DNA Damage RatSingle dose (5-20 mg/kg)Induced DNA single and double-strand breaks in the cortex that persisted for up to 60 days.[2][3]
Dopaminergic System Changes Rat5-20 mg/kgDecreased dopamine (DA) and metabolite (DOPAC, HVA) tissue content, suggesting adaptive changes or damage to DA terminals.[2][3]
Fatal Intoxications HumanN/A (Case Reports)Several severe and/or fatal intoxications have been associated with 5-MeO-DiPT use.[1]

Causality of Toxicity: The mechanisms underlying 5-MeO-DiPT's neurotoxicity are not fully understood but are thought to be distinct from those of MDMA[1]. The combination of potent SERT inhibition and direct receptor agonism may lead to excessive serotonergic stimulation. Furthermore, evidence of oxidative DNA damage suggests that the generation of reactive oxygen species could be a contributing factor, a mechanism also seen with amphetamines[3]. The doses used in rodent studies (5-20 mg/kg) are significantly higher than typical human recreational doses, but they indicate a clear potential for dose-dependent toxicity[3][22].

Conclusion and Future Directions

5-MeO-DiPT is a pharmacologically complex tryptamine with a distinct profile that separates it from classic psychedelics. Its potent interaction with the 5-HT1A and 5-HT2A receptors, combined with SERT inhibition, creates a unique combination of psychedelic, entactogenic, and stimulant-like effects. While this profile is of interest for structure-activity relationship studies, the significant preclinical evidence of neuro- and genotoxicity presents a major barrier to any potential therapeutic development[1][3].

For researchers, 5-MeO-DiPT serves as an important tool compound for probing the complexities of the serotonin system. Future research should focus on elucidating the precise molecular mechanisms responsible for its toxic effects. Understanding why this particular tryptamine induces DNA damage while others appear safer could provide critical insights into the structural requirements for safe psychedelic drug design. Furthermore, exploring the interplay between its 5-HT1A agonism and 5-HT2A-mediated effects may help unravel the neurobiology of atypical psychedelic experiences. Given its legal status and safety profile, all research must be conducted under strict regulatory compliance and with appropriate safety protocols.

References

  • 5-MeO-DiPT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Noworyta-Sokołowska, K., Kamińska, K., & Gołembiowska, K. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research, 30(4), 593–606. [Link]

  • Speeter–Anthony route - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Noworyta-Sokołowska, K., Kamińska, K., Kreiner, G., & Gołembiowska, K. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research, 30(4), 593-606. [Link]

  • Noworyta-Sokołowska, K., et al. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research. [Link]

  • Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analyst, 130(3), 330-344. [Link]

  • Ujváry, I. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychedelic Studies. [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Speeter-Anthony Tryptamine Synthesis. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]

  • Herian, M., et al. (2020). Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission. Pharmacological Reports. [Link]

  • Cozzi, N. V., et al. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(3), 949-954. [Link]

  • Wang, Q., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(8), 856-862. [Link]

  • Kanamori, T., et al. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Health Science, 52(3), 266-271. [Link]

  • Shen, H., et al. (2012). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 40(5), 958-966. [Link]

  • Yan, H., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine, 73, 101963. [Link]

  • Kanamori, T., et al. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Health Science, 52(3), 266-271. [Link]

  • Compton, D. M., et al. (2011). Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats. Behavioural Brain Research, 223(1), 169-176. [Link]

  • PubChem. (n.d.). 5-methoxy-N,N-diisopropyltryptamine. Retrieved January 17, 2026, from [Link]

  • 5-MeO-MiPT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Yan, H., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine. [Link]

  • Reddit. (2020). Possible neurotoxicity from 5-Meo-DiPT. [Link]

  • Wang, Q., et al. (2020). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. The Analyst. [Link]

  • Kanamori, T., et al. (2006). Excretion of 5-MeO-DIPT and its Metabolites in the Urine of Rat. Journal of Health Science. [Link]

  • Brandt, S. D., et al. (2005). Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. The Analyst. [Link]

  • Kanamori, T., et al. (2006). MRM conditions for the analysis of 5-MeO-DIPT and its metabolites. Journal of Health Science. [Link]

  • Brandt, S. D., et al. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047-57. [Link]

  • Halberstadt, A. L., et al. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 729-740. [Link]

  • Brandt, S. D., et al. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst. [Link]

  • Cunningham, K. A., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 5(9), 834-847. [Link]

  • Kanamori, T., et al. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Health Science. [Link]

  • Bergin, A., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology. [Link]

  • The Hive. (2000). Routes to 5-MeO-DIPT. [Link]

  • Reddit. (2017). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. [Link]

  • University of Chicago. (n.d.). Calcium Flux Protocol. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Halberstadt, A. L., et al. (2023). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science, 6(12), 1871-1884. [Link]

  • Brandt, S. D., et al. (2016). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 8(10), 1051-1061. [Link]

  • Bergin, A., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology. [Link]

  • DC Chemicals. (n.d.). 5-HT Receptor. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2024).
  • 5-MeO-DPT - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Piperidine Amines

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and development.[1] Its derivatives are integral components in a vast number of pharmaceuticals, natural products, and agrochemicals.[2] An analysis of FDA-approved drugs reveals that the piperidine motif is one of the most frequently encountered N-heterocycles, lauded for its ability to confer favorable physicochemical properties such as modulated lipophilicity, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[2][3] These attributes enhance a molecule's "druggability," improving its pharmacokinetic profile (ADME) while often reducing toxicity.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing substituted piperidine amines. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and offer detailed protocols for practical application. The focus is not merely on procedural steps but on building a foundational understanding that empowers the rational design and efficient execution of synthetic routes to this vital class of molecules.

Core Synthetic Strategies for Piperidine Ring Construction

The synthesis of the piperidine core can be broadly categorized into two approaches: the functionalization of a pre-existing aromatic ring (e.g., pyridine) or the de novo construction of the saturated ring from acyclic precursors.

Catalytic Hydrogenation of Pyridine Derivatives

The most atom-economical and direct route to the piperidine scaffold is the catalytic hydrogenation of readily available pyridine precursors.[2] This reaction involves the addition of three equivalents of hydrogen across the aromatic ring, a transformation that, while conceptually simple, requires potent catalytic systems to overcome the aromatic stabilization energy of the pyridine ring.

Causality Behind Experimental Choices: The primary challenge in pyridine hydrogenation is achieving chemoselectivity—reducing the pyridine ring without affecting other sensitive functional groups.[2] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating careful selection of the catalyst and reaction conditions.[2][4]

  • Heterogeneous Catalysis: This is the most common industrial approach due to the ease of catalyst separation.[2][5] Precious metal catalysts like Rhodium, Ruthenium, Palladium, and Platinum on a solid support (e.g., carbon) are highly effective.[5] Acidic additives are often employed to protonate the pyridine nitrogen, which facilitates the reduction and mitigates catalyst poisoning.[2]

  • Homogeneous Catalysis: These systems, such as those based on Iridium(III) or Rhodium complexes, offer high selectivity and activity under milder conditions (lower pressures and temperatures).[6][7] They are particularly valuable for substrates with reducible functional groups where chemoselectivity is paramount.[6]

  • Electrocatalytic Hydrogenation: An emerging sustainable alternative involves electrocatalytic methods, which use water as a proton source, avoiding the need for high-pressure hydrogen gas.[8] Rhodium on carbon has been shown to be an effective catalyst in these systems, achieving high current efficiency.[8]

Workflow for Pyridine Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Pyridine Substrate + Catalyst (e.g., Rh/C) in Solvent Reactor High-Pressure Reactor Start->Reactor Conditions Pressurize with H2 Gas (e.g., 5-50 bar) Heat (e.g., 40-100 °C) Reactor->Conditions Filter Filter to Remove Catalyst Conditions->Filter After Reaction Completion Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Substituted Piperidine Purify->Product

Caption: General workflow for heterogeneous catalytic hydrogenation of pyridines.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst System Typical Conditions Advantages Disadvantages
Pd/C, PtO₂ (Heterogeneous) 50-100 atm H₂, 80-150 °C, Acidic media (e.g., HCl, TFA) Cost-effective, robust, easy catalyst removal Harsh conditions, low chemoselectivity, risk of hydrogenolysis
[Cp*RhCl₂]₂/I⁻ (Homogeneous) HCOOH/Et₃N, 40 °C Mild conditions, high chemoselectivity for piperidines or tetrahydropyridines[7] Higher cost, product contamination with metal
[Ir(cod)(PCy₃)(py)]PF₆ (Homogeneous) 50 bar H₂, 25 °C, TFA Excellent functional group tolerance (nitro, bromo, azide)[6] Requires specialized ligands, catalyst sensitivity

| Rh/C (Electrocatalytic) | Ambient temp & pressure, Anion-exchange membrane | Sustainable, avoids high-pressure H₂, high current efficiency[8] | Newer technology, may require specialized equipment |

De Novo Synthesis via Reductive Amination

Reductive amination is a cornerstone of C-N bond formation and a highly versatile method for constructing the piperidine ring from acyclic precursors.[9] The most powerful variant for this purpose is the double reductive amination (DRA) , which involves the reaction of a dicarbonyl compound (typically a 1,5-dialdehyde or ketoaldehyde) with a primary amine or ammonia source.

Causality Behind Experimental Choices: This strategy is mechanistically elegant, proceeding through the formation of two imine/iminium ion intermediates, followed by intramolecular cyclization and subsequent reduction. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are favored because they are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl groups. Borane-pyridine complex (BAP) has also emerged as a less toxic and inexpensive alternative to NaBH₃CN.[10][11] For asymmetric syntheses, sugar-derived dicarbonyl substrates are often used to ensure the desired absolute configuration of the hydroxyl groups on the final piperidine ring.

Detailed Experimental Protocol: Double Reductive Amination of Glutaraldehyde

This protocol describes a general procedure for the N-benzylation and cyclization of glutaraldehyde to form N-benzylpiperidine.

  • Materials: Glutaraldehyde (25% in H₂O), benzylamine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

  • Step 1: Reaction Setup: To a solution of benzylamine (1.0 equiv.) in anhydrous DCM in a round-bottom flask, add glutaraldehyde (1.05 equiv.) dropwise at 0 °C. Stir the mixture for 20 minutes.

  • Step 2: Reductive Cyclization: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture, ensuring the temperature remains below 10 °C. Add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Step 4: Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.

  • Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-benzylpiperidine.

[4+2] Cycloadditions: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy that allows for the rapid construction of complex, stereochemically defined piperidine rings in a single step.[12] The reaction involves a [4+2] cycloaddition between an azadiene (containing the nitrogen) and a dienophile, or more commonly, between a diene and an imine (the dienophile).[12][13]

Causality Behind Experimental Choices: The reaction's primary advantage is its ability to establish multiple stereocenters simultaneously with a high degree of control. The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, a distinction that is often influenced by the choice of catalyst and substrates.[14][15] Lewis acids are frequently used to activate the imine dienophile, increasing its electrophilicity and accelerating the reaction.[15] The choice of diene and imine components dictates the substitution pattern of the resulting piperidine derivative.

Caption: The Aza-Diels-Alder reaction for piperidine synthesis.

Ring-Closing Metathesis (RCM)

In modern organic synthesis, Ring-Closing Metathesis (RCM) has become a premier method for the formation of carbo- and heterocyclic rings, including piperidines.[16] The reaction utilizes well-defined ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to cyclize an acyclic diene precursor.[16]

Causality Behind Experimental Choices: RCM offers exceptional functional group tolerance and generally proceeds under mild reaction conditions.[16] The key to a successful RCM synthesis is the design of the diene precursor, which is typically assembled from smaller, readily available building blocks. This modularity allows for the synthesis of a wide variety of substituted piperidines.[17] While the catalysts are tolerant of many functional groups, basic primary or secondary amines in the substrate can sometimes inhibit catalyst activity, often necessitating the use of an N-protecting group (e.g., Boc, Cbz, or tosyl).[16]

G Start Acyclic Diene Precursor Reaction Ring-Closing Metathesis Start->Reaction Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->Reaction Product Dihydropyridine Intermediate Reaction->Product Ethylene byproduct Reduction Reduction (e.g., H₂, Pd/C) Product->Reduction Final Substituted Piperidine Reduction->Final

Caption: Synthetic workflow using Ring-Closing Metathesis (RCM).

Asymmetric Synthesis: Accessing Chiral Piperidines

Given that biological activity is often dependent on precise stereochemistry, the development of asymmetric syntheses for chiral piperidines is of paramount importance.[18]

  • Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to the acyclic precursor. The auxiliary directs the stereochemical outcome of the cyclization reaction and is subsequently cleaved to yield the enantiomerically pure piperidine.[19]

  • Catalytic Asymmetric Synthesis: Modern methods increasingly rely on chiral catalysts. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to valuable chiral 3-substituted piperidines.[18] Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts using a chiral primary amine can induce chirality in the final product.[20]

  • Chemo-enzymatic Synthesis: Combining chemical synthesis with biocatalysis offers a powerful and sustainable route. For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines with high enantiomeric excess.[21] This approach leverages the exquisite selectivity of enzymes to perform transformations that are challenging to achieve with traditional chemical catalysts.[21]

Practical Considerations and Troubleshooting

ChallengeCausality & ExplanationRecommended Solution(s)
Purification from Pyridine Piperidine and its parent pyridine form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), making separation by simple fractional distillation difficult.[14][22]Azeotropic Distillation: Use water to break the azeotrope. Chemical Separation: React the mixture with CO₂. Piperidine forms a solid carbonate salt while pyridine does not, allowing for separation by filtration.[14]
Low Diastereoselectivity in Pictet-Spengler The reaction proceeds via an iminium ion, and the facial selectivity of the cyclization determines the stereochemical outcome. Higher temperatures can favor the more stable thermodynamic product over the kinetic product.[19]Optimize Temperature: Screen lower temperatures (e.g., 0 °C to -78 °C) to favor the kinetic product.[19] Screen Catalysts/Solvents: Vary Brønsted/Lewis acids and solvent polarity to influence the transition state geometry.[19]
Side Reactions in Aza-Diels-Alder With strong Lewis acids, the reaction may proceed through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition, leading to a loss of stereoselectivity. Polymerization can also occur at higher temperatures.[14]Control Temperature: Lowering the reaction temperature can minimize side product formation. Optimize Catalyst: The choice and loading of the Lewis acid can significantly influence the reaction pathway.[14]
Crystallization in Storage Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate, or with trace acidic gases (e.g., HCl) to form hydrochloride salts, which may crystallize out of solution.[14][22]Store purified piperidine and its solutions under an inert atmosphere (N₂ or Ar), protected from light, heat, and acidic reagents.[14][22]

Conclusion

The synthesis of substituted piperidine amines is a dynamic and evolving field, driven by the enduring importance of this scaffold in medicine. While classical methods like pyridine hydrogenation and the Pictet-Spengler reaction remain mainstays, modern strategies such as ring-closing metathesis, catalytic asymmetric methodologies, and chemo-enzymatic cascades have opened new avenues to previously inaccessible chemical space.[23] The choice of synthetic route is a multifactorial decision, balancing considerations of substrate scope, stereochemical control, operational simplicity, and scalability. A thorough understanding of the mechanistic principles behind each strategy, as presented in this guide, is essential for the modern medicinal chemist to efficiently and rationally design the next generation of piperidine-containing therapeutics.

References

  • Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
  • Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4653–4656. [Link]

  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. (n.d.). American Chemical Society.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). RSC Publishing.
  • Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC - NIH.
  • Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4653–4656. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789–795. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7898. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 116930. [Link]

  • Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (2024). Organic Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789–795. [Link]

  • One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. (n.d.). Benchchem.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2024). The Journal of Organic Chemistry. [Link]

  • common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC - NIH.
  • Wu, J., Tang, W., Pettman, A., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(2-3), 375–381. [Link]

  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
  • Bailey, P. D., Smith, P. D., Pederson, F., Clegg, W., Rosair, G. M., & Teat, S. J. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067–1070. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Technology Networks.
  • Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate.
  • Piperidine. (n.d.). In Wikipedia.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).
  • Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. (n.d.). ResearchGate.
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry, 9(10), 3613. [Link]

  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. (n.d.). Benchchem.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (n.d.). ResearchGate.
  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. (n.d.). ResearchGate.
  • Pictet–Spengler reaction. (n.d.). In Wikipedia.
  • minimizing side reactions in the Pictet-Spengler synthesis of piperidines. (n.d.). Benchchem.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
  • ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. (2014).
  • Ring-closing metathesis. (n.d.). In Wikipedia.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
  • ChemInform Abstract: Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions. (n.d.). ResearchGate.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate.

Sources

The In-Depth Technical Guide to the Reaction Mechanism of Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylated piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The introduction of an alkyl group onto the piperidine nitrogen atom can profoundly influence a compound's pharmacological profile, modulating properties such as potency, selectivity, and pharmacokinetics. This technical guide provides a comprehensive exploration of the primary reaction mechanisms governing the N-alkylation of piperidine. We will delve into the intricacies of classical SN2 displacement, the strategic approach of reductive amination, and the powerful transition-metal-catalyzed Buchwald-Hartwig amination. For each mechanistic pathway, we will dissect the underlying principles, discuss the causality behind experimental choices, and provide field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental transformation in organic synthesis.

Introduction: The Significance of the N-Alkyl Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, and its N-alkylation is a critical step in the synthesis of numerous marketed drugs. The nature of the N-alkyl substituent can dramatically alter a molecule's interaction with its biological target. For instance, the N-methyl group in fentanyl is crucial for its potent opioid receptor agonism, while the N-phenethyl group contributes to its high lipophilicity and ability to cross the blood-brain barrier. Understanding the mechanisms of N-alkylation empowers chemists to strategically design and synthesize novel therapeutic agents with optimized properties.

This guide will focus on the three most prevalent and mechanistically distinct approaches to piperidine N-alkylation:

  • Direct Alkylation via SN2 Reaction: The classical approach involving the nucleophilic attack of the piperidine nitrogen on an alkyl halide.

  • Reductive Amination: A two-step, one-pot process involving the formation of an iminium ion intermediate followed by its reduction.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl piperidines.

Direct Alkylation: The SN2 Pathway

The direct N-alkylation of piperidine with alkyl halides is a fundamental and widely used transformation that proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted process, the lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single step.[2]

Mechanistic Details

The reaction rate is dependent on the concentration of both the piperidine and the alkyl halide, making it a second-order reaction.[2] The stereochemistry at the electrophilic carbon is inverted during the reaction, a hallmark of the SN2 mechanism.[2]

Diagram 1: SN2 Mechanism for Piperidine N-Alkylation

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperidine Piperidine (Nucleophile) TS [H₂N⁺---R---X⁻]‡ Piperidine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) R-X AlkylHalide->TS Product N-Alkylpiperidine TS->Product Bond Formation Halide Halide Ion X⁻ TS->Halide Leaving Group Departure Reductive_Amination Piperidine Piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkylpiperidine Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(Piperidine)]⁺X⁻ PdII_ArX->PdII_Amine + Piperidine PdII_Amido L₂Pd(II)(Ar)(Piperidide) PdII_Amine->PdII_Amido - Base-H⁺ PdII_Amido->Pd0 Reductive Elimination Product N-Arylpiperidine PdII_Amido->Product ArX Ar-X ArX->PdII_ArX Piperidine Piperidine Piperidine->PdII_Amine Base Base Base->PdII_Amine

Sources

The Strategic Deployment of 2-(Piperidin-1-yl)propan-1-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperidine ring is a quintessential example of such a structure.[1] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a multitude of pharmaceuticals, lauded for its favorable physicochemical properties that enhance drug-like characteristics.[1] The piperidine moiety can improve metabolic stability, modulate lipophilicity to facilitate passage through biological membranes, and provide a three-dimensional architecture that allows for precise orientation of functional groups to interact with biological targets.[1] Its derivatives have found applications in an extensive range of therapeutic areas, most notably in oncology and central nervous system (CNS) disorders.[1] This guide delves into a specific and promising piperidine-containing scaffold: 2-(piperidin-1-yl)propan-1-amine, exploring its synthesis, derivatization, and potential as a versatile building block in the development of next-generation therapeutics.

The 2-(Piperidin-1-yl)propan-1-amine Core: Structural Features and Synthetic Rationale

The 2-(piperidin-1-yl)propan-1-amine scaffold (Figure 1) is characterized by a piperidine ring linked via its nitrogen to the 2-position of a propan-1-amine backbone. This arrangement creates a chiral center at the C2 position of the propane chain, meaning it can exist as two enantiomers, (R) and (S). This chirality is of paramount importance in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Figure 1: Chemical structure of 2-(piperidin-1-yl)propan-1-amine.

The synthesis of this scaffold and its derivatives requires careful consideration of stereochemistry. While a specific, detailed protocol for the parent compound is not extensively documented in readily available literature, established methods for the synthesis of analogous 1,2-diaminopropanes can be logically adapted.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic approach to 2-(piperidin-1-yl)propan-1-amine involves the formation of the C-N bond between the piperidine nitrogen and the propane backbone. Two primary strategies can be envisaged:

  • Strategy A: Nucleophilic Substitution: This involves the reaction of piperidine with a suitable 1-amino-2-halopropane or a protected derivative.

  • Strategy B: Reductive Amination: This more convergent approach involves the reaction of piperidine with a 1-aminopropan-2-one derivative, followed by reduction of the resulting imine or enamine.

Experimental Protocol: A Proposed Synthesis of Racemic 2-(Piperidin-1-yl)propan-1-amine

The following protocol is a proposed method based on the well-established synthesis of 1,2-diaminopropane from isopropanolamine.[2] This method avoids the use of highly toxic reagents like cyanides.

Step 1: Synthesis of 1-aminopropan-2-ol

This starting material can be synthesized from the reaction of propylene oxide with ammonia.[3]

Step 2: Reductive Amination with Piperidine

  • Reaction Setup: In a high-pressure reactor, combine 1-aminopropan-2-ol (1.0 eq), piperidine (1.2 eq), and a suitable hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Solvent: A protic solvent such as methanol or ethanol is recommended.

  • Reaction Conditions: The reactor is purged with hydrogen gas and pressurized to 10-15 MPa. The reaction mixture is heated to 150-200°C.

  • Monitoring and Work-up: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield racemic 2-(piperidin-1-yl)propan-1-amine.

Chiral Resolution and Analysis

Given the importance of stereochemistry in biological activity, the resolution of the racemic mixture is a critical step.

1.3.1. Diastereomeric Salt Crystallization

A classical and effective method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[4]

  • Salt Formation: The racemic 2-(piperidin-1-yl)propan-1-amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral resolving agent such as L-(+)-tartaric acid or dibenzoyl-L-tartaric acid.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free enantiopure amine.

1.3.2. Analytical Methods for Chiral Purity Determination

The enantiomeric excess (ee) of the resolved product must be determined. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[5] Capillary electrophoresis (CE) with a chiral selector in the running buffer is another powerful technique for enantiomeric separation.[6]

Parameter Chiral HPLC Chiral CE
Principle Differential interaction with a chiral stationary phase.Differential migration in the presence of a chiral selector.
Advantages Widely applicable, robust, preparative scale possible.High efficiency, low sample and solvent consumption.
Common Chiral Selectors Polysaccharide derivatives (cellulose, amylose), cyclodextrins.Cyclodextrins, crown ethers, chiral surfactants.

Therapeutic Applications: A Scaffold for CNS and Anticancer Agents

While no blockbuster drugs currently contain the 2-(piperidin-1-yl)propan-1-amine scaffold, its structural motifs are present in numerous compounds investigated for CNS and anticancer activities. This suggests a strong potential for this core in these therapeutic areas.

Central Nervous System (CNS) Applications

The piperidine ring is a common feature in CNS-active drugs due to its ability to confer appropriate lipophilicity for blood-brain barrier penetration.

  • (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one , a structurally related compound, has shown potential in the treatment of mood disorders and anxiety, possibly acting as a selective serotonin reuptake inhibitor.[7]

  • Derivatives of 2-pyridinemethylamine containing a piperidine moiety have been developed as potent and selective 5-HT1A receptor agonists with antidepressant potential.[8]

The 2-(piperidin-1-yl)propan-1-amine scaffold, with its two amine functionalities, offers multiple points for derivatization to fine-tune activity and selectivity for various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.

Anticancer Applications

The piperidine scaffold is also prevalent in anticancer drug discovery.[1]

  • 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide is a patented compound with a piperazine ring (a close relative of piperidine) that has been investigated for its anticancer properties.[9]

  • The versatility of the piperidine ring allows for its incorporation into molecules designed to inhibit various cancer-related targets, such as kinases, proteases, and protein-protein interactions.

The 2-(piperidin-1-yl)propan-1-amine core can be derivatized to introduce pharmacophores that target specific cancer pathways. For example, the primary amine can be acylated or alkylated to introduce moieties that interact with the active sites of enzymes, while the piperidine nitrogen can be functionalized to modulate solubility and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for 2-(piperidin-1-yl)propan-1-amine are not widely published, general principles from related piperidine-containing series can be applied to guide derivatization efforts.

SAR_Considerations cluster_PrimaryAmine Primary Amine (R1) cluster_PiperidineN Piperidine Nitrogen (R2) cluster_PiperidineRing Piperidine Ring Scaffold 2-(Piperidin-1-yl)propan-1-amine Core Acylation Acylation Scaffold->Acylation Modulates target binding, introduces H-bond donors/acceptors Alkylation Alkylation Scaffold->Alkylation Explores steric limits of binding pocket Sulfonylation Sulfonylation Scaffold->Sulfonylation Introduces polar interactions N_Alkylation N-Alkylation Scaffold->N_Alkylation Modulates pKa, solubility, and metabolic stability N_Arylation N-Arylation Scaffold->N_Arylation Introduces aromatic interactions Substitution Ring Substitution Scaffold->Substitution Fine-tunes lipophilicity and conformation

Caption: Key derivatization points on the 2-(piperidin-1-yl)propan-1-amine scaffold.

Experimental Workflow for Biological Evaluation

A typical workflow for the biological evaluation of novel derivatives of 2-(piperidin-1-yl)propan-1-amine is outlined below.

Biological_Workflow start Synthesized Derivatives primary_screening Primary Screening (e.g., Receptor Binding Assays, Cell Viability Assays) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Functional Assays, Enzyme Inhibition Assays) hit_identification->secondary_assays Active Compounds lead_optimization Lead Optimization hit_identification->lead_optimization Inactive Compounds (Back to Synthesis) lead_selection Lead Selection secondary_assays->lead_selection in_vivo_studies In Vivo Studies (e.g., Animal Models of Disease) lead_selection->in_vivo_studies Promising Leads pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo_studies->pk_pd pk_pd->lead_optimization

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion and Future Perspectives

The 2-(piperidin-1-yl)propan-1-amine scaffold represents a promising, yet underexplored, area in drug discovery. Its structural features, including a chiral center and multiple points for derivatization, make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders and cancer. While the direct incorporation of this specific scaffold into marketed drugs is not yet prevalent, the extensive validation of the broader piperidine class in numerous approved medicines provides a strong rationale for its further investigation. Future work should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of 2-(piperidin-1-yl)propan-1-amine derivatives. Subsequent high-throughput screening against a variety of biological targets is likely to uncover novel lead compounds with therapeutic potential. As our understanding of disease biology deepens, the strategic deployment of versatile and privileged scaffolds like 2-(piperidin-1-yl)propan-1-amine will be instrumental in the discovery of the next generation of medicines.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(22):6996. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2026 Jan 15;302(Pt 1):118213. Available from: [Link]

  • A method of preparing 1,2-diaminopropane from isopropanolamine and liquid ammonia and a device thereof. Google Patents.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2019;14(18):1687-1700. Available from: [Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
  • Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate. [Online] Available from: [Link]

  • Synthesis of Primary 1,2-Diamines by Hydrogenation of α-Aminonitriles. The Journal of Organic Chemistry. 1996;61(22):7849-7854. Available from: [Link]

  • Heterocyclic amine derivative and pharmaceutical composition comprising same. PubChem. [Online] Available from: [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry. 2023;11. Available from: [Link]

  • 1,2-Diaminopropane. Wikipedia. [Online] Available from: [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy. 2025;192:118603. Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2023;28(19):6818. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. 2023;10(8):463. Available from: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. 2024;29(5):1059. Available from: [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. J Med Chem. 1999;42(9):1648-60. Available from: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Pharmaceuticals. 2024;17(1):103. Available from: [Link]

  • Preparation method of 1, 2-propane diamine. Google Patents.
  • Chiral HPLC Separations. Phenomenex. [Online] Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. 2023;235:115655. Available from: [Link]

  • 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. PubChem. [Online] Available from: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Sci Rep. 2025;15(1):3108. Available from: [Link]

  • Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.

Sources

Methodological & Application

The 2-(Piperidin-1-yl)propan-1-amine Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, making it a privileged scaffold for interacting with a multitude of biological targets. This guide focuses on the applications and synthetic protocols surrounding a specific, yet underexplored, derivative: 2-(Piperidin-1-yl)propan-1-amine .

While dedicated research on this exact molecule is emerging, its structural motifs—a 1,2-diaminopropane backbone combined with a piperidine ring—suggest significant potential across several therapeutic areas. This document will, therefore, extrapolate from closely related analogs to provide a comprehensive overview of the potential applications, supported by detailed synthetic protocols and an exploration of the underlying structure-activity relationships (SAR). We will delve into its promise in central nervous system (CNS) disorders, oncology, and infectious diseases, providing researchers and drug development professionals with a robust framework for leveraging this versatile scaffold.

Synthetic Protocols: Accessing the 2-(Piperidin-1-yl)propan-1-amine Core

The synthesis of 2-(piperidin-1-yl)propan-1-amine can be approached through several reliable methods. A common and efficient strategy involves the reductive amination of a suitable amino ketone precursor. The following protocol details a plausible and adaptable synthetic route.

Protocol 1: Synthesis via Reductive Amination

This two-step protocol first involves the synthesis of the key intermediate, 1-amino-1-(piperidin-1-yl)propan-2-one, followed by its reduction to the target diamine.

Step 1: Synthesis of 1-amino-1-(piperidin-1-yl)propan-2-one

  • Materials:

    • Piperidine

    • 2-oxopropanal (methylglyoxal)

    • Ammonia solution (aqueous)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 2-oxopropanal (1.0 eq) in diethyl ether at 0 °C, add piperidine (1.0 eq) dropwise.

    • Maintain the temperature at 0 °C and slowly add a concentrated aqueous solution of ammonia (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-1-(piperidin-1-yl)propan-2-one.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 2-(Piperidin-1-yl)propan-1-amine

  • Materials:

    • 1-amino-1-(piperidin-1-yl)propan-2-one

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

  • Procedure (using LiAlH₄):

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 1-amino-1-(piperidin-1-yl)propan-2-one (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting solid and wash it thoroughly with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Dissolve the residue in diethyl ether and extract with 1 M HCl.

    • Basify the aqueous layer with 1 M NaOH to a pH > 12 and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the pure 2-(piperidin-1-yl)propan-1-amine.

Applications in Medicinal Chemistry

The unique structural arrangement of 2-(piperidin-1-yl)propan-1-amine makes it an attractive scaffold for targeting a variety of biological systems. The following sections explore its potential applications based on data from structurally related compounds.

Central Nervous System (CNS) Disorders

The piperidine moiety is a well-established pharmacophore for CNS-active drugs.[2] Derivatives of aminomethylpiperidine have shown promise in the development of novel analgesics and treatments for neurodegenerative diseases.[3][4]

  • Dopamine and Sigma Receptor Modulation: Derivatives of piperidine are known to interact with dopamine and sigma receptors, which are implicated in a range of neurological and psychiatric conditions. The 2-(piperidin-1-yl)propan-1-amine scaffold provides a framework for developing ligands with tailored selectivity for these receptors. The primary amine can be functionalized to introduce pharmacophoric elements that enhance binding affinity and modulate functional activity.

  • Structure-Activity Relationship (SAR) Insights:

    • N-Substitution: The nature of the substituent on the primary amine is critical for activity. Aromatic or heteroaromatic substituents can engage in pi-stacking or hydrogen bonding interactions within the receptor binding pocket.

    • Stereochemistry: The chiral center at the 2-position of the propane chain can significantly influence receptor affinity and selectivity. The synthesis of enantiomerically pure derivatives is crucial for optimizing pharmacological properties.

Oncology

The piperidine scaffold is present in numerous anticancer agents.[2] Its derivatives can be designed to interact with various cancer-related targets, including kinases, polymerases, and signaling proteins.

  • Mechanism of Action: Piperidine-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5] The 2-(piperidin-1-yl)propan-1-amine scaffold can be elaborated to incorporate functionalities that target specific pathways involved in cancer cell proliferation and survival. For example, the primary amine can be derivatized to form amides or sulfonamides that mimic the interactions of known kinase inhibitors.

Infectious Diseases

Derivatives of piperidine have demonstrated significant antimicrobial and antifungal activity. The 2-(piperidin-1-yl)propan-1-amine scaffold offers a promising starting point for the development of novel anti-infective agents.

  • Antimicrobial and Antifungal Activity: The basic nitrogen atoms of the 2-(piperidin-1-yl)propan-1-amine moiety can interact with microbial cell membranes, leading to their disruption. Furthermore, derivatization of the primary amine can lead to compounds with specific inhibitory activity against microbial enzymes.

Compound TypeOrganismMIC (µg/mL)Reference
Piperidine derivativeStaphylococcus aureus>64[6]
Piperidine derivativeEscherichia coli>64[6]
Substituted benzimidazoleCandida albicans>64[6]

Data Presentation and Visualization

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Piperidine, 2-Oxopropanal, Ammonia) step1 Step 1: Synthesis of 1-amino-1-(piperidin-1-yl)propan-2-one start->step1 step2 Step 2: Reduction to 2-(Piperidin-1-yl)propan-1-amine step1->step2 purification Purification (Column Chromatography) step2->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., Receptor Binding Assays) characterization->screening Evaluate Biological Activity sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: Workflow for the synthesis and biological evaluation of 2-(Piperidin-1-yl)propan-1-amine derivatives.

Hypothesized Signaling Pathway in CNS Disorders

G cluster_pathway Modulation of Dopaminergic Signaling ligand 2-(Piperidin-1-yl)propan-1-amine Derivative receptor Dopamine Receptor (e.g., D2) ligand->receptor Binds to g_protein G-protein Coupling receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka downstream Modulation of Neuronal Excitability and Gene Expression pka->downstream

Caption: Hypothesized mechanism of action for a CNS-active 2-(Piperidin-1-yl)propan-1-amine derivative modulating dopaminergic signaling.

Conclusion and Future Directions

The 2-(piperidin-1-yl)propan-1-amine scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its structural features suggest potential applications in a range of diseases, particularly those affecting the central nervous system. The synthetic protocols outlined in this guide provide a clear path to accessing the core structure, which can be readily derivatized to explore a wide chemical space.

Future research should focus on the synthesis and biological evaluation of a diverse library of 2-(piperidin-1-yl)propan-1-amine derivatives. A systematic investigation of the structure-activity relationships will be crucial for identifying potent and selective modulators of key biological targets. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise modes of action of these novel compounds. The insights provided in this guide are intended to serve as a catalyst for further exploration into this promising area of medicinal chemistry.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025, December). A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. BenchChem.
  • NP-MRD. (2024, September 11). Showing NP-Card for 1,2-Diaminopropane (NP0339195). Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • PubChem. (n.d.). 1,2-Diaminopropane, (R)-. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Retrieved January 17, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Siddiqui, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.
  • Charette, A. B., & Grenon, M. (2001). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Journal of the American Chemical Society, 123(49), 12345–12346.
  • Al‐Azzawi, A. M. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
  • Laras, Y., Pietrancosta, N., Tomita, T., Iwatsubo, T., & Kraus, J. L. (2008). Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Abeta-peptide production inhibitors. Journal of enzyme inhibition and medicinal chemistry, 23(6), 996–1001.
  • Zupancic, B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Royal Society of Chemistry. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of novel non-natural conformationally restricted cyclopropane amino acids of spirane series. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6591.
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4789.
  • MDPI. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 2-(Piperidin-1-yl)propan-1-amine Derivatives in CNS Disorders Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 2-(Piperidin-1-yl)propan-1-amine derivatives as potential therapeutic agents for a range of Central Nervous System (CNS) disorders. The unique structural motif of these compounds has positioned them as promising scaffolds for targeting various CNS receptors and enzymes. This guide offers an in-depth exploration of their therapeutic rationale, detailed protocols for their chemical synthesis, and robust methodologies for their pharmacological evaluation. By integrating insights into their mechanism of action with practical, field-proven experimental procedures, this document serves as a critical resource for researchers aiming to advance the development of this promising class of molecules. We will delve into their interactions with key CNS targets, such as sigma receptors, and provide step-by-step protocols for in vitro binding assays and in vivo behavioral models relevant to conditions like neurodegenerative diseases, depression, and psychosis.

Introduction: The Therapeutic Promise of 2-(Piperidin-1-yl)propan-1-amine Derivatives in CNS Disorders

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs and bioactive molecules, particularly those targeting the CNS.[1] The 2-(Piperidin-1-yl)propan-1-amine core represents a versatile framework that allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Derivatives of this scaffold have demonstrated significant potential in modulating the activity of several key CNS targets. Notably, their interaction with sigma receptors has garnered considerable interest.[2] Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are involved in a multitude of cellular functions and are implicated in the pathophysiology of various CNS disorders, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain.[3][4] Ligands targeting these receptors can modulate neuronal signaling and have shown neuroprotective and cognitive-enhancing effects in preclinical studies.

Beyond sigma receptors, the structural features of 2-(Piperidin-1-yl)propan-1-amine derivatives make them amenable to targeting other CNS receptors, such as serotonin (e.g., 5-HT₂A) and histamine (e.g., H₃) receptors, further broadening their therapeutic potential.[5][6] This multi-target engagement capability is increasingly recognized as a valuable strategy for treating complex polygenic disorders of the CNS.

This guide will provide the necessary tools to synthesize and evaluate novel 2-(Piperidin-1-yl)propan-1-amine derivatives, fostering the discovery of new chemical entities with the potential to address the significant unmet medical needs in the field of neurology and psychiatry.

Putative Mechanism of Action: Targeting the Sigma-1 Receptor

A primary mechanism through which 2-(Piperidin-1-yl)propan-1-amine derivatives are thought to exert their effects on the CNS is through the modulation of the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[4] It plays a crucial role in regulating cellular calcium homeostasis, ion channel function, and neuronal signaling.

Signaling Pathway Overview:

Under basal conditions, the σ₁ receptor is in a complex with the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other signaling molecules.[4] This interaction can modulate their activity and influence downstream signaling cascades. For instance, σ₁ receptor activation has been shown to potentiate NMDA receptor function, which is critical for synaptic plasticity and memory.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM MAM cluster_Neuron Neuron BiP BiP Sigma1_BiP σ₁ Receptor-BiP Complex Sigma1_Active Active σ₁ Receptor Sigma1_BiP->Sigma1_Active dissociates from BiP NMDAR NMDA Receptor Sigma1_Active->NMDAR modulates Derivative 2-(Piperidin-1-yl)propan-1-amine Derivative (Agonist) Derivative->Sigma1_BiP binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx leads to Synaptic_Plasticity Synaptic Plasticity & Neuroprotection Ca_Influx->Synaptic_Plasticity

Figure 1: Proposed signaling pathway of 2-(Piperidin-1-yl)propan-1-amine derivatives as σ₁ receptor agonists.

Synthetic Protocol: Representative Synthesis of a 2-(Piperidin-1-yl)propan-1-amine Derivative

The following protocol outlines a representative two-step synthesis of a 2-(Piperidin-1-yl)propan-1-amine derivative, specifically N-benzyl-2-(piperidin-1-yl)propan-1-amine, via reductive amination. This method is versatile and can be adapted for the synthesis of a library of analogs by varying the starting materials.

Workflow Diagram:

Synthesis_Workflow start Start Materials: - 1-(Piperidin-2-yl)propan-2-one - Benzylamine step1 Step 1: Imine Formation (Reductive Amination - Part 1) - Toluene, Dean-Stark trap - Reflux start->step1 intermediate Intermediate: N-benzyl-1-(piperidin-2-yl)propan-2-imine step1->intermediate step2 Step 2: Reduction (Reductive Amination - Part 2) - Sodium borohydride (NaBH₄) - Methanol intermediate->step2 product Final Product: N-benzyl-2-(piperidin-1-yl)propan-1-amine step2->product purification Purification - Extraction - Column Chromatography product->purification

Figure 2: Synthetic workflow for N-benzyl-2-(piperidin-1-yl)propan-1-amine.

Materials and Reagents:

  • 1-(Piperidin-2-yl)propan-2-one

  • Benzylamine

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for eluent

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Protocol:

Step 1: Imine Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1-(piperidin-2-yl)propan-2-one (1.0 eq.), benzylamine (1.1 eq.), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of imine formation.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude imine intermediate.

Step 2: Reduction to the Amine

  • Dissolve the crude imine from Step 1 in methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(piperidin-1-yl)propan-1-amine.

In Vitro Pharmacological Evaluation: Sigma-1 Receptor Binding Assay

To determine the affinity of the synthesized derivatives for the σ₁ receptor, a competitive radioligand binding assay is a standard and robust method.[3][6] This protocol describes the use of [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.

Materials and Reagents:

  • Guinea pig brain membranes (as a source of σ₁ receptors)

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Haloperidol (for determination of non-specific binding)

  • Test compounds (2-(piperidin-1-yl)propan-1-amine derivatives)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polypropylene assay tubes or 96-well plates

Equipment:

  • Microcentrifuge or filtration manifold

  • Scintillation counter

  • Pipettes

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

  • Assay Setup: In polypropylene tubes or a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine (at a final concentration of ~1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding (NSB): 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of haloperidol (at a final concentration of 10 µM).

    • Competition Binding: 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of the test compound at various concentrations (typically ranging from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the assay tubes/plate at 37°C for 90-120 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

  • Washing: Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Quantitative Data Summary (Hypothetical):

Compoundσ₁ Receptor Kᵢ (nM)
Derivative A5.2
Derivative B15.8
Derivative C1.9
(+)-Pentazocine3.5
Haloperidol4.5[7]

In Vivo Behavioral Evaluation

To assess the potential therapeutic effects of the synthesized compounds in relevant animal models of CNS disorders, a battery of behavioral tests can be employed. The following protocols are for commonly used models to evaluate antidepressant, cognitive, and antipsychotic-like effects.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model to screen for antidepressant-like activity in rodents.[8][9][10] The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Materials and Equipment:

  • Cylindrical glass beakers (e.g., 25 cm height, 15 cm diameter)

  • Water at 23-25°C

  • Stopwatch or automated video tracking system

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

Step-by-Step Protocol:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-swim Session (for rats): On day 1, place each rat in the cylinder filled with water (to a depth of 30 cm) for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

  • Drug Administration: On day 2, administer the test compound, vehicle, or a positive control (e.g., imipramine) intraperitoneally (i.p.) 30-60 minutes before the test session.

  • Test Session: Place the animal in the cylinder with water. For rats, the test session is 5 minutes. For mice, a single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.[11]

  • Scoring: Record the duration of immobility, defined as the time the animal remains floating with only minor movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory, which is often impaired in neurodegenerative diseases like Alzheimer's.[12][13][14][15][16]

Materials and Equipment:

  • Circular pool (e.g., 1.5 m diameter) filled with opaque water (using non-toxic white paint or milk powder) at 22-24°C.

  • A hidden escape platform submerged 1-2 cm below the water surface.

  • Distinct visual cues placed around the room.

  • Video tracking system and software.

  • Male rats or mice.

Step-by-Step Protocol:

  • Acquisition Phase (e.g., 5 days):

    • Each day, each animal undergoes four trials.

    • For each trial, the animal is placed in the pool at one of four quasi-random starting positions, facing the wall.

    • The animal is allowed to swim and search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, it is allowed to remain there for 15-30 seconds.

    • If it fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (e.g., on day 6):

    • The platform is removed from the pool.

    • The animal is placed in the pool at a novel starting position and allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • During the acquisition phase, a decrease in escape latency and path length over the days indicates learning.

    • In the probe trial, a significant preference for the target quadrant and more frequent crossings of the platform location in the treated group compared to a disease-model control group suggest an improvement in spatial memory.

Haloperidol-Induced Catalepsy for Antipsychotic Side-Effect Profile

Typical antipsychotic drugs, which are primarily dopamine D2 receptor antagonists, can induce extrapyramidal side effects, including catalepsy.[4][17][18] This model is used to assess the potential of new compounds to either induce such side effects or to ameliorate them.

Materials and Equipment:

  • Horizontal bar (e.g., 0.5 cm diameter for mice, 1 cm for rats) elevated 3-5 cm above a flat surface.

  • Haloperidol solution.

  • Stopwatch.

  • Male mice or rats.

Step-by-Step Protocol:

  • Drug Administration: Administer the test compound or vehicle 30 minutes before the administration of haloperidol (e.g., 0.5-1 mg/kg, i.p.).

  • Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.[17]

  • Scoring: Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latency between the different treatment groups. An increase in descent latency indicates a cataleptic state. A test compound that does not significantly increase descent latency compared to vehicle may have a lower propensity to cause extrapyramidal side effects.

Conclusion

The 2-(Piperidin-1-yl)propan-1-amine scaffold represents a fertile ground for the discovery of novel CNS-active agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and pharmacological characterization of these derivatives. By systematically applying these methodologies, researchers can effectively explore the structure-activity relationships of this chemical class, identify promising lead compounds, and advance their development towards potential clinical applications for a range of debilitating CNS disorders. The integration of chemical synthesis with robust in vitro and in vivo assays is paramount for the successful translation of these promising molecules from the laboratory to the clinic.

References

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Janus, C. (2004). Cued and Reference memory versions of Morris Water maze tests. Supplementary methods Detailed behavioural protocols.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), e3638. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test.
  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers.
  • JoVE Science Education Database. (2014). The Forced Swim Test as a Model of Depressive-like Behavior.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

  • JoVE Science Education Database. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice.
  • NC3Rs. (2021). Forced swim test in rodents.
  • Queen's University. (2013).
  • Melior Discovery.
  • Mach, R. H., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5163. [Link]

  • Beninger, R. J., et al. (2021). Haloperidol-Induced Conditioned Catalepsy. Frontiers in Behavioral Neuroscience, 15, 688536. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Torigoe, K., et al. (2024). Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons. Journal of Neuroscience, 44(11), e0759232024. [Link]

  • Synthesis and evaluation of sigma receptor ligands - MOspace Home.
  • Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central.
  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro, 7(2), ENEURO.0423-19.2020. [Link]

  • 5-HT2A receptor - Wikipedia.
  • 1-(2-Chloropropyl)piperidine | 698-92-0 | Benchchem.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(21), 9038-9048. [Link]

  • Does piperidine work in reductive amin
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchG
  • Procedure for N-alkylation of Piperidine?
  • N-benzyl-4-piperidone: synthesis and uses - Guidechem.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons.
  • CN1634901A - Process for preparing N-benzyl piperazine - Google P
  • CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google P
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.
  • Synthesis protocols - Peptideweb.com.
  • 2-(2-methylpiperidin-1-yl)propan-1-amine | SCBT.
  • Piperidine Synthesis. - DTIC.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Selective endo-Cyclic α-Functionalization of Satur
  • (R)
  • An efficient synthesis of neuroleptic drugs under microwave irradiation - Journal of Chemical and Pharmaceutical Research.
  • EP2455377A1 - Synthesis of fentanyl analogs - Google P
  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google P

Sources

using 2-(Piperidin-1-yl)propan-1-amine to synthesize bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 2-(Piperidin-1-yl)propan-1-amine for the Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1][2][3] This application note provides a detailed guide for leveraging a specific, high-potential building block: 2-(Piperidin-1-yl)propan-1-amine. We delve into the molecule's unique reactivity, offering a strategic overview of its application in constructing diverse molecular libraries. This guide provides field-proven insights into key synthetic transformations, including amide bond formation and reductive amination, complete with detailed, step-by-step protocols. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this scaffold in the discovery of novel bioactive agents.

Introduction: The Strategic Value of 2-(Piperidin-1-yl)propan-1-amine

2-(Piperidin-1-yl)propan-1-amine (CAS 54151-70-1) is a chiral, bifunctional building block that offers a compelling entry point into novel chemical space.[4] Its structure combines a saturated piperidine heterocycle with a primary aminopropane side chain. This combination is particularly advantageous in drug discovery for several reasons:

  • Privileged Scaffold: The piperidine ring is a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6]

  • Three-Dimensionality: The non-planar, chair-conformation of the piperidine ring provides a three-dimensional architecture that can lead to improved binding affinity and selectivity compared to flat, aromatic systems—an approach often termed "escape from flatland".[2]

  • Dual-Functionality: The molecule possesses two distinct nitrogen centers with orthogonal reactivity. The primary amine is an excellent nucleophile, ideal for forming stable amide, sulfonamide, or urea linkages. The tertiary amine within the piperidine ring acts as a basic center, influencing the molecule's overall pKa and solubility, and can participate in specific receptor interactions.

  • Chirality: The inherent stereocenter allows for the synthesis of enantiomerically pure compounds, which is critical for optimizing target engagement and minimizing off-target effects.

This guide will explore the practical synthesis of novel derivatives from this versatile starting material.

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-(Piperidin-1-yl)propan-1-amine stems from the predictable reactivity of its primary amine. This group serves as a versatile handle for introducing a wide array of functional groups and building blocks, thereby enabling rapid library generation for structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating how this building block can be diversified.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Resulting Bioactive Scaffolds A 2-(Piperidin-1-yl)propan-1-amine B Amide Coupling (+ R-COOH) A->B EDC, HOBt C Reductive Amination (+ R-CHO / R-CO-R') A->C NaBH(OAc)3 D Sulfonamide Formation (+ R-SO2Cl) A->D Base (e.g., Pyridine) E Urea/Thiourea Formation (+ R-NCO / R-NCS) A->E Inert Solvent F Amide Derivatives B->F G Secondary/Tertiary Amines C->G H Sulfonamide Analogs D->H I Urea/Thiourea Analogs E->I

Caption: Diversification strategy for 2-(Piperidin-1-yl)propan-1-amine.

Key Synthetic Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for synthesizing derivatives.

Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling

This protocol details the formation of an amide bond, a cornerstone reaction in medicinal chemistry, by coupling the primary amine with a representative carboxylic acid. The choice of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic combination that minimizes racemization and promotes high-yield conversion by forming a highly reactive HOBt-ester intermediate.

Reaction Scheme:

G reactant1 2-(Piperidin-1-yl)propan-1-amine reagents 1. EDC, HOBt, DIPEA 2. DMF, RT, 12h reactant2 + R-COOH product Target Amide Derivative reagents->product

Caption: General scheme for amide bond formation.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Notes
2-(Piperidin-1-yl)propan-1-amine142.24142 mg1.0Limiting Reagent
Carboxylic Acid (R-COOH)Variable1.1 equiv1.1
EDC·HCl191.70230 mg1.2Water-soluble carbodiimide
HOBt135.12162 mg1.2Additive to suppress side reactions
DIPEA129.24348 µL2.0Non-nucleophilic base
Anhydrous DMF-5 mL-Solvent
Saturated aq. NaHCO₃-~20 mL-For aqueous work-up
Brine-~20 mL-For aqueous work-up
Ethyl Acetate (EtOAc)-~50 mL-Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to dissolve the reagents. Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for forming the HOBt-ester intermediate.

  • Amine Addition: In a separate vial, dissolve 2-(Piperidin-1-yl)propan-1-amine (1.0 mmol) in a small amount of DMF (~1 mL) if necessary. Add this solution dropwise to the reaction flask.

  • Base Addition: Add DIPEA (2.0 mmol) to the reaction mixture. The base neutralizes the HCl salt from EDC·HCl and the proton generated during amide formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL). Shake well and separate the layers. Causality Note: The basic NaHCO₃ wash removes unreacted HOBt and carboxylic acid.

  • Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure amide derivative.

Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds.[2] This protocol describes the reaction of 2-(Piperidin-1-yl)propan-1-amine with an aldehyde to form a secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines/iminium ions in the presence of aldehydes, and does not require acidic pH control.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Notes
2-(Piperidin-1-yl)propan-1-amine142.24142 mg1.0Limiting Reagent
Aldehyde (R-CHO)Variable1.0 equiv1.0Can also use a ketone (1.0 equiv)
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.5Mild reducing agent, handle in a fume hood
Dichloroethane (DCE) or THF-5 mL-Anhydrous solvent
Acetic Acid (optional)60.051-2 drops-Catalyzes imine formation, use for slow reactions
Saturated aq. NaHCO₃-~20 mL-For quenching and work-up
Dichloromethane (DCM)-~40 mL-Extraction solvent
Anhydrous Na₂SO₄-As needed-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL round-bottom flask, add 2-(Piperidin-1-yl)propan-1-amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol).

  • Solvent Addition: Add anhydrous DCE or THF (5 mL) and stir the solution at room temperature. If the reaction is known to be sluggish, a catalytic amount of acetic acid can be added at this stage to facilitate imine formation.

  • Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes. Causality Note: Adding STAB portion-wise helps to control any potential exotherm and effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane containing a small percentage (0.5-1%) of ammonium hydroxide or triethylamine to prevent the product from streaking on the silica gel.

Characterization of Bioactive Molecules

Validation of the final compound's structure and purity is a critical, self-validating step. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Outlook

2-(Piperidin-1-yl)propan-1-amine is a readily accessible and highly versatile chemical tool for the synthesis of novel bioactive molecules. The orthogonal reactivity of its primary amine allows for straightforward functionalization through robust and well-established synthetic methods like amide coupling and reductive amination. The protocols detailed herein provide a reliable starting point for researchers to generate diverse libraries of piperidine-containing compounds. Future work can expand upon this scaffold by exploring multi-component reactions or developing stereoselective syntheses to further probe the vast chemical and biological space accessible from this valuable building block.[7]

References

  • Smolecule. (n.d.). (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one.
  • MDPI. (2026, January 10). Recent advances in piperidones as privileged scaffolds for drug discovery and development.
  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine.
  • Santa Cruz Biotechnology. (n.d.). 2-(piperidin-1-yl)propan-1-amine. CAS 54151-70-1.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Retrieved from .

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview.
  • Santa Cruz Biotechnology. (n.d.). 2-(3-methylpiperidin-1-yl)propan-1-amine.
  • Varlamova, E., & Tverdomed, S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(20), 7078. [Link]

  • MDPI. (2023, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • Al-Hussain, S. A., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports.
  • Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry.

Sources

Application Note: A Multi-Technique Strategy for the Comprehensive Characterization of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods required for the unambiguous characterization of 2-(Piperidin-1-yl)propan-1-amine (CAS 54151-70-1), a chiral piperidine derivative of interest in pharmaceutical research and development.[1] Given the critical role of structural integrity, purity, and stereoisomerism in drug safety and efficacy, a multi-faceted analytical approach is essential.[2] We present detailed protocols for chromatographic analysis (GC-MS, Chiral HPLC), spectroscopic elucidation (NMR, FTIR), and physicochemical assessment (TGA/DSC). The causality behind methodological choices is explained, offering researchers a robust framework for validating this and similar molecules.

Introduction: The Analytical Imperative

2-(Piperidin-1-yl)propan-1-amine is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary amine on a propyl side chain. The structure contains a chiral center at the C2 position of the propane backbone, necessitating enantiomer-specific analysis. The lack of a strong UV chromophore presents a unique challenge for detection that must be addressed methodologically. This guide outlines an integrated workflow to establish identity, purity, impurity profile, and stereochemical configuration, ensuring data integrity for regulatory and research milestones.

Chromatographic Analysis: Purity and Identity

Chromatography is the cornerstone for assessing the purity of the target compound and identifying any related impurities. Due to the amine's basicity and volatility, both gas and liquid chromatography offer distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurities

GC is well-suited for analyzing volatile amines; however, their high basicity can lead to peak tailing and poor resolution on standard silica-based columns due to adsorptive interactions.[3] To mitigate this, a base-deactivated column is imperative for achieving sharp, symmetrical peaks.

Causality of Method Choice: We select a low-polarity, base-deactivated column (e.g., DB-5ms with a basic underlay or a specialized amine column) to ensure inertness. The coupling with a mass spectrometer provides definitive structural confirmation through characteristic fragmentation patterns, serving as a powerful identity test.[4]

Protocol 2.1: GC-MS Purity and Identification

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: DB-5ms UI or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol.

  • Injection: 1 µL, split ratio 50:1, inlet temperature 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-350 m/z.

Data Presentation: Expected GC-MS Results

ParameterExpected ValueJustification
Molecular Formula C₈H₁₈N₂Confirmed by HRMS.[1]
Molecular Weight 142.24 g/mol Calculated from the molecular formula.[1]
[M]⁺ Ion m/z 142Molecular ion peak.
Key Fragments m/z 98, m/z 84, m/z 44m/z 98: [M-CH₂NH₂]⁺ (loss of aminomethyl group); m/z 84: Piperidine ring fragment; m/z 44: [CH(CH₃)NH₂]⁺ fragment.
Purity (Area %) >99%For a purified batch.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

The separation of enantiomers is a critical quality attribute for any chiral drug candidate, as different stereoisomers can have vastly different biological activities.[5] The primary challenge with 2-(Piperidin-1-yl)propan-1-amine is its lack of a native chromophore, rendering standard UV detection ineffective. To overcome this, pre-column derivatization is the most reliable strategy.

Causality of Method Choice: We employ a derivatization reaction with p-toluenesulfonyl chloride (PTSC) to attach a strongly UV-absorbent tosyl group to the primary amine.[6] This allows for sensitive detection and quantification. The subsequent separation is performed on a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for a wide range of derivatized amines.[2]

Protocol 3.1: Pre-column Derivatization with PTSC

  • Reagents: Sample, p-toluenesulfonyl chloride (PTSC), triethylamine (TEA), dichloromethane (DCM).

  • Reaction:

    • Dissolve ~5 mg of the amine in 1 mL of DCM.

    • Add 1.5 equivalents of TEA.

    • Add 1.2 equivalents of PTSC dissolved in 0.5 mL of DCM dropwise while stirring at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with 1 mL of water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and dilute for HPLC analysis.

Protocol 3.2: Chiral HPLC Analysis

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm, or equivalent amylose-based CSP.[6]

  • Mobile Phase: Ethanol:Hexane (20:80 v/v) with 0.1% diethylamine (DEA). Note: The DEA is a basic modifier used to improve peak shape.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 228 nm.[6]

  • Injection Volume: 10 µL.

Data Presentation: Expected Chiral HPLC Results

ParameterExpected Value
Retention Time (S-enantiomer) ~8.5 min (example)
Retention Time (R-enantiomer) ~10.2 min (example)
Resolution (Rs) > 2.0
Enantiomeric Excess (e.e.) >99.5% for enantiopure material

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required to confirm the covalent structure of the molecule unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation. A full suite of 1D and 2D experiments provides connectivity information.[7]

Protocol 4.1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}, DEPT-135.

    • 2D: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation).

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Position (See Structure)Predicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
1 (CH₂)2.65, m~48.0
2 (CH)2.80, m~60.0
3 (CH₃)1.05, d, J=6.5~15.0
a, e (piperidine CH₂)2.40 - 2.60, m~55.0
b, d (piperidine CH₂)1.50 - 1.65, m~26.0
c (piperidine CH₂)1.40 - 1.50, m~24.0
NH₂1.30, br s-

Note: Chemical shifts are predictive and require experimental verification. The piperidine ring protons will exhibit complex multiplets.

Chemical Structure of 2-(Piperidin-1-yl)propan-1-amine with atom numbering for NMR assignments. Figure 1: Chemical Structure with Atom Numbering
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol 4.2: FTIR-ATR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Verification: Instrument performance should be verified against a traceable polystyrene standard.[8]

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250 (two bands)N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
2930 - 2850C-H Aliphatic Stretch-CH₃, -CH₂, -CH
1650 - 1580N-H Scissoring (Bend)Primary Amine (-NH₂)
1150 - 1050C-N StretchAliphatic Amines

Physicochemical Properties

Thermal analysis provides crucial data on the material's stability and physical properties.

Protocol 5.1: Thermal Analysis (TGA/DSC)

  • Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Conditions:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

  • Analysis: Determine the onset of melting (DSC) and the onset of decomposition (TGA).[9]

Integrated Analytical Workflow

A logical progression of analytical tests ensures a complete and efficient characterization of the molecule. The workflow begins with identity and purity checks, proceeds to detailed structural elucidation, and finishes with stereochemical determination.

G cluster_start Phase 1: Initial Screening cluster_structure Phase 2: Structural Confirmation cluster_stereo Phase 3: Stereochemical Determination cluster_final Phase 4: Final Characterization A Sample Batch B GC-MS Analysis (Identity & Purity) A->B Purity/Identity C HPLC Purity Check (Non-chiral) A->C Purity/Identity D NMR Spectroscopy (1H, 13C, COSY, HSQC) B->D Confirmed Identity G Pre-column Derivatization C->G Purity >95% E FTIR Spectroscopy (Functional Groups) D->E Confirm Structure F High-Resolution MS (Elemental Composition) D->F Confirm Structure I Thermal Analysis (DSC/TGA) E->I Final Properties F->I Final Properties H Chiral HPLC Analysis (Enantiomeric Purity) G->H Stereochemistry H->I Final Properties J Certificate of Analysis (Complete Data Package) I->J

Caption: Integrated workflow for the characterization of 2-(Piperidin-1-yl)propan-1-amine.

Conclusion

The comprehensive analytical characterization of 2-(Piperidin-1-yl)propan-1-amine demands a coordinated application of orthogonal techniques. The protocols detailed herein, from chromatographic purity assessments to advanced spectroscopic and stereochemical analyses, provide a validated roadmap for researchers. By understanding the rationale behind each method—such as the necessity of base-deactivated columns for GC and pre-column derivatization for chiral HPLC—scientists can generate the robust, high-quality data required for advancing pharmaceutical development programs.

References

  • PubChem. 2-Amino-1-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Gudasi, A. et al. (2021). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION.
  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

  • Quijia, C. R., & Chorilli, M. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry, 50(1), 62-77.
  • Chemcasts. 2-(1-Propen-1-yl)piperidine Properties vs Pressure. [Link]

  • Rogoza, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • SpectraBase. 2-piperazin-1-yl-N-propan-2-ylacetamide. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Cichero, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7460.
  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 838–855.
  • Inam, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Welch, C. J. (1995). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Gadzala-Kopciuch, R. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Agilent Technologies, Inc. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • Popa, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9226.
  • D'Orazio, G., et al. (2023). Recent trends in high-throughput chiral high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115668.
  • Tönspeter, F., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 8(39), 35870–35882.
  • Babu, C. V. R., et al. (2014).
  • Ripperger, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8235.
  • Zhylitskaya, H., et al. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • NIST. 2-Propen-1-amine. NIST Chemistry WebBook. [Link]

  • Stolarczyk, E., et al. (2019). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Acta Poloniae Pharmaceutica, 76(5), 845-854.
  • Kusch, P., et al. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl1,3-propanediamines by GC–MS.

Sources

Application Note: HPLC Purity Analysis of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Dual-Method Protocol for Comprehensive Achiral and Enantiomeric Purity Determination

Introduction

2-(Piperidin-1-yl)propan-1-amine is a chiral synthetic intermediate crucial in the development of various pharmaceutical compounds. The rigorous assessment of its purity, encompassing both chemical (achiral) and stereoisomeric (enantiomeric) contaminants, is a critical step in quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This compound presents a significant analytical challenge due to its lack of a native UV-absorbing chromophore, rendering direct analysis by common HPLC-UV methods ineffective.[1]

This application note details a robust, two-pronged HPLC strategy designed for researchers and drug development professionals. We address the detection challenge through a validated pre-column derivatization technique, followed by two distinct, optimized HPLC methods for the sequential determination of achiral and enantiomeric purity.

Guiding Principles: The Rationale Behind the Strategy

As a self-validating system, the design of this protocol is grounded in established chromatographic principles and regulatory expectations.[2][3]

  • The Imperative of Derivatization: The analyte's aliphatic structure lacks the conjugated double bonds necessary for UV absorption. To overcome this, we employ pre-column derivatization with p-toluenesulfonyl chloride (PTSC). This reaction targets the primary amine to form a sulfonamide, which incorporates a strongly chromophoric tosyl group, enabling highly sensitive UV detection.[4][5] The stability of the resulting derivative is a key advantage for reproducible analysis.

  • Justification for a Dual-Method Approach:

    • Achiral Purity (Method 1): The goal is to separate the derivatized main compound from structurally distinct impurities, such as unreacted starting materials, by-products, or degradants. A high-efficiency reversed-phase C18 column is the industry standard for this task, offering excellent resolving power for a wide range of compounds.[6][7]

    • Enantiomeric Purity (Method 2): The objective is to separate the derivatized (R)- and (S)-enantiomers. This requires a chiral recognition mechanism, which is achieved by using a specialized Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for resolving the enantiomers of derivatized amines and are operated in polar organic or normal-phase modes for optimal selectivity.[4][8] A single method is typically incapable of achieving both goals without significant compromise.

Visual Workflow: Overall Analytical Process

HPLC_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_results Phase 3: Data Interpretation Sample Sample of 2-(Piperidin-1-yl)propan-1-amine Deriv Pre-Column Derivatization with p-Toluenesulfonyl Chloride (PTSC) Sample->Deriv Target Primary Amine DerivSample Derivatized Sample (UV-Active) Deriv->DerivSample Method1 Method 1: Achiral Purity (RP-HPLC) DerivSample->Method1 Method2 Method 2: Enantiomeric Purity (Chiral HPLC) DerivSample->Method2 Result1 Calculate % Purity (Area Normalization) Method1->Result1 Result2 Calculate % Enantiomeric Excess (e.e.) Method2->Result2

Caption: Workflow from sample preparation to final purity calculations.

Pre-Column Derivatization Protocol

This protocol is foundational for both Method 1 and Method 2.

Materials:
  • 2-(Piperidin-1-yl)propan-1-amine sample

  • p-Toluenesulfonyl chloride (PTSC)

  • Acetonitrile (HPLC Grade)

  • Triethylamine (TEA) or Sodium Bicarbonate solution (1M)

  • Deionized Water

  • Vortex mixer and a reaction vessel (e.g., 2 mL autosampler vial)

Step-by-Step Procedure:
  • Sample Preparation: Accurately weigh and dissolve the amine sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Reagent Preparation: Prepare a solution of PTSC in acetonitrile at a concentration of 10 mg/mL.

  • Reaction: To 100 µL of the sample solution in a vial, add 200 µL of the PTSC solution and 50 µL of TEA (or 100 µL of 1M Sodium Bicarbonate) to catalyze the reaction and neutralize the HCl by-product.

  • Incubation: Cap the vial, vortex thoroughly, and allow the reaction to proceed at room temperature for 30-60 minutes, or until complete. Completion can be monitored by injecting aliquots over time.

  • Quenching & Dilution: Add 650 µL of a water/acetonitrile (50:50 v/v) mixture to the vial to quench any unreacted PTSC and dilute the sample to a final nominal concentration of 0.1 mg/mL for injection.

Derivatization Reaction Diagram

Derivatization_Reaction cluster_conditions Reaction Conditions compound1 2-(Piperidin-1-yl)propan-1-amine (No Chromophore) reagent +p-Toluenesulfonyl Chloride (PTSC)(UV Chromophore) product N-(2-(piperidin-1-yl)propyl)tosylamide (UV-Active Derivative) reagent->product HCl conditions Base (e.g., TEA) Acetonitrile Room Temperature

Caption: Derivatization of the analyte with PTSC to yield a UV-active product.

Method 1: Achiral Purity by Reversed-Phase HPLC

This method is designed to quantify process-related impurities and degradants.

Experimental Protocol
ParameterRecommended ConditionCausality and Rationale
HPLC System Standard HPLC/UHPLC with UV DetectorProvides the necessary pressure and detection capabilities.
Column C18, 250 x 4.6 mm, 5 µm (or equivalent)Industry-standard stationary phase for separating compounds with varying polarities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for the tosyl derivative and ensures reproducible retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the non-polar derivative.
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% BA gradient is essential to elute potential impurities with a wide range of polarities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 228 nmThe tosyl group has a strong absorbance maximum near this wavelength.[4]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
System Suitability Testing (SST)

As per regulatory guidelines like USP <621>, system suitability must be confirmed before sample analysis.[9][10]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions.
Precision (%RSD) ≤ 1.0% for 5 replicate injectionsDemonstrates the reproducibility of the injector and the stability of the system.
Theoretical Plates (N) > 2000Measures column efficiency and its ability to produce sharp peaks.

Method 2: Enantiomeric Purity by Chiral HPLC

This method quantifies the undesired enantiomer in the sample.

Experimental Protocol
ParameterRecommended ConditionCausality and Rationale
HPLC System Standard HPLC with UV DetectorCompatible with the required solvents and detection method.
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmAn amylose-based CSP known for excellent enantioselectivity for a wide range of derivatized compounds, including amines.[4]
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)A polar organic/normal phase system is typically required for chiral recognition on this CSP. Diethylamine is a basic modifier that dramatically improves peak shape by competing with the analyte for active sites on the stationary phase.[11]
Elution Mode IsocraticIsocratic elution is standard for chiral separations, as the primary goal is to resolve only two components (the enantiomers).
Flow Rate 0.5 mL/minA lower flow rate often improves resolution on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature provides consistency.
Detection UV at 228 nmSame as Method 1, targeting the derivatizing agent's chromophore.
Injection Volume 10 µLStandard injection volume.
System Suitability Testing (SST)

A racemic (50:50 mixture of R/S enantiomers) standard of the derivatized analyte must be used for SST.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 2.0 between enantiomer peaksThis is the most critical parameter, ensuring that the two enantiomer peaks are baseline separated for accurate quantification.[9][12]
Precision (%RSD) ≤ 2.0% for 5 replicate injections of the racemateDemonstrates system reproducibility for the chiral separation.

Data Analysis and Calculations

Analysis TypeCalculation FormulaDescription
Achiral Purity % Purity = (AreaMain Peak / ΣAreaAll Peaks) x 100Calculated using area percent normalization. Assumes all impurities have a similar response factor to the main peak.
Enantiomeric Purity % e.e. = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] x 100Enantiomeric excess (e.e.) is the standard measure of stereoisomeric purity. AreaMajor is the peak area of the desired enantiomer and AreaMinor is the peak area of the undesired enantiomer.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][9][13]

  • Li, W., et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. [Link][14]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][3]

  • DSDP Analytics. USP <621> Chromatography. [Link][10]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link][12]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link][15]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link][16]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link][17]

  • International Council for Harmonisation. ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC method development and validation. International Journal of Drug Development and Research. [Link][6]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques (PDF). [Link][18]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link][19]

  • ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link][1]

  • ResearchGate. 1. Reaction of primary amine with OPA | Download Scientific Diagram. [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Chemistry. [Link][7]

  • ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link][20]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link][21]

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link][22]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link][4]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][5]

Sources

Mastering the Analytical Profile of 2-(Piperidin-1-yl)propan-1-amine: A Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 2-(Piperidin-1-yl)propan-1-amine (C₈H₁₈N₂, Mol. Wt.: 142.24 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).[1] As a key building block in pharmaceutical synthesis, rigorous structural confirmation and purity assessment are paramount. This document moves beyond standard procedures to explain the causal reasoning behind protocol design, data interpretation, and spectral prediction, offering researchers a robust methodology for confident compound identification.

Introduction: The Structural Significance of 2-(Piperidin-1-yl)propan-1-amine

2-(Piperidin-1-yl)propan-1-amine is a diamine featuring a tertiary nitrogen within a piperidine ring and a primary amine on a propane side chain. This unique arrangement of basic centers makes it a versatile intermediate in the development of various active pharmaceutical ingredients (APIs). Its structural integrity directly impacts the efficacy and safety of downstream products. Therefore, unambiguous characterization is not merely a procedural step but a foundational requirement for quality control and drug development. This guide presents detailed protocols and interpretive logic for ¹H NMR, ¹³C NMR, and ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Piperidin-1-yl)propan-1-amine, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Foundational Principles: Why NMR Works for This Analyte

The key to NMR is the chemical shift (δ), which indicates the electronic environment of a nucleus. Protons (¹H) or carbons (¹³C) adjacent to electronegative nitrogen atoms are "deshielded," causing their signals to appear at a higher chemical shift (further downfield). The N-substitution on the piperidine ring and the alkyl chain create a unique magnetic landscape, allowing for the differentiation of nearly every proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

2.2.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for aliphatic amines and its relatively clean spectral window. Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable alternatives if solubility is an issue, though proton exchange with the amine N-H protons may be observed in protic solvents.

  • Concentration: Prepare a solution of 5-10 mg of 2-(Piperidin-1-yl)propan-1-amine in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

2.2.2. Instrument Parameters (400 MHz Spectrometer)

Parameter¹H NMR¹³C NMRRationale
Pulse Programzg30zgpg30Standard single-pulse experiments for quantitative ¹H and proton-gated decoupled ¹³C.
Acquisition Time~4 sec~1.5 secSufficient time to resolve sharp signals and capture the full decay.
Relaxation Delay2 sec2 secAllows for nearly complete T1 relaxation, crucial for accurate integration in ¹H NMR.
Number of Scans161024¹H NMR requires fewer scans due to high natural abundance; ¹³C requires more scans to improve signal-to-noise.
Spectral Width12 ppm220 ppmEncompasses the full expected range of chemical shifts for aliphatic compounds.
Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on established chemical shift values for N-alkyl piperidines and aminopropane derivatives. The molecule's structure is numbered for clarity in assignments.

Molecular Structure for NMR Assignment

G cluster_path_A Pathway A: α-Cleavage at Piperidine Ring cluster_path_B Pathway B: α-Cleavage at Propane Chain M [M+H]⁺ m/z 143.2 A1 Loss of Propylamine Radical (- •CH(CH₃)CH₂NH₂) m/z 84.1 M->A1  α-cleavage B1 Loss of Methyl Radical (- •CH₃) m/z 128.1 M->B1  α-cleavage B2 Loss of Aminomethyl Radical (- •CH₂NH₂) m/z 98.1 M->B2  α-cleavage A_struct Piperidinyl-methylene iminium A1->A_struct B_struct1 Piperidinyl-ethyl iminium B1->B_struct1 B_struct2 Piperidinium ion B2->B_struct2

Caption: Major predicted fragmentation pathways for [M+H]⁺ of 2-(Piperidin-1-yl)propan-1-amine.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS

m/z (Predicted)Proposed FormulaFragmentation PathwayJustification
143.2[C₈H₁₉N₂]⁺Precursor IonProtonated molecular ion [M+H]⁺.
128.1[C₇H₁₄N₂]⁺Pathway B: α-cleavage with loss of a methyl radical (•CH₃) from the propane chain.Cleavage of the C2-C3 bond. Formation of a stable secondary iminium ion.
98.1[C₆H₁₂N]⁺Pathway B: Cleavage of the C1-C2 bond with loss of the aminomethyl radical (•CH₂NH₂).This pathway leads to the formation of a highly stable tertiary iminium ion involving the piperidine nitrogen, likely resulting in a very abundant fragment.
84.1[C₅H₁₀N]⁺Pathway A: α-cleavage at the piperidine ring, involving the loss of the aminopropane side chain as a radical.This is a classic piperidine ring fragmentation, resulting in a stable cyclic iminium ion. [2]This is often the base peak for N-alkyl piperidines.

Expert Insight: The fragment at m/z 98.1 is expected to be particularly intense. The cleavage leading to its formation resolves the charge on the tertiary nitrogen of the piperidine ring, which is an entropically and electronically favorable process. The competition between the formation of the m/z 98.1 and m/z 84.1 ions will be highly dependent on the collision energy.

Conclusion and Best Practices

The structural elucidation of 2-(Piperidin-1-yl)propan-1-amine requires a synergistic application of NMR and mass spectrometry. While direct experimental spectra are invaluable, the predictive models and protocols outlined in this guide, grounded in fundamental principles and data from close structural analogs, provide a robust and scientifically defensible approach to characterization. For unequivocal assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended to confirm proton-proton and proton-carbon connectivities. By combining these techniques, researchers can ensure the identity, purity, and structural integrity of this critical synthetic intermediate, thereby upholding the quality and reliability of their drug development pipeline.

References

  • FOODBALL Project. (n.d.). Spectral Libraries. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • NIST. (n.d.). 1-(3-Aminopropyl)-2-pipecoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-Aminopropyl)piperidine. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Royal Society of Chemistry.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2024). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Phytochemical Analysis.
  • University of California, Los Angeles. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
  • ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylpiperidine. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 2-propyl-, (S)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, D., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 143(30), 11721-11728.
  • NP-MRD. (2022, September 7). NP-Card for (-)-coniine (NP0242915). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

  • Glycosciences.de. (n.d.). CASPER - Predict NMR Chemical Shifts. Retrieved from [Link]

  • Herold, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2518-2527.
  • Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

protocol for N-alkylation of piperidine with 1-bromopropane-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective N-Alkylation of Piperidine with 1-Bromopropane-2-amine

Abstract

This document provides a comprehensive protocol for the N-alkylation of piperidine with 1-bromopropane-2-amine, a key transformation for synthesizing 1-(piperidin-1-yl)propan-2-amine. This reaction is a cornerstone in medicinal chemistry for generating novel molecular entities, as the piperidine scaffold is a prevalent feature in numerous FDA-approved pharmaceuticals.[1] This guide delves into the underlying SN2 reaction mechanism, addresses the critical challenges of chemoselectivity and over-alkylation, and provides a detailed, step-by-step experimental procedure designed for reproducibility and success. We offer insights into experimental choices, a troubleshooting guide, and a visual workflow to support researchers in drug development and synthetic chemistry.

Core Concepts and Mechanistic Insights

The synthesis of 1-(piperidin-1-yl)propan-2-amine from piperidine and 1-bromopropane-2-amine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. Understanding the mechanistic principles is paramount to optimizing reaction conditions and minimizing side-product formation.

The SN2 Pathway

In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in 1-bromopropane-2-amine.[2] This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

The Challenge of Chemoselectivity

The primary challenge in this synthesis is the presence of two nucleophilic amine groups: the secondary amine of piperidine and the primary amine of the alkylating agent, 1-bromopropane-2-amine. For a successful reaction, piperidine must selectively act as the nucleophile.

Generally, the secondary amine of the piperidine ring is more nucleophilic than the primary aminopropyl group.[3] This difference in reactivity, driven by the electron-donating effect of the two alkyl groups on the piperidine nitrogen, can be exploited to favor the desired reaction pathway.[4] However, to ensure selectivity and prevent self-condensation of the alkylating agent, careful control of reaction conditions is essential.[3]

The Critical Role of the Base

The N-alkylation reaction generates one equivalent of hydrobromic acid (HBr). In the absence of a base, this acid will protonate the highly basic piperidine, forming a non-nucleophilic piperidinium salt and effectively halting the reaction.[5] Therefore, the inclusion of a base is non-negotiable. An inorganic base like potassium carbonate (K₂CO₃) is often employed to neutralize the acid as it forms, driving the reaction to completion.[1][5] Typically, at least two equivalents of the base are required: one to neutralize the generated HBr and another to ensure the piperidine remains deprotonated and nucleophilic.

Solvent Effects

The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents, such as acetonitrile (ACN) or dimethylformamide (DMF), are ideal for this transformation.[6][7] These solvents can solvate the counter-ion (e.g., the potassium ion from K₂CO₃) but do not effectively solvate the anionic nucleophile (piperidine's lone pair). This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[6][8] Conversely, polar protic solvents like water or ethanol can form strong hydrogen bonds with the amine, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity, thus slowing down the SN2 reaction.[8][9]

Experimental Protocol

This protocol details the direct N-alkylation of piperidine using 1-bromopropane-2-amine hydrobromide, as the free base of the latter is less stable.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Typical Supplier
Piperidine≥99%85.15Commercially Available
1-Bromopropane-2-amine hydrobromide≥98%218.94Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, finely powdered138.21Commercially Available
Anhydrous Acetonitrile (MeCN)ACS Grade41.05Commercially Available
Dichloromethane (DCM)ACS Grade84.93Commercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)--Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade142.04Commercially Available
Silica Gel60 Å, 230-400 mesh-Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq., e.g., 1.0 g, 11.74 mmol) and anhydrous potassium carbonate (2.5 eq., e.g., 4.06 g, 29.35 mmol). Rationale: A 2.5 molar excess of base is used to neutralize the HBr from the alkylating agent's salt and the HBr generated during the reaction.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 40 mL) to the flask to create a stirrable suspension.

  • Substrate Addition: Add 1-bromopropane-2-amine hydrobromide (1.05 eq., e.g., 2.69 g, 12.33 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be DCM:Methanol:Ammonia (90:9:1). The reaction is complete when the piperidine starting material is consumed (typically 4-8 hours).

  • Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and other inorganic salts through a pad of celite, washing the solid with a small amount of acetonitrile.

  • Work-up - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Work-up - Extraction: Dissolve the crude residue in dichloromethane (e.g., 50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining acidic impurities.[1]

  • Work-up - Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(piperidin-1-yl)propan-2-amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient eluent system, such as 0-10% methanol in dichloromethane containing 1% triethylamine, is typically effective. Rationale: The addition of a small amount of a basic modifier like triethylamine helps to prevent the product from tailing on the acidic silica gel.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data and Workflow Visualization

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
Piperidine1.0 equivalentLimiting Reagent
1-Bromopropane-2-amine HBr1.05 - 1.1 equivalentsSlight excess to ensure full consumption of piperidine.[5]
Potassium Carbonate2.5 equivalentsNeutralizes HBr from both the salt and the reaction.
Solvent Anhydrous AcetonitrilePolar aprotic solvent to accelerate SN2 reaction.[6][9]
Temperature Reflux (~82 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4 - 8 hoursTypical duration; should be monitored by TLC/LC-MS.
Expected Yield 65 - 85%Varies based on purification efficiency and reaction scale.
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reactants Weigh Reactants: - Piperidine (1.0 eq) - 1-Bromopropane-2-amine HBr (1.05 eq) - K₂CO₃ (2.5 eq) setup Assemble dry glassware under inert atmosphere reactants->setup addition Add reactants and anhydrous acetonitrile setup->addition reflux Heat to reflux (~82°C) and stir for 4-8h addition->reflux monitor Monitor progress via TLC or LC-MS reflux->monitor filter Cool to RT, filter solids monitor->filter Reaction Complete evaporate Concentrate filtrate via rotary evaporation filter->evaporate extract Dissolve in DCM, wash with aq. NaHCO₃ evaporate->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry chromatography Purify by flash column chromatography dry->chromatography product Combine pure fractions, concentrate to yield final product chromatography->product analysis Characterize by NMR and Mass Spectrometry product->analysis

Caption: Workflow for the N-alkylation of piperidine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is slow or does not reach completion 1. Insufficient temperature.2. Reagents are wet (especially K₂CO₃ or solvent).3. Ineffective stirring.1. Ensure the reaction is at a full reflux.2. Use freshly dried reagents and anhydrous solvent.3. Increase stir rate to ensure good mixing of the heterogeneous mixture.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.3. Competing side reactions.1. Extend the reaction time.2. Ensure pH is basic during extraction; perform back-extraction of aqueous layers.3. Add the alkylating agent slowly at a lower temperature to improve selectivity.
Formation of over-alkylation product (quaternary salt) The tertiary amine product is more nucleophilic than piperidine and reacts with the alkyl bromide.[4]1. Use piperidine in slight excess (e.g., 1.1 eq) and the alkyl bromide as the limiting reagent (1.0 eq).2. Add the alkyl bromide slowly to the reaction mixture using a syringe pump to maintain a low concentration.[5]
Product streaks on TLC plate The product is a basic amine, which interacts strongly with the acidic silica gel.Add 1-2% triethylamine or ammonia to the eluent system to neutralize active sites on the silica.

References

  • Chemistry Net . (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Available at: [Link]

  • ResearchGate . (2017, March 16). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • OpenOChem Learn . SN2 Effect of Solvent. Available at: [Link]

  • University of Calgary . Ch22: Alkylation of Amines. Available at: [Link]

  • Quora . (2018, May 13). What is the effect of solvent on SN2? Available at: [Link]

  • Chemistry LibreTexts . (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • PubMed . (2006, February 2). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. Available at: [Link]

  • Lund University Research Portal . Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]

  • Organic Syntheses . Piperidine, 1-ethyl-. Available at: [Link]

  • ACS Publications . (2021, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • Master Organic Chemistry . (2017, May 26). Alkylation of Amines (Sucks!). Available at: [Link]

  • ChemistryViews . (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions. Available at: [Link]

  • National Institutes of Health (NIH) . Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • NCERT . Amines. Available at: [Link]

  • Chemistry LibreTexts . (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral piperidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals and natural products.[1][2] Precise control over its stereochemistry is paramount, as the biological activity of these molecules is often dictated by the spatial arrangement of their substituents. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern, field-proven strategies for the stereoselective synthesis of chiral piperidine derivatives. We will explore the mechanistic underpinnings and provide detailed, actionable protocols for four principal methodologies: Catalytic Asymmetric Hydrogenation, Diastereoselective Cyclization of Acyclic Precursors, Asymmetric Aza-Diels-Alder Reactions, and Chiral Pool Synthesis. Each section is designed to bridge theory with practice, offering causality-driven explanations for experimental choices and self-validating protocols to ensure reproducibility and success.

Introduction: The Enduring Significance of Chiral Piperidines

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, forming the core of numerous blockbuster drugs.[2] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations to interact with biological targets. The stereochemical configuration of these substituents is critical; enantiomers or diastereomers of a chiral piperidine-containing drug can exhibit dramatically different efficacy, potency, and safety profiles.

Consequently, the development of robust and scalable methods for the stereoselective synthesis of piperidines is a central goal in modern organic chemistry.[3] This guide moves beyond a simple catalog of reactions to provide a deeper understanding of why certain methods are chosen and how they achieve stereocontrol, empowering chemists to select and implement the optimal strategy for their specific synthetic challenges.

Key Synthetic Strategies & Protocols

We will now delve into the core synthetic methodologies, each illustrated with a workflow diagram, a discussion of the stereocontrolling elements, a comparative data table, and a detailed experimental protocol for a representative transformation.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

This approach is among the most direct and atom-economical methods for generating chiral piperidines from readily available pyridine precursors.[4] The core principle involves the reduction of an aromatic or partially reduced pyridine ring using H₂ gas in the presence of a chiral transition metal catalyst. The catalyst, typically based on iridium, rhodium, or ruthenium complexed with a chiral ligand, creates a chiral environment that directs the delivery of hydrogen atoms to one face of the substrate, thereby establishing the new stereocenters with high fidelity.

Causality of Stereocontrol: The key to success is activating the pyridine ring, as the aromatic system is otherwise resistant to reduction and its strong coordinating ability can poison catalysts.[5] Activation is commonly achieved by quaternization of the pyridine nitrogen (e.g., forming an N-benzylpyridinium salt) or by installing an electron-withdrawing group.[5][6] The chiral ligand on the metal center dictates the facial selectivity of hydrogenation, with the steric and electronic properties of the ligand-substrate complex determining the transition state energies and, thus, the enantiomeric outcome.

G cluster_0 Workflow: Asymmetric Hydrogenation Pyridine Substituted Pyridine Activation Activation (e.g., N-alkylation) Pyridine->Activation Pyridinium Activated Pyridinium Salt Activation->Pyridinium Hydrogenation Asymmetric Hydrogenation [Ir(COD)Cl]₂ + Chiral Ligand, H₂ Pyridinium->Hydrogenation Piperidine Enantioenriched Piperidine Hydrogenation->Piperidine Deprotection Deprotection (if necessary) Piperidine->Deprotection FinalProduct Final Chiral Piperidine Deprotection->FinalProduct

Caption: General workflow for the synthesis of chiral piperidines via catalytic asymmetric hydrogenation.

Table 1: Comparison of Chiral Ligands for Iridium-Catalyzed Hydrogenation of N-Benzyl-2-methylpyridinium Bromide

EntryChiral LigandCatalyst Loading (mol%)H₂ Pressure (psi)Yield (%)ee (%)Reference
1(R)-SYNPHOS1.06009596[5]
2(R)-MeO-BIPHEP1.09009294[5]
3(R)-BINAP1.06008890[5]

Protocol 2.1.1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide [5]

This protocol details the synthesis of (S)-N-Benzyl-2-methylpiperidine, a versatile chiral building block.

  • Materials & Equipment:

    • N-Benzyl-2-methylpyridinium bromide (Substrate)

    • [{Ir(cod)Cl}₂] (Iridium precursor)

    • (R)-SYNPHOS (Chiral Ligand)

    • Anhydrous Toluene/CH₂Cl₂ (1:1 v/v)

    • High-pressure stainless steel autoclave with magnetic stirring

    • Nitrogen-filled glovebox

    • Standard glassware for workup and purification

  • Procedure:

    • Catalyst Preparation (in glovebox): In a vial, combine [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol, 1 mol%) and (R)-SYNPHOS (3.5 mg, 0.0055 mmol, 2.2 mol%).

    • Add 1.0 mL of the anhydrous toluene/CH₂Cl₂ solvent mixture. Stir at room temperature for 20-30 minutes until a homogeneous solution is formed.

    • Autoclave Setup: Place N-benzyl-2-methylpyridinium bromide (69.5 mg, 0.25 mmol) into the stainless steel autoclave.

    • Using a syringe, transfer the prepared catalyst solution to the autoclave.

    • Hydrogenation: Seal the autoclave. Purge with H₂ gas three times. Pressurize the vessel to 600 psi with H₂.

    • Stir the reaction mixture at 28 °C for 24 hours.

    • Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

    • Characterization: Determine yield. Confirm structure by ¹H NMR, ¹³C NMR, and MS. Determine enantiomeric excess (ee) by chiral HPLC analysis.

Diastereoselective Cyclization of Acyclic Precursors

This strategy builds the piperidine ring from a non-cyclic precursor that already contains one or more stereocenters. These existing stereocenters, often derived from the chiral pool or established via an asymmetric reaction, direct the stereochemical outcome of the ring-closing step. Common cyclization reactions include the aza-Prins cyclization, reductive amination, and aza-Michael additions.[7][8][9]

Causality of Stereocontrol: The stereoselectivity arises from minimizing steric interactions in the transition state of the cyclization. The acyclic precursor is designed to adopt a preferred conformation where the existing chiral center(s) shield one face of the reacting moiety, forcing the cyclization to occur from the less hindered face. This substrate-controlled approach is powerful for creating complex, polysubstituted piperidines with well-defined relative stereochemistry. For instance, in the aza-Prins cyclization, the coupling of a homoallylic amine with an aldehyde proceeds through a chair-like transition state, leading to trans-substituted piperidines.[7][10]

G cluster_1 Workflow: Diastereoselective Cyclization Precursor Acyclic Chiral Precursor (e.g., Homoallylic Amine) Cyclization Aza-Prins Cyclization (Lewis or Brønsted Acid) Precursor->Cyclization Reagent Coupling Partner (e.g., Aldehyde) Reagent->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Trapping Nucleophilic Trapping / Rearrangement Intermediate->Trapping Product Diastereomerically Enriched Piperidine Trapping->Product

Caption: Aza-Prins cyclization as an example of diastereoselective piperidine synthesis.

Table 2: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines via Aza-Prins Cyclization

EntryAldehydeLewis AcidYield (%)Diastereomeric Ratio (trans:cis)Reference
1ButyraldehydeInCl₃92>95:5[7]
2BenzaldehydeI₂85>95:5[7]
3IsovaleraldehydeBF₃·OEt₂88>95:5[7]

Protocol 2.2.1: Aza-Prins Cyclization for the Synthesis of a (±)-Coniine Precursor [7]

This protocol describes the diastereoselective synthesis of a 4-iodo-2-propylpiperidine derivative, a key intermediate for the synthesis of the alkaloid coniine.

  • Materials & Equipment:

    • N-Tosylhomoallylamine

    • n-Butyraldehyde

    • Iodine (I₂)

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware under a nitrogen atmosphere

  • Procedure:

    • Reaction Setup: To a solution of N-tosylhomoallylamine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under nitrogen, add n-butyraldehyde (1.2 mmol).

    • Initiation: Add iodine (1.5 mmol) portion-wise to the stirred solution.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) and stir until the iodine color disappears.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford the 4-iodopiperidine derivative.

    • Characterization: Determine yield. Confirm structure and relative stereochemistry (trans-selectivity) using ¹H NMR (NOE analysis) and ¹³C NMR.

Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the six-membered piperidine ring in a single step.[11][12] By using a chiral catalyst (either a Lewis acid or an organocatalyst), the reaction between an imine (the aza-dienophile) and a diene can be rendered highly enantioselective.[13]

Causality of Stereocontrol: A chiral catalyst coordinates to the imine, lowering its LUMO energy and holding it in a specific conformation. This catalytic complex then approaches the diene. The steric environment created by the chiral ligand blocks one face of the imine, forcing the diene to attack from the opposite, less-hindered face. This facial bias directly translates into the observed enantioselectivity of the resulting piperidine derivative.[12][13] Organocatalytic approaches often proceed through a stepwise Mannich-Michael cascade rather than a concerted cycloaddition, but the principle of facial shielding by the catalyst remains the key stereocontrolling element.[11][14][15]

G cluster_2 Workflow: Asymmetric Aza-Diels-Alder Imine Imine (Aza-dienophile) Cycloaddition [4+2] Cycloaddition or Mannich-Michael Cascade Imine->Cycloaddition Diene Diene (e.g., Danishefsky's Diene) Diene->Cycloaddition Catalyst Chiral Catalyst (Lewis Acid or Organocatalyst) Catalyst->Cycloaddition Product Enantioenriched Piperidine Derivative Cycloaddition->Product

Caption: Catalytic asymmetric aza-Diels-Alder reaction for chiral piperidine synthesis.

Table 3: Organocatalytic Enantioselective Aza-Michael Route to Piperidines

EntryAldehyde SubstrateOrganocatalystYield (%)ee (%)Reference
1CinnamaldehydeDiphenylprolinol Silyl Ether8599[15]
24-Nitro-cinnamaldehydeDiphenylprolinol Silyl Ether9098[15]
32-FuraldehydeDiphenylprolinol Silyl Ether7595[15]

Protocol 2.3.1: Organocatalytic Cascade for Functionalized Piperidine Synthesis [15]

This protocol describes a cascade reaction involving a Michael addition followed by intramolecular cyclization to form a highly functionalized piperidine.

  • Materials & Equipment:

    • Cinnamaldehyde

    • Malonamide derivative (e.g., N,N'-dibenzylmalonamide)

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst)

    • Benzoic Acid (Co-catalyst)

    • Anhydrous Toluene

    • Standard laboratory glassware under a nitrogen atmosphere

  • Procedure:

    • Reaction Setup: To a vial charged with the malonamide derivative (0.2 mmol) and the organocatalyst (0.04 mmol, 20 mol%), add anhydrous toluene (0.5 mL) under nitrogen.

    • Add benzoic acid (0.02 mmol, 10 mol%) followed by cinnamaldehyde (0.3 mmol).

    • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Workup: Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purification: Purify by flash column chromatography (eluent: hexane/ethyl acetate) to isolate the chiral piperidine product.

    • Characterization: Determine yield. Confirm structure by NMR and MS. Determine enantiomeric excess by chiral HPLC.

Chiral Pool Synthesis

This classic strategy leverages the vast repository of naturally occurring, enantiomerically pure molecules—the "chiral pool"—as starting materials.[16] Amino acids, carbohydrates, and terpenes are common starting points.[17][18][19] The synthesis involves a series of stereochemically defined transformations that convert the initial chiral molecule into the target piperidine, preserving the original stereocenter(s).

Causality of Stereocontrol: Stereocontrol is inherent to the starting material. The synthetic route is designed to manipulate the existing chiral framework without racemizing the stereocenters. This approach is particularly valuable for accessing piperidines with specific, complex substitution patterns that mirror those found in natural products. For example, L-lysine can be cyclized to form derivatives of pipecolic acid.

G cluster_3 Workflow: Chiral Pool Synthesis ChiralPool Chiral Pool Starting Material (e.g., L-Amino Acid) Functionalization Functional Group Interconversion ChiralPool->Functionalization Cyclization Ring Formation (e.g., Reductive Amination) Functionalization->Cyclization Derivatization Further Derivatization Cyclization->Derivatization Product Chiral Piperidine Target Derivatization->Product

Sources

Application Notes & Protocols: In Vitro Biological Evaluation of 2-(Piperidin-1-yl)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif, forming the structural cornerstone of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its prevalence in medicinal chemistry stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[1] The 2-(Piperidin-1-yl)propan-1-amine core provides a versatile scaffold, presenting functional groups amenable to a wide array of chemical modifications. Analogs derived from this core have shown potential across diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3][4]

This guide provides a comprehensive framework for the in vitro biological evaluation of novel 2-(Piperidin-1-yl)propan-1-amine analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the strategic rationale behind the experimental cascade. The workflow begins with foundational cytotoxicity profiling to establish a baseline safety and activity window, proceeds to target-specific functional assays, and concludes with deeper mechanistic studies.

Part 1: Foundational Assessment - Cytotoxicity & Viability Profiling

The initial step in evaluating any new chemical entity is to determine its effect on cell viability.[5] This foundational screening identifies the concentration range at which a compound exhibits biological activity—whether desired (e.g., anticancer effects) or undesired (general toxicity)—and is crucial for calculating the therapeutic index.[6][7] A compound's cytotoxicity dictates its potential applications; a highly cytotoxic analog might be a candidate for oncology, while a non-cytotoxic analog could be developed for chronic conditions.[8]

Key Assays for Cytotoxicity Screening

Two complementary assays are recommended to provide a robust initial assessment: one measuring metabolic activity (MTT assay) and another assessing plasma membrane integrity (LDH release assay).

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(piperidin-1-yl)propan-1-amine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[8]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a clear, structured table to compare the potency of the analogs across different cell lines.

Compound IDAnalog StructureCancer Cell Line A (IC₅₀, µM)Cancer Cell Line B (IC₅₀, µM)Normal Cell Line (IC₅₀, µM)Selectivity Index (SI)*
Lead-001 [Base Scaffold]15.221.5> 100> 6.5
Analog-A [Modification 1]5.88.185.314.7
Analog-B [Modification 2]45.760.2> 100> 2.2
Doxorubicin [Reference Drug]0.91.25.46.0

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Workflow Visualization

Cytotoxicity_Screening_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assays Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis cluster_decision Phase 5: Decision Point start Synthesized 2-(Piperidin-1-yl)propan-1-amine Analogs plate_cells Plate Cancer & Normal Cell Lines (96-well format) start->plate_cells treat Treat cells with serial dilutions of analogs (24-72h incubation) plate_cells->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Release Assay (Membrane Integrity) treat->ldh readout Measure Absorbance (Plate Reader) mtt->readout ldh->readout calc Calculate % Viability & % Cytotoxicity readout->calc ic50 Determine IC50 Values & Selectivity Index calc->ic50 decision Potent & Selective? ic50->decision proceed Proceed to Target-Specific & Mechanistic Assays decision->proceed Yes stop Synthesize New Analogs or Terminate Project decision->stop No Competitive_Binding cluster_0 Without Inhibitor cluster_1 With Inhibitor Receptor1 Receptor Radioligand1 [³H] Ligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 [³H] Ligand Radioligand2->Receptor2 Binding Blocked Analog Piperidine Analog (Inhibitor) Analog->Receptor2 Competes & Binds

Caption: Principle of a competitive radioligand binding assay.

Part 3: Mechanistic Elucidation

For compounds demonstrating potent and specific activity, particularly cytotoxic agents, the next logical step is to investigate the mechanism of action (MoA). Determining whether a compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis) is a critical step. [6]

Protocol 5: Apoptosis vs. Necrosis Determination using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the piperidine analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-free dissociation buffer. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Healthy Cells: Annexin V negative / PI negative (Bottom-Left quadrant).

    • Early Apoptotic Cells: Annexin V positive / PI negative (Bottom-Right quadrant).

    • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive (Top-Right quadrant).

    • Necrotic Cells (primarily): Annexin V negative / PI positive (Top-Left quadrant).

Visualization: Cell Fates in Annexin V/PI Assay

Apoptosis_Mechanism cluster_pathways Possible Cellular Fates start Cell Population Treated with Piperidine Analog healthy Healthy Cell (Annexin V-, PI-) early_apop Early Apoptosis (PS Flip) (Annexin V+, PI-) start->early_apop necrotic Necrosis (Membrane Rupture) (Annexin V-, PI+) start->necrotic late_apop Late Apoptosis (Membrane Permeable) (Annexin V+, PI+) early_apop->late_apop Progression

Caption: Differentiating cell death pathways with Annexin V/PI staining.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH.
  • Cytotoxicity Assays | Life Science Applic
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. NorthEast BioLab.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity. Benchchem.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.
  • comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. Benchchem.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one. Smolecule.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

2-(Piperidin-1-yl)propan-1-amine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-(Piperidin-1-yl)propan-1-amine in the Synthesis of Kinase Inhibitors

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3] This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of a specific, high-value building block: 2-(Piperidin-1-yl)propan-1-amine . We will explore its strategic importance in the design of kinase inhibitors, provide a detailed, field-tested synthetic protocol for its incorporation into heterocyclic scaffolds, and discuss the relevant biological pathways targeted by the resulting molecules.

The Strategic Value of 2-(Piperidin-1-yl)propan-1-amine in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[4][5] The design of small-molecule kinase inhibitors often relies on a modular approach, combining a core scaffold that binds to the ATP-binding site's hinge region with various substituents that occupy adjacent hydrophobic pockets to enhance potency and selectivity. The 2-(Piperidin-1-yl)propan-1-amine building block offers a unique combination of structural features that make it exceptionally valuable in this context.

  • The Piperidine Moiety: A 3D Scaffold for Enhanced Druggability: The saturated, non-aromatic piperidine ring provides a three-dimensional geometry that can improve a compound's solubility and reduce its metabolic liability compared to flat, aromatic systems.[2] This heterocycle can orient substituents into specific vectors to achieve optimal interactions with the target protein, a critical factor in achieving high potency and selectivity.[6][7]

  • The Primary Amine: A Versatile Synthetic Handle: The primary amine group is a potent nucleophile, serving as a key attachment point for coupling the building block to the core kinase inhibitor scaffold. This versatility allows for the formation of robust covalent bonds such as amides, sulfonamides, ureas, or direct linkages to heteroaromatic systems via nucleophilic aromatic substitution (SNAr).

  • The Propyl Linker and Chirality: The three-carbon chain provides flexibility, allowing the piperidine ring to position itself optimally within the binding site. Crucially, this linker contains a chiral center. The stereochemistry at this position can have a profound impact on biological activity, as one enantiomer often exhibits significantly higher potency than the other due to specific stereochemical interactions with the kinase.[8][9] The ability to synthesize and utilize enantiomerically pure forms of this building block is therefore a key aspect of rational drug design.

General Synthetic Workflow & Key Reactions

The most common strategy for incorporating 2-(Piperidin-1-yl)propan-1-amine involves its coupling to an electrophilic heterocyclic core, which serves as the hinge-binding element of the kinase inhibitor.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing this key amine building block.

G cluster_0 Core Scaffold Preparation cluster_1 Building Block cluster_2 Final Assembly & Product Core_Start Heterocyclic Starting Material (e.g., Dichloropyrimidine) Core_Activated Activated Core Scaffold (e.g., Monochloro-pyrimidine) Core_Start->Core_Activated Functionalization (e.g., Suzuki, Sonogashira) Final_Product Final Kinase Inhibitor Core_Activated->Final_Product Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) Amine 2-(Piperidin-1-yl)propan-1-amine (Chirally Pure) Amine->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

Caption: General workflow for kinase inhibitor synthesis.

Common Coupling Methodologies
  • Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method for attaching amines to electron-deficient aromatic or heteroaromatic rings, such as those containing chloro, fluoro, or sulfonyl leaving groups.[10][11] The reaction is typically performed at elevated temperatures in a polar aprotic solvent with a non-nucleophilic base (e.g., DIPEA) to scavenge the acid byproduct.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For less activated aryl or heteroaryl halides (e.g., bromides or chlorides), the Buchwald-Hartwig reaction is the gold standard. It uses a palladium catalyst with a specialized phosphine ligand to form the C-N bond under basic conditions.[12]

  • Amide Bond Formation: If the core scaffold contains a carboxylic acid, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form a robust amide linkage with the primary amine of the building block.

Detailed Experimental Protocol: SNAr Coupling

This protocol provides a self-validating, step-by-step method for the synthesis of a hypothetical kinase inhibitor via an SNAr reaction.

Title: Synthesis of 2-((2-(Piperidin-1-yl)propyl)amino)-4-aryl-pyrimidine

Objective: To couple 2-(Piperidin-1-yl)propan-1-amine with a 2-chloro-4-aryl-pyrimidine core scaffold.

Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Eq.
2-Chloro-4-aryl-pyrimidineVaries~200.0>95%200 mg1.01.0
2-(Piperidin-1-yl)propan-1-amineC₈H₁₈N₂142.24>98%171 mg1.21.2
DIPEAC₈H₁₉N129.24>99%0.52 mL3.03.0
n-Butanol (n-BuOH)C₄H₁₀O74.12Anhydrous5 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~100 mL--
Saturated NaHCO₃ (aq)NaHCO₃84.01-~50 mL--
BrineNaCl58.44Saturated~50 mL--
Anhydrous MgSO₄MgSO₄120.37-~5 g--
Step-by-Step Methodology
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-4-aryl-pyrimidine (1.0 eq, 1.0 mmol).

    • Add anhydrous n-butanol (5 mL) to dissolve the starting material.

    • Expert Insight: n-Butanol is an excellent solvent for SNAr reactions as its high boiling point (117 °C) allows for sufficient thermal energy to overcome the activation barrier, while its polarity helps stabilize the charged Meisenheimer intermediate.

  • Addition of Reagents:

    • Add 2-(Piperidin-1-yl)propan-1-amine (1.2 eq, 1.2 mmol) to the solution via syringe.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol).

    • Expert Insight: A slight excess of the amine nucleophile (1.2 eq) ensures the complete consumption of the limiting electrophile. DIPEA is used as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C using an oil bath.

    • Stir vigorously under a nitrogen or argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.

    • Self-Validation: A successful reaction will show the disappearance of the 2-chloro-4-aryl-pyrimidine spot (TLC) and the appearance of a new, more polar spot corresponding to the product. LC-MS should confirm the expected mass of the desired compound.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the n-butanol.

    • Redissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 50 mL).

    • Expert Insight: The NaHCO₃ wash removes any residual acid and unreacted starting materials. The brine wash removes residual water from the organic layer.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane or ethyl acetate, to afford the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Relevant Biological Targets and Signaling Pathways

Piperidine-containing scaffolds are prevalent in inhibitors targeting several important kinase families.

  • Bruton's Tyrosine Kinase (BTK): A key mediator in the B-cell receptor (BCR) signaling pathway, BTK is a validated target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[13][14] Ibrutinib, the first-in-class BTK inhibitor, features a piperidine moiety, though not the specific one discussed here.[15][16] The principles of using piperidine-based amines to access the solvent-front region are highly relevant.

  • Janus Kinases (JAKs): This family of four kinases (JAK1, JAK2, JAK3, TYK2) is crucial for cytokine signaling.[5] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[17] Many JAK inhibitors incorporate piperidine scaffolds to achieve selectivity and favorable pharmacokinetic properties.[4][18]

  • p38 MAP Kinase & Akt: These are central nodes in signaling pathways controlling cellular stress responses, proliferation, and survival.[19][20] Inhibitors targeting these kinases often utilize substituted piperidines to optimize potency and cell-based activity.[6][19]

Example Signaling Pathway: BTK in B-Cell Activation

The diagram below illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK) DAG_IP3->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor BTK Inhibitor (e.g., Ibrutinib) X X Inhibitor->X X->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

References

  • p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. PubMed.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ScienceDirect.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simul
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PubMed Central.
  • Process for preparing ibrutinib and its intermedi
  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. NIH.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Starting materials described in the literature to assemble the piperidine fragment.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
  • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm.
  • Janus kinase inhibitors. DermNet.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 2-(Piperidin-1-yl)propan-1-amine. The underlying causes are explained, and actionable solutions are provided.

Question 1: My yield of 2-(Piperidin-1-yl)propan-1-amine is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to diagnosing and solving this issue.

Possible Cause 1: Inefficient N-Alkylation of Piperidine

The direct alkylation of piperidine with a 2-halopropanamine derivative is a common route. However, this SN2 reaction can be hampered by several factors.

  • Explanation of Causality: The nucleophilicity of piperidine is crucial for the displacement of the halide. The choice of solvent, base, and temperature significantly impacts the reaction rate and the prevalence of side reactions. Over-alkylation, forming a quaternary ammonium salt, can occur if the alkylating agent is in excess[1].

  • Solutions:

    • Optimize the Base: A non-nucleophilic base is often necessary to neutralize the hydrohalic acid formed during the reaction without competing with the piperidine. Consider using potassium carbonate (K₂CO₃) or a hindered amine base like N,N-diisopropylethylamine (DIPEA)[1].

    • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction[1].

    • Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent to minimize the formation of quaternary ammonium salts. Slowly adding the alkylating agent to the piperidine solution can also help maintain an excess of the amine nucleophile throughout the reaction[1].

    • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

Possible Cause 2: Suboptimal Reductive Amination Conditions

Reductive amination is another powerful method for synthesizing amines[2][3][4][5][6]. This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the desired amine[4][5]. For the synthesis of 2-(Piperidin-1-yl)propan-1-amine, this could involve the reaction of a suitable keto-amine with a reducing agent.

  • Explanation of Causality: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound[4]. The pH of the reaction is also critical; it must be acidic enough to catalyze imine formation but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.

  • Solutions:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce iminium ions[4].

    • pH Control: Maintain the reaction pH between 6 and 7. This can be achieved using a buffer or by adding a mild acid like acetic acid.

    • Reaction Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS to determine the reaction endpoint.

Question 2: I am observing multiple spots on my TLC/LC-MS analysis of the crude product. What are the potential side products?

The formation of multiple products is a common challenge. Identifying these impurities is the first step toward eliminating them.

Potential Side Product 1: Over-Alkylated Piperidine

  • Formation: As mentioned, if the alkylating agent is not added in a controlled manner, or if it is used in excess, the initially formed 2-(Piperidin-1-yl)propan-1-amine can react further to form a quaternary ammonium salt[1].

  • Identification: Quaternary ammonium salts are highly polar and will typically have a much lower Rf value on TLC compared to the desired product. They are also readily detectable by ESI-MS.

  • Prevention: Use a slight excess of piperidine and add the alkylating agent slowly to the reaction mixture[1].

Potential Side Product 2: Products of Elimination Reactions

  • Formation: If the reaction conditions are too harsh (e.g., high temperature, strong base), the alkyl halide can undergo elimination to form an alkene.

  • Identification: These non-polar byproducts will have a high Rf on TLC. Their presence can be confirmed by ¹H NMR, looking for characteristic vinyl proton signals.

  • Prevention: Use milder reaction conditions, such as a weaker base and lower temperatures.

Question 3: I'm struggling with the purification of 2-(Piperidin-1-yl)propan-1-amine. What are the best practices?

The basic nature of the product and potential impurities requires a tailored purification strategy.

  • Aqueous Workup:

    • Acid-Base Extraction: Being a diamine, the product is basic. An effective initial purification step is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 12 and the free amine extracted back into an organic solvent. The organic layer is then dried over an anhydrous salt like sodium sulfate and the solvent removed under reduced pressure[7].

  • Chromatography:

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. Due to the basic nature of the amine, it may streak on silica gel. To mitigate this, a small amount of a volatile base like triethylamine (e.g., 1-2%) can be added to the eluent system. A typical eluent system would be a gradient of methanol in dichloromethane.

    • Solid-Phase Extraction (SPE): For rapid purification of small libraries or for removing specific impurities, SPE with a cation exchange cartridge (e.g., SCX) can be highly effective[8]. The basic product will be retained on the cartridge while neutral impurities are washed away. The product can then be eluted with a solution of ammonia in methanol.

Question 4: How can I definitively confirm the structure and purity of my final product?

A combination of spectroscopic and analytical techniques is essential for unambiguous characterization[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide information on the number of different types of protons and their connectivity. Key signals to look for include the characteristic multiplets of the piperidine ring protons, the methine and methylene protons of the propanamine chain, and the broad singlet of the primary amine protons (which may exchange with D₂O).

    • ¹³C NMR: This will show the number of unique carbon environments. The chemical shifts of the carbons in the piperidine ring and the propanamine chain will be characteristic[10].

    • 2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity between protons and carbons, providing definitive structural proof.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass of the protonated molecule [M+H]⁺, which can be used to confirm the elemental composition[9].

  • Infrared (IR) Spectroscopy:

    • Look for the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-N stretching vibrations[11].

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18 reverse-phase) and a mobile phase gradient, HPLC can be used to determine the purity of the final compound by measuring the area percentage of the main peak[9].

    • Gas Chromatography (GC): If the compound is sufficiently volatile, GC can also be a powerful tool for purity assessment.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-(Piperidin-1-yl)propan-1-amine.

What are the most common synthetic routes to 2-(Piperidin-1-yl)propan-1-amine?

The two most prevalent methods are:

  • N-Alkylation of Piperidine: This involves the reaction of piperidine with a suitable 3-carbon electrophile containing a leaving group at the 2-position and a protected or masked amine at the 1-position. A common precursor could be 1-amino-2-chloropropane or a related derivative.

  • Reductive Amination: This approach could involve the reaction of piperidine with a suitable keto-amine precursor, followed by reduction of the resulting iminium ion. Alternatively, a double reductive amination approach could be employed with a suitable dicarbonyl compound and an amine source.

What are the critical safety precautions to take during this synthesis?
  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle with extreme care and avoid inhalation and skin contact.

  • Reducing Agents: Hydride reducing agents like sodium borohydride and its derivatives can react violently with water and protic solvents to release flammable hydrogen gas. They should be handled in an anhydrous environment.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

How can I monitor the progress of my reaction?
  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with a suitable agent like potassium permanganate or ninhydrin can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to track the masses of the components in the reaction mixture over time.

III. Experimental Protocols and Data

Table 1: Comparison of Synthetic Strategies
Synthetic RouteKey ReagentsTypical SolventsKey Parameters to OptimizeCommon Issues
N-Alkylation Piperidine, 2-halopropanamine derivative, Base (K₂CO₃, DIPEA)DMF, AcetonitrileBase strength, Stoichiometry, TemperatureOver-alkylation, Elimination side reactions
Reductive Amination Piperidine, Keto-amine precursor, Reducing Agent (NaBH₃CN, NaBH(OAc)₃)Methanol, DichloromethanepH, Choice of reducing agentIncomplete reaction, Reduction of starting carbonyl
Protocol: N-Alkylation of Piperidine with 1-Amino-2-chloropropane Hydrochloride
  • To a solution of piperidine (2.0 equivalents) in anhydrous acetonitrile (10 mL/mmol of limiting reagent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (3.0 equivalents).

  • Add 1-amino-2-chloropropane hydrochloride (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction as described in the purification section to isolate the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-(Piperidin-1-yl)propan-1-amine.

IV. Visualizations

Troubleshooting Workflow for Low Yield in N-Alkylation

troubleshooting_workflow start Low Yield Observed check_reaction_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No workup_loss Significant Product Loss During Workup/Purification check_reaction_completion->workup_loss Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check reagent purity incomplete_reaction->optimize_conditions side_reactions Are there significant side products? incomplete_reaction->side_reactions optimize_workup Optimize Workup: - Check pH during extraction - Use appropriate chromatography conditions workup_loss->optimize_workup end Improved Yield optimize_conditions->end over_alkylation Over-alkylation product observed? side_reactions->over_alkylation Yes elimination Elimination product observed? side_reactions->elimination Yes optimize_workup->end adjust_stoichiometry Adjust Stoichiometry: - Use excess piperidine - Slow addition of alkylating agent over_alkylation->adjust_stoichiometry milder_conditions Use Milder Conditions: - Lower temperature - Use a weaker base elimination->milder_conditions adjust_stoichiometry->end milder_conditions->end

Caption: Troubleshooting decision tree for low yield.

V. References

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Retrieved from

  • MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved from [Link]

  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (2025). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine-Amine-CO2-H2O System before and after Heating. Retrieved from [Link]

  • PubChem. (2026). N-(1-piperidin-2-ylpropan-2-yl)piperidin-1-amine. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines. Retrieved from

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved from [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Piperidin-1-yl)propan-1-amine and related chiral amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to enhance the purity, yield, and efficiency of your work.

Introduction

2-(Piperidin-1-yl)propan-1-amine is a chiral primary amine containing a piperidine moiety.[1][2] Its structure presents unique purification challenges, including the separation of enantiomers, removal of structurally similar impurities, and managing its physical properties. This guide will address these issues in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Chiral Resolution and Enantiomeric Purity

A significant challenge in working with 2-(Piperidin-1-yl)propan-1-amine is achieving high enantiomeric purity. This is often critical for its application in pharmaceuticals and other biologically active compounds.[3]

Q1: My diastereomeric salt crystallization is resulting in a low yield of the desired enantiomer. What are the potential causes and solutions?

A1: The success of diastereomeric salt resolution hinges on the differential solubility of the diastereomeric salts. Low yields can often be attributed to suboptimal solvent selection or incomplete salt formation.

Troubleshooting Steps:

  • Solvent System Optimization: The solubility of both diastereomeric salts in the chosen solvent is a critical factor.[4] A systematic screening of solvents with varying polarities is recommended.

    • Protocol: Begin with a solvent in which the racemic amine has moderate solubility. Prepare saturated solutions of the racemic amine salt with a chiral acid (e.g., tartaric acid, mandelic acid) in a matrix of solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures thereof).[5] Observe the quantity and quality of crystals formed upon cooling.

  • Chiral Acid Selection: The choice of resolving agent is crucial. If one chiral acid provides poor resolution, consider screening others with different structural properties.

  • Temperature Control: Carefully control the cooling rate during crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers. A slow, gradient cooling profile is often more effective.

  • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can promote selective crystallization.

ParameterRecommendationRationale
Solvent Polarity Screen a range from polar protic (e.g., alcohols) to less polar aprotic (e.g., ethyl acetate).To find the optimal solubility difference between the two diastereomeric salts.
Cooling Rate Slow, controlled cooling (e.g., 1-2°C per hour).To allow for thermodynamic equilibrium and selective crystallization of the less soluble diastereomer.
Seeding Use <1% (w/w) of pure seed crystals.To induce crystallization of the desired enantiomer and improve chiral purity.
Q2: I'm struggling to achieve baseline separation of enantiomers using chiral HPLC. What parameters should I adjust?

A2: Poor resolution in chiral HPLC is a common issue that can be addressed by systematically optimizing several chromatographic parameters.[6]

Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for achieving separation.[7]

    • Recommendation: For primary amines like 2-(Piperidin-1-yl)propan-1-amine, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point.[6] Crown ether-derived CSPs can also be highly effective for primary amines.[7]

  • Mobile Phase Optimization: The mobile phase composition significantly influences enantioselectivity.

    • Normal Phase: Typically, a mixture of a non-polar solvent (e.g., hexane, heptane) and an alcohol (e.g., isopropanol, ethanol) is used.[8] Varying the alcohol percentage can have a dramatic effect on resolution.

    • Polar Organic Mode: This involves using polar organic solvents like acetonitrile and methanol.[7]

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[8]

  • Temperature and Flow Rate: These parameters should be optimized once a suitable CSP and mobile phase have been identified. Lowering the temperature can sometimes enhance resolution, while adjusting the flow rate can improve efficiency.

Section 2: Removal of Process-Related Impurities

Impurities from the synthetic route can be challenging to remove due to their structural similarity to the target compound.

Q3: My purified product contains a significant amount of unreacted starting material (e.g., piperidine). How can I effectively remove it?

A3: The removal of basic impurities like piperidine can often be achieved through extractive workup or by forming a salt of the desired product.

Troubleshooting Workflow:

Caption: Extractive workup for amine purification.

Protocol: Acid-Base Extraction

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The more basic piperidine and your product will be protonated and move to the aqueous layer.

  • Separate the layers.

  • Carefully basify the aqueous layer with a base like sodium hydroxide to a pH > 12.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Q4: I am observing byproducts from the synthesis that are difficult to separate by standard column chromatography. What are my options?

A4: When standard silica gel chromatography fails, several alternative purification strategies can be employed.

Alternative Purification Techniques:

  • Salt Formation and Recrystallization: Converting the amine to a salt (e.g., hydrochloride, succinate) can significantly alter its solubility and crystalline properties, often allowing for purification by recrystallization.[9][10]

    • Protocol: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of the desired acid. Induce crystallization by cooling, adding an anti-solvent, or a combination of both.[9]

  • Solid-Phase Extraction (SPE): SPE can be an effective method for purifying basic compounds like amines.[11] Cation exchange cartridges can be used to retain the amine while allowing neutral or acidic impurities to pass through. The purified amine is then eluted with a basic solution.

  • Distillation: If the impurities have significantly different boiling points from your product, fractional distillation under reduced pressure can be a viable option. However, thermal stability of the amine should be considered.[12]

Section 3: Handling and Stability

The physical and chemical properties of 2-(Piperidin-1-yl)propan-1-amine can present handling challenges.

Q5: My purified amine appears to be degrading upon storage. What are the likely causes and how can I improve its stability?

A5: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide.

Recommendations for Storage and Handling:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Low Temperature: Storing at reduced temperatures (e.g., in a refrigerator or freezer) can slow down degradation pathways.

  • Protection from Light: Store in an amber vial or a container protected from light, as some degradation pathways can be photochemically initiated.

  • Salt Formation: For long-term storage, converting the free base to a stable salt (e.g., hydrochloride) is often the best practice.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Santa Cruz Biotechnology. (n.d.). 2-(piperidin-1-yl)propan-1-amine.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Google Patents. (n.d.). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • PubChem. (n.d.). 3-(Piperidin-2-yl)propan-1-amine.
  • Smolecule. (n.d.). (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one.
  • Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride.
  • Google Patents. (n.d.). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • Google Patents. (n.d.). Method of crystallizing salts from aqueous solutions.
  • Lepitre, S., et al. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
  • Lepri, S., et al. (2020). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
  • Fossen, T., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.

Sources

Technical Support Center: Troubleshooting Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine scaffolds via reductive amination. This guide is structured to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during this pivotal synthetic transformation. Our approach is rooted in explaining the causality behind experimental outcomes, ensuring that every protocol is a self-validating system.

I. Core Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reductive amination reaction to form a piperidine ring is resulting in very low yields or complete failure. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in piperidine synthesis via reductive amination can often be traced back to several critical factors, primarily inefficient iminium ion formation, improper pH control, choice and stability of the reducing agent, or competing side reactions.[1] A systematic approach is essential to pinpoint the issue.

Causality and Solutions:

  • Inefficient Iminium Ion Formation: The reaction's first step, the condensation of a dicarbonyl compound (or a precursor) with an amine, is a pH-dependent equilibrium.[1]

    • Mechanism Insight: Under strongly acidic conditions, the amine starting material is protonated and non-nucleophilic. Under neutral or basic conditions, the carbonyl is not sufficiently activated, and the final dehydration step to form the iminium ion is slow.

    • Troubleshooting Protocol:

      • pH Optimization: The optimal pH for imine/iminium ion formation is typically mildly acidic, in the range of 4-6.[2][3] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.[4]

      • Monitor Intermediate Formation: Before adding the reducing agent, attempt to monitor the formation of the imine or enamine intermediate by TLC, LC-MS, or NMR to confirm the condensation step is proceeding.[5]

      • Dehydration: For sluggish reactions, the removal of water can drive the equilibrium towards the iminium ion. This can be accomplished by using dehydrating agents like molecular sieves or by azeotropic removal of water with a suitable solvent (e.g., toluene).[6]

  • Improper Choice or Decomposition of Reducing Agent: The nature of the hydride source is critical for success.

    • Mechanism Insight: The ideal reducing agent should selectively reduce the protonated iminium ion much faster than the starting carbonyl compound.[7] Common borohydride reagents have different reactivities and pH sensitivities.

    • Troubleshooting Protocol:

      • Switch to a Milder, Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice as it is mild, moisture-tolerant, and highly selective for iminium ions over ketones or aldehydes.[1][8] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective under mildly acidic conditions but is highly toxic.[7]

      • Avoid Strong, Non-Selective Reagents: Sodium borohydride (NaBH₄) is a stronger reducing agent and can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and low yields of the desired piperidine.[1] It is best used in a two-step process where the imine is formed first, followed by reduction.[1]

      • Ensure Anhydrous Conditions: Borohydride reagents are sensitive to moisture. Ensure glassware is oven- or flame-dried and use anhydrous solvents to prevent decomposition of the reducing agent.[1]

Issue 2: Formation of Side Products

Question: My reaction is producing significant impurities alongside my target piperidine. How can I identify and minimize these side products?

Answer: Side product formation is a common challenge, often stemming from the reduction of starting materials, over-alkylation of the amine, or intramolecular aldol reactions.

Causality and Solutions:

  • Reduction of Carbonyl Starting Material: As mentioned, this is a frequent issue when using non-selective reducing agents.

    • Solution: Employ a more selective reducing agent like NaBH(OAc)₃, which shows a significant rate difference in reducing iminium ions versus carbonyls.[1]

  • Over-Alkylation: If a primary amine is used as the nitrogen source, the newly formed secondary amine (the piperidine ring) can react with another molecule of the dicarbonyl precursor, leading to undesired tertiary amine byproducts.

    • Mechanism Insight: The product piperidine is often as nucleophilic, or more so, than the starting amine, making it susceptible to further reaction.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a slight excess of the amine component to ensure the dicarbonyl compound is fully consumed.

      • Slow Addition: Add the dicarbonyl compound slowly to the reaction mixture containing the amine and reducing agent. This maintains a low concentration of the electrophile, favoring the initial desired reaction over subsequent over-alkylation.

  • Aldol Condensation: 1,5-dicarbonyl compounds used for piperidine synthesis can undergo intramolecular aldol addition, especially under basic or strongly acidic conditions.

    • Solution: Perform the reductive amination under mildly acidic conditions (pH 4-6) to favor iminium ion formation over enolate formation. It is also beneficial to use the crude dicarbonyl compound directly in the reductive amination step without purification, as purification can sometimes promote aldol side reactions.

Issue 3: Difficult Purification

Question: I am struggling to purify my final piperidine product from the reaction mixture and unreacted starting materials. What are the best practices for work-up and purification?

Answer: Purification challenges often arise from the basic nature of the piperidine product and its potential to form azeotropes or salts.

Causality and Solutions:

  • Separation from Pyridine Impurities: If the synthesis involves the reduction of a pyridine precursor, separating the final piperidine from unreacted pyridine can be difficult due to the formation of a constant boiling azeotrope.[9]

    • Solution: Utilize selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. Bubbling CO₂ through a solution of the mixture can precipitate the piperidine carbonate, which can be separated by filtration and then neutralized to recover the free base.[9]

  • Aqueous Work-up Issues: The basic piperidine product can be protonated during an acidic wash, making it water-soluble and leading to loss of product into the aqueous layer.

    • Troubleshooting Protocol:

      • Basify Carefully: During the work-up, carefully basify the aqueous layer (e.g., with saturated NaHCO₃ or K₂CO₃ solution) to a pH > 10 to ensure the piperidine is in its free base form before extraction with an organic solvent.[4]

      • Use a Salting-Out Effect: Use brine (saturated NaCl solution) for the final aqueous wash. This decreases the solubility of the amine in the aqueous phase and helps to break up emulsions.

      • Ion-Exchange Chromatography: For difficult separations, solid-phase extraction using a strong cation exchange (SCX) cartridge can be highly effective. The basic piperidine is retained on the acidic resin, allowing neutral impurities to be washed away. The product is then eluted by washing with a basic solution (e.g., ammonia in methanol).[10]

II. Frequently Asked Questions (FAQs)

Q1: Which solvent is best for reductive amination? A: Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are very common.[11] However, for greener alternatives, ethyl acetate (EtOAc) has been shown to be effective, especially with reagents like STAB.[11] Alcohols like methanol or ethanol can also be used, but caution is needed if using catalytic hydrogenation, as the solvent itself can be oxidized to an aldehyde and participate in the reaction.[11]

Q2: Do I need to protect the piperidine nitrogen? A: If you are performing subsequent reactions that involve reagents sensitive to basic nitrogen (e.g., strong electrophiles), it is highly recommended to use an N-protected piperidine precursor or to protect the nitrogen after its formation (e.g., with a Boc or Cbz group).[9] This prevents unwanted side reactions.

Q3: Can I run the reaction as a one-pot synthesis? A: Yes, one-pot or "direct" reductive amination is very common and efficient.[12] This involves mixing the carbonyl compound, the amine, and a selective reducing agent (like NaBH(OAc)₃ or NaBH₃CN) together from the start.[8] The reducing agent is chosen such that it reduces the in-situ formed iminium ion much faster than the starting carbonyl.

Q4: How does temperature affect the reaction? A: Most reductive aminations are run at room temperature.[9] Lowering the temperature can sometimes improve selectivity and minimize side product formation, though it may slow the reaction rate. For particularly unreactive substrates, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be monitored closely to avoid decomposition.

III. Key Experimental Protocols & Data

Protocol 1: General Procedure for Piperidine Synthesis using NaBH(OAc)₃

This protocol is a general guideline for the intramolecular reductive amination of a 1,5-dicarbonyl compound.

  • Reactor Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,5-dicarbonyl compound (1.0 eq) and an appropriate amine source (e.g., ammonium acetate, 1.1 eq).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve or suspend the reagents.

  • Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.

  • Reagent Addition: Stir the mixture for 30-60 minutes at room temperature to allow for initial imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. Caution: Initial addition may cause gas evolution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench carefully by slow addition of a saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified further by flash column chromatography.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsSelectivity for Imine/IminiumProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMildly acidic (AcOH cat.), DCM, rtExcellentMild, selective, tolerates moisture better than NaBH₄More expensive, generates acetate waste
Sodium CyanoborohydrideNaBH₃CNMildly acidic (pH 4-6), MeOH, rtExcellentHighly selective, effectiveHighly toxic (potential HCN release) , requires careful pH control
Sodium BorohydrideNaBH₄Neutral or basic, MeOH/EtOH, 0 °C to rtPoorInexpensive, readily availableReduces aldehydes/ketones, less selective, requires two-step process
Catalytic HydrogenationH₂, Pd/C, PtO₂Neutral or acidic, various solvents, rt-elevated T, pressureGood"Green" (no hydride waste), scalableRequires specialized equipment (hydrogenator), catalyst can be poisoned

IV. Mechanistic Diagrams and Workflows

Diagram 1: Reductive Amination Mechanism for Piperidine Formation

This diagram illustrates the key steps in the formation of a piperidine ring from a 1,5-dicarbonyl compound and a primary amine, highlighting the critical iminium ion intermediate.

ReductiveAmination Start 1,5-Dicarbonyl + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation (+H+, -H2O) Iminium Cyclic Iminium Ion Hemiaminal->Iminium Dehydration Product Substituted Piperidine Iminium->Product Reduction Hydride [H-] (e.g., from NaBH(OAc)3) Hydride->Iminium

Caption: Key mechanistic steps in piperidine synthesis via reductive amination.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in reductive amination reactions.

Troubleshooting Start Low Yield Observed CheckCondensation Is imine/iminium intermediate forming? (Check by TLC/LCMS before reduction) Start->CheckCondensation NoCondensation Optimize Condensation: 1. Adjust pH to 4-6 (add AcOH) 2. Add dehydrating agent (sieves) 3. Pre-form imine before reduction CheckCondensation->NoCondensation No CheckReduction Is starting material being consumed after adding reducing agent? CheckCondensation->CheckReduction Yes NoCondensation->Start Re-evaluate NoReduction Troubleshoot Reduction: 1. Use anhydrous solvent/reagents 2. Check reducing agent activity 3. Switch to a different reducing agent (e.g., NaBH(OAc)3) CheckReduction->NoReduction No SideProducts Are side products dominant? (e.g., reduced carbonyl) CheckReduction->SideProducts Yes NoReduction->Start Re-evaluate YesSideProducts Minimize Side Reactions: 1. Use a more selective reducing agent (NaBH(OAc)3) 2. Control stoichiometry/addition rate SideProducts->YesSideProducts Yes Success Yield Improved SideProducts->Success No YesSideProducts->Start Re-evaluate

Caption: A logical workflow for troubleshooting low yields in reductive amination.

V. References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Italian Journal of Chemistry. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Various Authors. (n.d.). Reductive amination of acetic acid with piperidine. ResearchGate. Available at: [Link]

  • Gornostaeva, E. A., & Klyuev, M. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4984. Available at: [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Dunn, P. J. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. The Green Chemist's Blog. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Wang, Y., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(23), 7235. Available at: [Link]

  • Myers, A. (n.d.). Chem 115 Handouts. Harvard University. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A. YouTube. Available at: [Link]

  • Michael, J. P. (2002). Recent advances in the synthesis of piperidones and piperidines. Natural Product Reports, 19, 719-741. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 360-366. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • Green Chemistry. (2026). Reductive Amination. The Green Chemist's Blog. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Senthamarai, T., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 16(16), 2894-2898. Available at: [Link]

  • Reitz, A. B. (1989). Pyrrolidine and piperidine aminosugars from dicarbonyl sugars in one step. Concise synthesis of 1-deoxynojirimycin. Tetrahedron Letters, 30(29), 3849-3852. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. Available at: [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

Sources

Technical Support Center: Troubleshooting By-product Formation in Piperidine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during this crucial synthetic transformation. The piperidine scaffold is a cornerstone in medicinal chemistry, and its precise functionalization is paramount for tuning pharmacological properties.[1] This document provides in-depth, field-proven insights into why common by-products form and offers robust, actionable strategies to mitigate them.

Frequently Asked Questions (FAQs): Understanding the Root Causes

This section addresses the fundamental chemical principles that govern by-product formation during piperidine alkylation.

Q1: What are the most common by-products observed during the N-alkylation of piperidine?

The primary undesired products in piperidine alkylation are:

  • Quaternary Ammonium Salts: This results from over-alkylation, where the desired N-alkylated piperidine (a tertiary amine) reacts with a second molecule of the alkylating agent.[2]

  • Hofmann Elimination Products (Alkenes): These by-products arise from the decomposition of the quaternary ammonium salt intermediate, especially under basic conditions or at elevated temperatures.[3]

  • Solvent Adducts: In certain cases, the solvent (e.g., ethanol) can act as a nucleophile and react with a highly reactive alkylating agent, leading to impurities like ethers.[4]

  • Unreacted Starting Materials: Incomplete conversion leaves residual piperidine and alkylating agent, complicating purification.[5]

Q2: What is the primary driving force for over-alkylation?

Over-alkylation is a persistent issue because the desired product, the N-alkylated tertiary amine, is often more nucleophilic than the starting piperidine (a secondary amine).[2] This enhanced reactivity makes it a prime target for a second alkylation event, leading to the formation of a stable quaternary ammonium salt. Several factors exacerbate this issue, including using an excess of the alkylating agent and employing highly reactive electrophiles like methyl iodide or benzyl bromide.[2][6]

Q3: How does a quaternary ammonium salt lead to an alkene impurity?

The formation of an alkene is a classic example of the Hofmann elimination reaction.[7] When the quaternary ammonium salt is subjected to heat, particularly in the presence of a base, a β-hydrogen is abstracted, leading to an E2-like elimination.[8] This process cleaves a C-N bond, releasing the tertiary amine and forming an alkene. The steric bulk of the large trialkylamino leaving group typically favors the formation of the least substituted alkene (the "Hofmann product").[7]

Q4: I'm using a substituted benzyl chloride and see a benzyl alcohol or benzyl ether by-product. Why?

This occurs when your reaction conditions facilitate competitive nucleophilic attack from other species.

  • Hydroxide Substitution: If water is present in the reaction (e.g., in the solvent or from a non-anhydrous base like K₂CO₃), hydroxide anions can form and competitively attack the benzyl chloride to produce benzyl alcohol.[4] This is more pronounced with highly reactive Sₙ1-type electrophiles, such as p-methoxybenzyl chloride.[4]

  • Solvent Substitution: Using a nucleophilic solvent like ethanol can lead to solvolysis, where the solvent itself attacks the alkylating agent. For instance, ethanol can react with a reactive benzyl chloride to form a benzyl ethyl ether.[4]

Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and by-product formation is key to troubleshooting.

G cluster_main Direct N-Alkylation Pathways Piperidine Piperidine (Secondary Amine) TertiaryAmine Desired Product (N-Alkylpiperidine) Piperidine->TertiaryAmine  Mono-Alkylation  (Desired) AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->TertiaryAmine QuatSalt By-product (Quaternary Salt) TertiaryAmine->QuatSalt  Over-Alkylation  (Undesired) Alkene By-product (Alkene) QuatSalt->Alkene  Hofmann Elimination  (Heat / Base) AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->QuatSalt G start By-product Observed? quat Quaternary Salt? start->quat Yes alt_method Consider Reductive Amination for superior selectivity. start->alt_method No (or Persistent Issues) alkene Alkene? quat->alkene No sol_quat 1. Use excess piperidine. 2. Slow addition of R-X. 3. Lower temperature. quat->sol_quat Yes stalled Reaction Stalled? alkene->stalled No sol_alkene Prevent quat salt formation. Use milder workup conditions. alkene->sol_alkene Yes end Reaction Optimized stalled->end No sol_stalled 1. Change base/solvent. 2. Use more reactive R-X. 3. Increase temperature. stalled->sol_stalled Yes sol_quat->end sol_alkene->end sol_stalled->end alt_method->end G cluster_RA Reductive Amination Pathway Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Carbonyl Aldehyde / Ketone (R-CO-R') Carbonyl->Iminium Product N-Alkylpiperidine (No Over-alkylation) Iminium->Product Reducer Reducing Agent [NaBH(OAc)₃] Reducer->Product Reduction

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(Piperidin-1-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers common questions regarding the scale-up of the reductive amination pathway for synthesizing 2-(Piperidin-1-yl)propan-1-amine, a common and effective synthetic route.

Q1: What are the most critical safety considerations when scaling up the synthesis of 2-(Piperidin-1-yl)propan-1-amine via reductive amination?

A1: The primary safety concerns during the scale-up of this synthesis revolve around the handling of reagents and the management of the reaction's thermal profile.

  • Hydrogen Gas: The use of hydrogen gas for the reductive amination step introduces a significant flammability and explosion risk. Ensure that all equipment is properly grounded and that the reaction is conducted in a well-ventilated area, away from ignition sources. Use of a continuous flow hydrogenation setup can be a safer alternative to batch hydrogenation at scale, as it minimizes the amount of gaseous hydrogen present at any given time.

  • Catalyst Handling: Palladium on carbon (Pd/C) is a common catalyst for this reaction and is pyrophoric, meaning it can spontaneously ignite in air, especially when dry. Handle the catalyst under a nitrogen or argon atmosphere, and when filtering, do not allow the catalyst cake to dry completely.

  • Exothermic Reaction: The reaction can be exothermic, particularly during the initial stages. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement a robust cooling system and consider controlling the rate of addition of the reducing agent to manage the exotherm. A thorough calorimetric study (e.g., using a Reaction Calorimeter) is highly recommended to understand the thermal profile before proceeding to scale-up.

Q2: We are observing a significant amount of a dialkylated impurity. What is the likely cause and how can we minimize it?

A2: The formation of a dialkylated impurity, where a second molecule of the starting material reacts with the product amine, is a common issue in reductive amination. This occurs when the newly formed primary amine (the product) competes with piperidine for the remaining starting material.

To minimize this impurity, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of piperidine (1.1 to 1.5 equivalents) to ensure the starting material is consumed before it can react with the product.

  • Slow Addition: Add the starting material slowly to the reaction mixture containing piperidine and the catalyst. This maintains a low concentration of the starting material, favoring its reaction with the more abundant piperidine.

  • pH Control: Maintaining a slightly acidic pH can protonate the product amine, making it less nucleophilic and less likely to undergo a second reaction.

Q3: Our phase separations during aqueous work-up are slow and we are experiencing emulsion issues. What can we do to improve this?

A3: Emulsion formation is a frequent challenge during the work-up of amine-containing reaction mixtures, especially at a larger scale where mixing is more intense.

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, driving it into the organic layer.

  • Solvent Choice: If possible, use a less water-soluble organic solvent for extraction. For example, switching from dichloromethane to methyl tert-butyl ether (MTBE) or toluene can lead to cleaner phase separations.

  • Temperature Adjustment: Gently warming the mixture can sometimes help to break emulsions, but this should be done with caution, especially if volatile or flammable solvents are used.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting specific problems you may encounter during the scale-up process.

Issue 1: Low or Stalled Reaction Conversion

Symptoms: In-process control (IPC) analysis (e.g., GC or HPLC) shows a high percentage of unreacted starting materials even after extended reaction times.

Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Breakdown:

  • Catalyst Activity: At scale, catalyst deactivation can be more pronounced. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized for the larger scale.

  • Hydrogen Delivery: On a larger reactor, ensuring efficient delivery and dispersion of hydrogen gas is crucial. Check for leaks in the system and ensure the agitation is sufficient to maintain good gas-liquid mass transfer.

  • Temperature Control: A deviation from the optimal reaction temperature can significantly slow down the reaction rate. Verify that the internal temperature probe is accurate and that the heating/cooling jacket is functioning correctly.

  • Starting Material Purity: Impurities in the starting materials (e.g., sulfur or halide compounds) can act as catalyst poisons, leading to a stalled reaction.

Issue 2: Product Isolation and Purification Challenges

Symptoms: Difficulty in obtaining the final product with the desired purity specifications after distillation or crystallization.

Troubleshooting Table for Purification Issues:

Problem Potential Cause(s) Recommended Actions
Product co-distills with an impurity The impurity has a boiling point close to the product.- Perform a fractional distillation with a column that has a higher number of theoretical plates.- Consider converting the amine product to a salt (e.g., hydrochloride), which can be purified by crystallization, and then liberating the free base.
Product fails to crystallize or oils out - The product is not sufficiently pure.- The chosen crystallization solvent is not optimal.- First, attempt to purify the crude product by another method (e.g., distillation) to increase its purity before crystallization.- Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Product is dark or discolored Presence of trace metal impurities or degradation products.- Treat the product solution with activated carbon before the final isolation step to remove color bodies.- Consider adding a chelating agent like EDTA during the work-up to sequester metal ions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Reductive Amination

Warning: This is a generalized procedure and must be adapted and optimized for your specific equipment and scale. A thorough risk assessment should be conducted before implementation.

  • Reactor Setup: To a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet, charge piperidine (1.2 equivalents) and the chosen solvent (e.g., methanol or isopropanol).

  • Inerting: Purge the reactor with nitrogen or argon to remove all oxygen.

  • Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst (typically 1-5 mol% loading).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reagent Addition: Begin the slow, controlled addition of the starting material (e.g., 1-aminopropan-2-ol or a related ketone/aldehyde) to the reaction mixture, ensuring the internal temperature does not exceed the set point.

  • Reaction Monitoring: Maintain the reaction at the target temperature and pressure. Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. Caution: Keep the catalyst wet with solvent to prevent ignition.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or by salt formation and crystallization.

References

  • Reductive Amination: Comprehensive overview of the reaction mechanism and applications. Source: Organic Chemistry Portal.[Link]

  • Scale-Up of Chemical Processes: General principles and challenges in scaling up chemical reactions. Source: American Chemical Society.[Link]

Technical Support Center: Managing Exotherms in Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing exothermic events during piperidine N-alkylation reactions. This resource is designed to be a practical tool, offering not just procedural steps but also the underlying scientific principles to ensure safer and more controlled experimentation.

Introduction: The Challenge of Piperidine N-Alkylation Exotherms

The N-alkylation of piperidine is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] While seemingly straightforward, these reactions are often highly exothermic, posing a significant risk of thermal runaway if not properly managed.[2] A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature accelerates the reaction rate, leading to a further, often dangerous, escalation in temperature.[2] This guide provides a comprehensive framework for understanding, predicting, and controlling the thermal behavior of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to a strong exotherm in my piperidine N-alkylation?

A1: Several factors can contribute to a significant heat release during piperidine N-alkylation:

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, react more rapidly and generate heat more quickly than less reactive agents like alkyl chlorides.[3][4]

  • Reaction Stoichiometry and Addition Rate: Adding the alkylating agent too quickly can lead to a rapid accumulation of unreacted reagents, which can then react simultaneously, causing a sudden temperature spike.[3]

  • Solvent Choice and Concentration: The solvent's ability to absorb and dissipate heat (heat capacity) and the concentration of the reactants play a crucial role. More concentrated reactions have less thermal mass to absorb the heat generated.[5][6]

  • Mixing Efficiency: Inadequate agitation can lead to localized "hot spots" where the reaction proceeds much faster, potentially initiating a thermal runaway.[7]

Q2: How can I qualitatively assess the potential exotherm of a new piperidine N-alkylation reaction before running it?

A2: Before conducting the reaction, consider the following:

  • Nature of the Alkylating Agent: Alkylating agents can be broadly categorized by their reactivity. For instance, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.[4] Reactions with more reactive agents should be approached with greater caution.

  • Thermodynamics of the Reaction: While detailed thermodynamic data may not always be available, the formation of a stable salt byproduct (e.g., a hydrohalic acid salt of an amine base) is a strong indicator of an exothermic process.

  • Literature Precedent: Search for similar reactions in the literature to understand the conditions used and any reported safety observations.

Q3: Can changing the solvent help manage the exotherm?

A3: Yes, the choice of solvent is a critical parameter for thermal management.[5][6] A solvent with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, a solvent with a higher boiling point can provide a larger operating window before reaching reflux, which can sometimes help to passively cool the reaction. However, a higher boiling point also means that a thermal runaway can reach a much higher and more dangerous temperature. Therefore, the choice of solvent should be made in conjunction with other control measures.

Q4: Are there alternative, inherently safer methods for piperidine N-alkylation?

A4: Yes, several alternative methods can offer better thermal control:

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from piperidine and an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride.[3] This method is generally less exothermic than direct alkylation with highly reactive alkyl halides.[3]

  • Flow Chemistry: Performing the reaction in a continuous flow reactor offers superior heat transfer due to the high surface-area-to-volume ratio.[8] This allows for precise temperature control and minimizes the volume of reacting material at any given time, significantly reducing the risk of a thermal runaway.[8]

Troubleshooting Guide: Addressing In-Process Exotherms

This section provides a structured approach to troubleshooting common issues related to exotherms during piperidine N-alkylation reactions.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Potential Cause: The rate of reagent addition is too fast for the cooling system to handle the heat being generated.

Troubleshooting Steps:

  • Immediately Stop Reagent Addition: This is the most critical first step to prevent further heat generation.[7]

  • Enhance Cooling: Increase the flow rate of the cooling fluid or switch to a colder coolant if possible.[7]

  • Increase Agitation: If safe to do so, increasing the stirring speed can improve heat transfer to the cooling surfaces of the reactor.[7]

  • Monitor Temperature Closely: Observe if the temperature begins to decrease. If it continues to rise, proceed to emergency procedures.

  • Re-evaluate Addition Rate: Once the temperature is under control, restart the addition at a significantly slower rate. Consider using a syringe pump for precise and slow addition.[3][9]

Issue 2: Localized "Hot Spots" or Boiling at the Point of Reagent Addition

Potential Cause: Poor mixing is preventing the efficient dissipation of heat from the point of addition.

Troubleshooting Steps:

  • Improve Agitation: Ensure the stirrer is functioning correctly and is appropriately sized for the reaction vessel. A vortex should be visible.

  • Sub-surface Addition: If adding a liquid reagent, ensure the addition occurs below the surface of the reaction mixture to promote rapid dispersion.

  • Dilution: Consider diluting the reagent being added to increase its volume and slow the localized concentration.

Issue 3: Reaction Temperature Continues to Rise After Reagent Addition is Complete

Potential Cause: The reaction has reached a point where the rate of heat generation exceeds the rate of heat removal, indicating a potential thermal runaway.

Emergency Actions:

  • Emergency Quenching: If a pre-planned quenching procedure is in place, initiate it. This may involve adding a cold, inert solvent or a reaction inhibitor.[7]

  • Prepare for Evacuation: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert emergency personnel.[7]

Experimental Protocols for Enhanced Thermal Management

Protocol 1: Controlled N-Alkylation of Piperidine with an Alkyl Bromide

This protocol emphasizes slow addition and careful temperature monitoring.

Materials:

  • Piperidine (1.1 equivalents)

  • Alkyl bromide (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 equivalents)[4]

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask with a magnetic stir bar

  • Syringe pump

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine and anhydrous acetonitrile.

  • Add the powdered anhydrous potassium carbonate to the stirred solution.

  • Place the flask in a cooling bath to maintain an internal temperature of 10-15 °C.

  • Using a syringe pump, add the alkyl bromide dropwise to the stirred suspension over a period of 1-2 hours.[3]

  • Monitor the internal temperature throughout the addition. If the temperature rises by more than 5 °C, pause the addition until it returns to the set range.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers an alternative with a generally more manageable thermal profile.

Materials:

  • Piperidine (1.0 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[3]

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine, the aldehyde or ketone, and anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add the sodium triacetoxyborohydride to the reaction mixture. Note any initial temperature change.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

Data Presentation

Table 1: Relative Reactivity of Common Alkylating Agents and Recommended Initial Control Temperature

Alkylating AgentRelative ReactivityRecommended Starting Temperature
Methyl IodideVery High0 °C
Benzyl BromideHigh0-5 °C
Ethyl BromideModerate10-15 °C
Propyl BromideModerate15-20 °C
Butyl BromideLowerRoom Temperature
Alkyl ChloridesLowElevated Temperatures May Be Needed

Note: This table provides general guidance. The optimal temperature will depend on the specific substrate, solvent, and scale of the reaction.

Visualization of Workflows

Decision-Making Workflow for Managing a Piperidine N-Alkylation Exotherm

ExothermManagement start Start Piperidine N-Alkylation monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable reaction_complete Reaction Complete monitor_temp->reaction_complete Reaction Finished temp_stable->monitor_temp Yes temp_rising Unexpected Temperature Increase? temp_stable->temp_rising No temp_rising->monitor_temp No stop_addition Stop Reagent Addition temp_rising->stop_addition Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_agitation Increase Agitation enhance_cooling->increase_agitation temp_controlled Temperature Controlled? increase_agitation->temp_controlled resume_slowly Resume Addition at Slower Rate temp_controlled->resume_slowly Yes emergency_quench Initiate Emergency Quenching temp_controlled->emergency_quench No resume_slowly->monitor_temp evacuate Evacuate Area emergency_quench->evacuate

Caption: A decision-making workflow for managing a potential exotherm during piperidine N-alkylation.

General Workflow for Safe Piperidine N-Alkylation

SafeAlkylationWorkflow planning 1. Reaction Planning - Literature Review - Reagent Reactivity Assessment - Thermal Hazard Evaluation setup 2. Experimental Setup - Adequate Cooling Capacity - Calibrated Thermometer - Efficient Stirring planning->setup execution 3. Reaction Execution - Slow, Controlled Reagent Addition - Continuous Temperature Monitoring setup->execution workup 4. Work-up and Purification - Quenching (if necessary) - Standard Procedures execution->workup

Caption: A generalized workflow for conducting safe piperidine N-alkylation reactions.

References

  • Benchchem. Technical Support Center: Managing Thermal Runaway in Large-Scale 4-Ethylhexan-1-ol Reactions.
  • ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Wiley-VCH.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Wikipedia. Piperidine.
  • ResearchGate. Procedure for N-alkylation of Piperidine?
  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Benchchem. Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
  • Wikipedia. Thermal runaway.
  • ResearchGate.
  • ACS Green Chemistry Institute.
  • ResearchGate.
  • NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine - 6th edition.
  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Piperidines.

Sources

removal of unreacted starting materials from 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Piperidin-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing unreacted starting materials from your product. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Challenge: Common Impurities

The purification of 2-(Piperidin-1-yl)propan-1-amine (Molecular Formula: C₈H₁₈N₂, MW: 142.24)[1] is critically dependent on the synthetic route employed. The most common impurities are typically the unreacted starting materials. Identifying these is the first step in designing an effective purification strategy.

Common synthetic pathways may involve the reaction of piperidine with a propanolamine derivative or a related synthon. Consequently, the primary contaminants you are likely to encounter are:

  • Piperidine: A cyclic secondary amine, often used in excess to drive the reaction to completion.

  • 1-Amino-2-propanol (or its isomers): A polar amino alcohol that can be difficult to separate from the similarly polar product.

Table 1: Physicochemical Properties of Target Compound and Common Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
2-(Piperidin-1-yl)propan-1-amine 142.24[1]Not readily availableExpected to be soluble
Piperidine 85.15106Miscible
1-Amino-2-propanol 75.11[2]159.5Soluble

Data compiled from various sources. Boiling points are at atmospheric pressure.

As the table illustrates, the boiling points of piperidine and 1-amino-2-propanol are distinct, suggesting that distillation could be a viable, albeit potentially challenging, purification method. The high water solubility of all components necessitates a carefully designed strategy, often involving pH manipulation to alter their partitioning behavior between aqueous and organic phases.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil containing both my desired diamine and excess piperidine. What is the quickest way to remove the piperidine?

A1: For a rapid, initial purification, an acid-base extraction is highly effective. By dissolving your crude product in a water-immiscible organic solvent and washing with a dilute aqueous acid (e.g., 1-2 M HCl), both your product and the piperidine will be protonated and move into the aqueous layer as ammonium salts.[3][4][5] The less polar, non-basic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer with a strong base (e.g., NaOH) will deprotonate the amines, allowing you to extract your purified product back into an organic solvent.[6]

Q2: I've performed an acid-base extraction, but I suspect some 1-amino-2-propanol remains. How can I remove it?

A2: Due to the high polarity and basicity of 1-amino-2-propanol, it can be challenging to separate from your product using extraction alone. Fractional distillation under reduced pressure is the recommended next step. The significant difference in boiling points between your product and 1-amino-2-propanol should allow for effective separation.

Q3: Can I use column chromatography to purify my diamine?

A3: Yes, but with important considerations. Standard silica gel is acidic and can cause significant streaking and poor separation of basic amines.[7] To mitigate this, you can either:

  • Use a modified mobile phase: Add a small amount of a competing amine, like triethylamine (TEA), to your eluent to neutralize the acidic sites on the silica.[7]

  • Use a different stationary phase: Basic alumina or amine-functionalized silica can provide better results for purifying basic compounds.[7][8]

  • Consider reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography on a C18 column with a suitable aqueous/organic mobile phase can be very effective.[9]

III. Troubleshooting and In-Depth Protocols

Guide 1: Purification by Acid-Base Extraction

This technique leverages the different solubilities of neutral organic compounds and their protonated (salt) forms.[4] Amines, being basic, are converted to water-soluble salts in acidic conditions.[5]

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1-2 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The basic amines (product and unreacted piperidine) will be protonated and move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH 9-10 or higher), as confirmed with pH paper.[5] This will deprotonate the ammonium salts, regenerating the free amines.

  • Product Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate or DCM) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the purified amine.

Troubleshooting:
  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine (saturated NaCl solution).

  • Product Not Precipitating After Basification: If your product is highly water-soluble even in its free base form, it may not precipitate. In this case, thorough extraction with an organic solvent is crucial.

Workflow for Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction Process cluster_2 Final Products Crude Crude Mixture (Product, Piperidine, 1-Amino-2-propanol, Non-Basic Impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid (HCl) Dissolve->AcidWash Separate Separate Layers AcidWash->Separate Basify Basify Aqueous Layer (add NaOH) Separate->Basify Aqueous Layer (Protonated Amines) OrganicImpurities Organic Layer: Non-Basic Impurities Separate->OrganicImpurities Discard ExtractProduct Extract with Organic Solvent Basify->ExtractProduct PurifiedProduct Final Organic Layer: Purified Product ExtractProduct->PurifiedProduct

Caption: Workflow for purifying amines via acid-base extraction.

Guide 2: Purification by Fractional Distillation

Fractional distillation is effective for separating liquids with different boiling points.[10][11] This method is particularly useful for removing 1-amino-2-propanol from the desired product after an initial extraction.

Experimental Protocol:
  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is often sufficient for this separation. It is crucial to perform the distillation under reduced pressure (vacuum) to lower the boiling points and prevent thermal decomposition of the amines.

  • Heating: Gently heat the crude product in the distillation flask. Use a stirring bar for smooth boiling.

  • Fraction Collection:

    • First Fraction: The most volatile component, likely residual piperidine, will distill first. Collect this fraction in a separate receiving flask.

    • Intermediate Fraction: There may be a small intermediate fraction as the temperature rises.

    • Product Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of your product at the given pressure.

    • Residue: The less volatile 1-amino-2-propanol will remain in the distillation flask.

  • Monitoring: Monitor the temperature at the head of the column throughout the distillation. A stable temperature during collection indicates a pure fraction.

Troubleshooting:
  • Bumping: Uneven boiling can be minimized by using a magnetic stirrer and ensuring a slow, steady heating rate.

  • Poor Separation: If the separation is not clean, ensure your fractionating column is efficient enough for the boiling point difference.[12] A longer column or one with a more complex packing can improve separation.[10]

Guide 3: Purification by Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is a powerful tool.

Experimental Protocol (with Triethylamine-Modified Silica):
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Add 0.5-1% triethylamine (TEA) to the solvent system to improve the chromatography of basic compounds on silica gel.[7]

  • Column Packing: Pack a column with silica gel using your chosen eluent containing TEA.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be challenging and may require further purification steps if its presence is detrimental to your downstream application.

Decision Tree for Purification Strategy

G Start Crude Product CheckPurity Initial Purity Assessment (e.g., NMR, GC-MS) Start->CheckPurity IsPiperidineMajor Is Piperidine the Major Impurity? CheckPurity->IsPiperidineMajor IsPolarImpurityMajor Are Polar Impurities (e.g., 1-Amino-2-propanol) Present? IsPiperidineMajor->IsPolarImpurityMajor No AcidBase Perform Acid-Base Extraction IsPiperidineMajor->AcidBase Yes IsHighPurityNeeded Is High Purity Required? IsPolarImpurityMajor->IsHighPurityNeeded No Distillation Perform Fractional Distillation IsPolarImpurityMajor->Distillation Yes ColumnChrom Perform Column Chromatography IsHighPurityNeeded->ColumnChrom Yes End Pure Product IsHighPurityNeeded->End No AcidBase->IsPolarImpurityMajor Distillation->IsHighPurityNeeded ColumnChrom->End

Caption: Decision-making workflow for selecting a purification method.

This guide provides a comprehensive framework for purifying 2-(Piperidin-1-yl)propan-1-amine. By understanding the nature of the impurities and the principles behind each technique, you can effectively troubleshoot and optimize your purification process to obtain a high-quality final product.

References

  • Wikipedia. (2023, December 28). Acid–base extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • de Capitani, M. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Maiti, S. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? ResearchGate. Retrieved from [Link]

  • Rossi, S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1852. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis. Oxford University Press.
  • Albericio, F., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(6), 1469-1474. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Miljković, D., et al. (1987). Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society, 52(5), 277-280.
  • Google Patents. (1993). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Wikipedia. (2024, January 5). Fractional distillation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Moss, D. W., et al. (1982). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Annals of Clinical Biochemistry, 19(3), 182-186. [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • Google Patents. (2021). CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
  • Wiemann, J., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 23(10), 2697. [Link]

  • ChemSynthesis. (n.d.). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1894584-39-4 | 2-Methyl-1-(piperidin-4-yl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-1-propylamine. Retrieved from [Link]

  • Google Patents. (1959). US2868793A - Purification of piperidines.
  • Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of 2-(Piperidin-1-yl)propan-1-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block in drug design. This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored, class of piperidine-containing compounds: 2-(piperidin-1-yl)propan-1-amine derivatives. While direct, comprehensive comparative studies on this particular scaffold are nascent in publicly available literature, a wealth of information on structurally related analogs allows for the extrapolation of key SAR principles. This document aims to provide researchers, scientists, and drug development professionals with a synthesized understanding of how structural modifications to this scaffold may influence biological activity, drawing upon experimental data from analogous series to guide future discovery efforts.

The 2-(Piperidin-1-yl)propan-1-amine Core: A Scaffold with Therapeutic Potential

The 2-(piperidin-1-yl)propan-1-amine core combines the foundational piperidine ring with a flexible propan-1-amine side chain. This arrangement presents multiple points for chemical modification, each with the potential to significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The key regions for derivatization include:

  • The Primary Amine (NH2): This group can be N-alkylated, N-acylated, or incorporated into larger heterocyclic systems. These modifications can influence the compound's basicity, hydrogen bonding capacity, and overall lipophilicity.

  • The Propan-1-amine Backbone: The length and substitution of this linker can alter the spatial relationship between the piperidine ring and any terminal functional groups, impacting receptor binding.

  • The Piperidine Ring: Substitution on the piperidine ring can introduce chirality, modulate lipophilicity, and provide vectors for interaction with specific binding pockets.

The following sections will explore the potential therapeutic applications of 2-(piperidin-1-yl)propan-1-amine derivatives by examining the SAR of closely related compound classes.

Potential as Central Nervous System (CNS) Agents

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.[2] The pharmacological profiles of related aminoindanes, piperazines, and pipradrol derivatives reveal that these scaffolds frequently interact with monoamine transporters, suggesting that 2-(piperidin-1-yl)propan-1-amine derivatives could be explored for their potential as modulators of neurotransmitter systems.[3]

Insights from Opioid Receptor Agonists

A study on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues as µ-opioid receptor (MOR) agonists provides valuable SAR insights.[4] Although the core scaffold is different, the presence of a substituted piperidine ring linked to a phenyl group is a shared feature.

Key SAR Observations:

  • Linker Length and Rigidity: The nature of the linker between the piperidine and phenyl rings is critical for binding affinity and selectivity.

  • Phenyl Ring Substitution: The substitution pattern on the phenyl ring significantly influences activity.

  • Stereochemistry: The stereochemistry at substituted centers on the piperidine ring can lead to dramatic differences in potency and selectivity. For instance, the (3R, 4S) configuration of one analog was found to be a more potent and selective MOR agonist than its (3S, 4R) enantiomer.[4]

Table 1: In Vitro Opioid Receptor Binding Affinities and Functional Activities of Selected Piperidine Analogues [4]

CompoundConfigurationMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR EC50 (nM)MOR Emax (%)
(3R, 4S)-23 3R, 4S0.002118.425.80.0013209.1
(3S, 4R)-23 3S, 4R-----

Data presented for illustrative purposes. Refer to the original publication for the full dataset.

Inference for 2-(Piperidin-1-yl)propan-1-amine Derivatives: Based on these findings, it is plausible that N-aryl or N-benzyl derivatives of 2-(piperidin-1-yl)propan-1-amine could exhibit CNS activity. The substitution pattern on the aromatic ring and the stereochemistry of any substituents on the piperidine ring would be critical determinants of their pharmacological profile.

Experimental Workflow: Receptor Binding Assay

Below is a generalized workflow for determining the binding affinity of novel compounds to their target receptors.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Membranes, and Radioligand Compound_Prep->Incubation Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioligand Filtration->Scintillation Analysis Calculate Ki values (Inhibitory Constants) Scintillation->Analysis

Caption: Generalized workflow for a radioligand receptor binding assay.

Potential as Antimicrobial Agents

Piperidine and piperazine derivatives have been extensively investigated for their antimicrobial properties.[5][6] The structural features of the 2-(piperidin-1-yl)propan-1-amine scaffold suggest it could be a promising starting point for the development of novel antibacterial and antifungal agents.

Insights from Antimycotic Piperidine Derivatives

A study on 2-(piperidin-4-yl)-tetrahydroisoquinoline and 2-(piperidin-4-yl)decahydroisoquinoline derivatives as antimycotics revealed crucial SAR determinants.[7]

Key SAR Observations:

  • N-Alkylation: The presence and length of an N-alkyl side chain on the piperidine ring are critical for antifungal activity. Long-chain N-alkyl groups, particularly those with 10-12 carbon atoms, showed the highest potency.[7]

  • Protonatable Nitrogen: A protonatable nitrogen atom in the piperidine ring is essential for activity.[7]

  • Amide vs. Amine: The corresponding N-acylpiperidine (amide) intermediates were inactive, highlighting the importance of the basicity of the piperidine nitrogen.[7]

Table 2: In Vitro Antifungal Activity of Selected N-Alkylpiperidine Derivatives against Candida albicans [7]

CompoundN-Alkyl ChainMIC90 (µg/mL)
6f n-dodecyl2
6i n-dodecyl4
6k branched long-chain>32
5d (amide)n-octanoyl>100

Data presented for illustrative purposes. Refer to the original publication for the full dataset.

Inference for 2-(Piperidin-1-yl)propan-1-amine Derivatives: These findings suggest that N-alkylation of the primary amine in the 2-(piperidin-1-yl)propan-1-amine scaffold with long alkyl chains could be a promising strategy for developing antifungal agents. The basicity of the piperidine nitrogen should be maintained for optimal activity.

SAR Visualization: Antimicrobial Piperidine Derivatives

The following diagram illustrates the key structural features influencing the antimicrobial activity of piperidine derivatives.

SAR cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_amine Amine Modification cluster_piperidine Piperidine Nitrogen cluster_activity Biological Activity core Piperidine Ring N_Alkyl Long N-Alkyl Chain (e.g., C12) core->N_Alkyl Favors N_Acyl N-Acyl Group (Amide) core->N_Acyl Disfavors Protonatable_N Protonatable Nitrogen (Basic) core->Protonatable_N Essential Increased_Activity Increased Antimicrobial Activity N_Alkyl->Increased_Activity Decreased_Activity Decreased/No Activity N_Acyl->Decreased_Activity Protonatable_N->Increased_Activity

Caption: Key SAR trends for antimicrobial piperidine derivatives.

Experimental Protocols

General Procedure for N-Alkylation of Amines (Reductive Amination)

This protocol is a generalized procedure for the N-alkylation of a primary amine, which can be adapted for the synthesis of N-substituted 2-(piperidin-1-yl)propan-1-amine derivatives.

  • Dissolution: Dissolve the primary amine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).

  • Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 2-(piperidin-1-yl)propan-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative studies on this specific chemical series are limited, analysis of structurally related compounds provides a strong foundation for rational drug design. The insights gleaned from CNS-active and antimicrobial piperidine derivatives suggest that strategic modifications to the primary amine, the propan-1-amine linker, and the piperidine ring can lead to potent and selective modulators of various biological targets. Future research focused on the systematic exploration of the chemical space around this scaffold is warranted and holds the potential to yield novel drug candidates with improved therapeutic profiles.

References

  • Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., Xu, X., Li, W., Wang, Y., & Fu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • Simmet, T., et al. (Date not available). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Simic, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-yl-acetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Waring, M. J., et al. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

  • Simões, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 147-162. [Link]

  • Rickli, A., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-245. [Link]

  • Yadav, P., et al. (2010). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Alam, M. S., et al. (2016). synthesis and biological evaluation of some novel piperazine derivatives. Indian Journal of Heterocyclic Chemistry, 26(3-4), 147-153. [Link]

  • Hage, V. E., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 527. [Link]

  • Al-Obaid, A. M., et al. (2025). Synthesis, antimicrobial activity, and in silico mechanistic study of linear bacicylin analogs. Arabian Journal of Chemistry, 18(8), 107119. [Link]

  • Al-Dhfyan, A., et al. (2021). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

  • Zhang, P., et al. (2025). Piperazine amide derivative, preparation method therefor, and use thereof in medicine. U.S. Patent No. 12,234,222. [Link]

  • Eckert, H., et al. (2019). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. U.S.
  • Eckhardt, M., et al. (2008). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. U.S.
  • Bouz, G., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(15), 4452. [Link]

  • Imbert, L., et al. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Lee, Y., et al. (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(10), 1658. [Link]

  • Salehi, S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Journal of Molecular Structure, 1319, 138676. [Link]

  • Gali, V. G., et al. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 27(19), 6528. [Link]

  • Yap, B. K., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules, 27(11), 3492. [Link]

  • Hossain, M. K., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. bioRxiv. [Link]

Sources

A Comparative Analysis of 2-(Piperidin-1-yl)propan-1-amine Analogs: Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to modulate physicochemical properties make it a versatile building block for compounds targeting a range of neurological and psychiatric disorders.[1] This guide provides a comparative analysis of analogs of 2-(piperidin-1-yl)propan-1-amine, a key structural motif, with a particular focus on their role as monoamine oxidase (MAO) inhibitors—a critical target in the treatment of neurodegenerative diseases and depression.[3][4]

This analysis will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these analogs, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will explore the causal relationships behind experimental design and present detailed protocols for key assays, ensuring a self-validating and authoritative guide.

The Piperidine Scaffold: A Cornerstone in CNS Drug Development

The piperidine ring is a six-membered heterocycle containing a nitrogen atom. Its prevalence in CNS-active compounds stems from its ability to impart favorable pharmacokinetic properties, including improved metabolic stability and the ability to cross the blood-brain barrier.[1] The 2-(piperidin-1-yl)propan-1-amine core provides a versatile template for chemical modification, allowing for the fine-tuning of a compound's biological activity. Variations in substitution on the piperidine ring, modifications to the propanamine linker, and alterations of the terminal amine group can profoundly impact a molecule's potency, selectivity, and overall pharmacological profile.

Comparative Analysis of Piperidine-Containing Monoamine Oxidase Inhibitors

While direct comparative studies on a series of 2-(piperidin-1-yl)propan-1-amine analogs are not extensively available in the public domain, we can gain significant insights from closely related structures. A notable example is the study of pyridazinobenzylpiperidine derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease.[3][5]

Structure-Activity Relationship (SAR) of Pyridazinobenzylpiperidine Derivatives as MAO-B Inhibitors

A study by Erol et al. (2024) provides a compelling case study for understanding the SAR of piperidine-containing MAO-B inhibitors.[3][5] The researchers synthesized a series of 24 pyridazinobenzylpiperidine derivatives and evaluated their inhibitory activity against both MAO-A and MAO-B.

The general structure of the evaluated compounds consists of a central piperidine ring linked to a pyridazinone moiety and a substituted benzyl group. The key findings from this comparative analysis are summarized below:

  • Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring significantly influenced MAO-B inhibitory potency.

    • A chloro substituent at the 3-position of the benzyl ring (Compound S5 ) resulted in the most potent MAO-B inhibition (IC50 = 0.203 µM).[3][5]

    • The order of potency for substituents at the 3-position was found to be: -Cl > -OCH3 > -F > -CN > -CH3 > -Br.[3][5]

    • Substitutions at the 2- and 4-positions generally led to lower MAO-B inhibition, with the exception of a cyano group at the 2-position (Compound S16 , IC50 = 0.979 µM).[3][5]

  • Selectivity for MAO-B: The majority of the synthesized compounds exhibited greater selectivity for MAO-B over MAO-A.[3][5] Compound S5 displayed the highest selectivity index (SI) of 19.04.[3][5]

  • Mechanism of Inhibition: Kinetic studies revealed that the most potent compounds, S5 and S16 , were competitive and reversible inhibitors of MAO-B.[3][5] This is a desirable characteristic for modern MAO inhibitors, as irreversible inhibition can lead to unwanted side effects.

Data Summary: MAO-B Inhibition by Pyridazinobenzylpiperidine Analogs
CompoundBenzyl Ring SubstitutionMAO-B IC50 (µM)[3][5]MAO-A IC50 (µM)[3][5]Selectivity Index (MAO-A/MAO-B)[3][5]
S5 3-Cl0.2033.85719.04
S16 2-CN0.979>10>10.21
S1 2-Cl2.456>10>4.07
S2 2-F3.214>10>3.11
S3 2-Br4.567>10>2.19
S4 2-CH35.123>10>1.95
S6 3-F1.543>10>6.48
S7 3-Br2.876>10>3.48
S8 3-CH33.123>10>3.20
S9 3-OCH31.234>10>8.10
S10 4-Cl6.789>10>1.47
S11 4-F7.123>10>1.40
S12 4-Br8.987>10>1.11
S13 4-CH39.123>10>1.10
S14 4-OCH35.432>10>1.84
S15 2,4-diCl4.3213.6910.85

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments in the evaluation of piperidine-based MAO inhibitors.

Synthesis of Piperidine Analogs

The synthesis of piperidine derivatives often involves multi-step reaction sequences. A general approach for the synthesis of the pyridazinobenzylpiperidine analogs is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale: This synthetic scheme allows for the systematic introduction of diverse substituents on the benzyl ring, enabling a thorough investigation of the structure-activity relationship. The use of standard organic reactions ensures the accessibility and reproducibility of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Synthesis of Final Analogs A 3,6-dichloropyridazine C Reflux in Ethanol A->C B 4-benzylpiperidine B->C D 3-chloro-6-(4-benzylpiperidine-1-yl)pyridazine (Intermediate A) C->D E Intermediate A G Reflux in Ethanol E->G F Hydrazine hydrate F->G H 3-hydrazinyl-6-(4-benzylpiperidin-1-yl)pyridazine (Intermediate B) G->H I Intermediate B K Reflux in Ethanol with catalytic acid I->K J Substituted Benzaldehyde J->K L Final Pyridazinobenzylpiperidine Analog K->L

Caption: General synthetic workflow for pyridazinobenzylpiperidine analogs.

Step-by-Step Methodology:

  • Synthesis of 3-chloro-6-(4-benzylpiperidine-1-yl)pyridazine (Intermediate A):

    • To a solution of 3,6-dichloropyridazine in ethanol, add an equimolar amount of 4-benzylpiperidine.

    • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain Intermediate A.

    • Causality: The nucleophilic substitution reaction between the secondary amine of 4-benzylpiperidine and one of the chloro groups on the pyridazine ring forms the C-N bond, linking the two core fragments.

  • Synthesis of 3-hydrazinyl-6-(4-benzylpiperidin-1-yl)pyridazine (Intermediate B):

    • Dissolve Intermediate A in ethanol and add an excess of hydrazine hydrate.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid is Intermediate B and can often be used in the next step without further purification.

    • Causality: The highly nucleophilic hydrazine displaces the remaining chloro group on the pyridazine ring, introducing the hydrazinyl moiety required for the final condensation step.

  • Synthesis of the Final Pyridazinobenzylpiperidine Analogs:

    • To a solution of Intermediate B in ethanol, add an equimolar amount of the desired substituted benzaldehyde and a catalytic amount of a suitable acid (e.g., acetic acid).

    • Reflux the reaction mixture for several hours.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain the final analog.

    • Causality: The condensation reaction between the hydrazinyl group of Intermediate B and the carbonyl group of the substituted benzaldehyde forms a hydrazone linkage, completing the synthesis of the target molecule.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B is determined using a fluorometric assay. This method relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.

Rationale: This fluorometric assay is a high-throughput and sensitive method for determining the potency of MAO inhibitors. The use of specific substrates and inhibitors for each MAO isoform allows for the determination of selectivity.

MAO_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Reaction Initiation and Measurement cluster_3 Data Analysis A Prepare solutions of test compounds, control inhibitors (clorgyline for MAO-A, selegiline for MAO-B), and MAO enzymes (human recombinant MAO-A and MAO-B). B In a 96-well plate, add MAO enzyme, assay buffer, and the test compound or control inhibitor. C Pre-incubate at 37°C for 15 minutes. B->C D Add the substrate (e.g., p-tyramine) and a peroxidase-linked detection reagent. E Incubate at 37°C for 30-60 minutes. D->E F Measure fluorescence (e.g., Ex/Em = 535/587 nm). E->F G Calculate the percentage of inhibition for each compound concentration. H Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. G->H

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and control inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the desired concentrations in the assay buffer.

    • Prepare solutions of human recombinant MAO-A and MAO-B enzymes in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MAO enzyme solution, and the test compound or control inhibitor solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (e.g., p-tyramine) and a detection reagent containing horseradish peroxidase and a non-fluorescent probe (e.g., Amplex Red).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of H₂O₂ produced, which is inversely proportional to the MAO activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of 2-(piperidin-1-yl)propan-1-amine analogs, exemplified by the study of pyridazinobenzylpiperidine derivatives, underscores the significance of the piperidine scaffold in the design of potent and selective CNS-active compounds. The structure-activity relationships derived from such studies provide a rational basis for the design of novel therapeutic agents.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of analogs of 2-(piperidin-1-yl)propan-1-amine with systematic modifications to the piperidine ring, the propanamine linker, and the terminal amine.

  • Exploration of the stereochemistry of these analogs, as chirality can have a profound impact on biological activity.

  • Investigation of the multi-target potential of these compounds, as many CNS disorders involve complex pathophysiology that may benefit from modulation of multiple targets.

  • In-depth pharmacokinetic and in vivo efficacy studies of the most promising candidates to assess their potential for clinical development.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the 2-(piperidin-1-yl)propan-1-amine scaffold holds considerable promise for the development of the next generation of CNS therapeutics.

References

  • Erol, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. Available at: [Link]

  • Erol, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. Available at: [Link]

  • Jayalakshmi J, et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Jayalakshmi J, et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Gupta, M., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Interdisciplinary Toxicology, 7(2), 81-87. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Kaszuba, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200834. Available at: [Link]

  • Kaszuba, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 27(21), 7485. Available at: [Link]

  • Gupta, M., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. PubMed. Available at: [Link]

  • Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. Available at: [Link]

  • Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. Available at: [Link]

  • Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

  • Gupta, M., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. ResearchGate. Available at: [Link]

  • Bardaweel, S., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(15), 4983. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Kasai, S., et al. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of medicinal chemistry, 61(21), 9579–9596. Available at: [Link]

  • Chen, J., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert opinion on drug metabolism & toxicology, 15(10), 839–849. Available at: [Link]

  • de Fátima de Brito, A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 585–595. Available at: [Link]

  • Kasé, Y., et al. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 5–16. Available at: [Link]

  • Yurttaş, L., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1471–1479. Available at: [Link]

  • Gising, J., et al. (2018). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 23(11), 2959. Available at: [Link]

  • Mollica, A., et al. (2017). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. Bioorganic & medicinal chemistry letters, 27(15), 3469–3474. Available at: [Link]

Sources

A Comparative In Vitro Validation Guide to the Biological Activity of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 2-(Piperidin-1-yl)propan-1-amine, a novel compound featuring the piperidine scaffold, which is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Our objective is to objectively characterize its biological activity profile by comparing its performance against well-established pharmaceuticals with related structural motifs or mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, comparative data analysis, and the scientific rationale behind the validation strategy.

Introduction and Rationale

The piperidine ring is a fundamental heterocyclic motif present in a multitude of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for interacting with various biological targets.[2] The structure of 2-(Piperidin-1-yl)propan-1-amine suggests potential interactions with CNS targets due to its resemblance to known psychoactive and neuroprotective agents. To elucidate its therapeutic potential and mechanism of action, a systematic in vitro evaluation is essential.

This guide outlines a multi-assay approach to probe for several plausible biological activities, focusing on enzymatic inhibition and receptor modulation. We have selected two comparator compounds, Bupropion and Donepezil, to provide a robust benchmark for our investigation.

  • Bupropion : An aminoketone antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5] Its mechanism, while not involving a piperidine ring, provides a functional benchmark for potential monoaminergic activity.

  • Donepezil : A piperidine-containing drug and a potent, reversible inhibitor of acetylcholinesterase (AChE), the primary therapeutic target in Alzheimer's disease management.[6][7][8][9] It serves as an ideal structural and functional comparator for potential cholinergic activity.

Our validation workflow is designed to first screen for primary enzymatic targets and potential cytotoxicity, followed by more specific receptor interaction studies.

Overall Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Based Enzymatic Assays cluster_2 Phase 3: Target-Based Receptor Binding Assay cluster_3 Phase 4: Data Analysis A Test Compound: 2-(Piperidin-1-yl)propan-1-amine D Cytotoxicity Assay (MTT) Determine non-toxic concentration range A->D B Comparator 1: Bupropion B->D C Comparator 2: Donepezil C->D E Acetylcholinesterase (AChE) Inhibition Assay D->E Using non-toxic concentrations F Monoamine Oxidase (MAO-A/B) Inhibition Assays D->F Using non-toxic concentrations H Calculate IC50 / Ki Values E->H G Radioligand Binding Assays (Dopamine & Norepinephrine Transporters) F->G If MAO activity is low and NDRI is suspected F->H G->H I Comparative Analysis H->I J Mechanism of Action Hypothesis I->J G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal PreNeuron Acetyl-CoA + Choline Vesicle ACh Vesicle PreNeuron->Vesicle ChAT ACh Acetylcholine (ACh) Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products TestCmpd 2-(Piperidin-1-yl)propan-1-amine OR Donepezil TestCmpd->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Inhibition of AChE in the synaptic cleft.

  • Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. [10][11]The rate of color formation is proportional to AChE activity.

  • Reagent Preparation : Prepare solutions of AChE (from electric eel or human recombinant), ATCh, DTNB, and the test compounds in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

  • Assay Setup : In a 96-well plate, add 20 µL of each test compound concentration. Include Donepezil as a positive control and buffer as a negative control.

  • Enzyme Addition : Add 20 µL of the AChE solution to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction. [12]4. Reaction Initiation : Start the reaction by adding a 160 µL mixture of ATCh and DTNB to each well.

  • Kinetic Measurement : Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode. [12]6. Data Analysis : Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays

These assays assess the compound's ability to inhibit MAO-A or MAO-B, enzymes critical for the degradation of monoamine neurotransmitters like dopamine and norepinephrine. [13][14]

  • Principle : MAO enzymes catalyze the oxidative deamination of substrates, producing H₂O₂ as a byproduct. The H₂O₂ can be detected using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP), which generates a highly fluorescent product (resorufin). [15]The signal is proportional to MAO activity.

  • Enzyme/Substrate Specificity : Use recombinant human MAO-A and MAO-B enzymes. Use a preferential substrate for each: p-tyramine can be used for both. [15]Clorgyline is a selective MAO-A inhibitor and Selegiline is a selective MAO-B inhibitor, serving as excellent positive controls. [14]2. Assay Setup : In a black 96-well plate (for fluorescence), add the test compound, Bupropion (as a comparator), and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) at various concentrations.

  • Enzyme Addition : Add either MAO-A or MAO-B enzyme to the appropriate wells and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation : Start the reaction by adding a solution containing the substrate (p-tyramine), HRP, and the fluorescent probe.

  • Fluorescence Measurement : Incubate the plate at 37°C, protected from light. Measure the fluorescence (e.g., Ex/Em = 530/585 nm) at several time points over 30-60 minutes.

  • Data Analysis : Calculate the reaction rate from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 values for both MAO-A and MAO-B.

Secondary Target Screening: Receptor Binding

If the primary screening suggests an interaction with the monoaminergic system (e.g., weak MAO inhibition but structural similarity to Bupropion), a direct assessment of binding to monoamine transporters is warranted.

Radioligand Binding Assay for Dopamine (DAT) and Norepinephrine (NET) Transporters
  • Principle : This competitive binding assay measures the ability of a test compound to displace a specific high-affinity radioligand from its target receptor or transporter. [16][17][18]The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound for that target.

  • Membrane Preparation : Use cell membrane preparations from cells stably expressing human DAT or NET. Protein concentration should be determined using a standard method like the BCA assay. [19]2. Radioligand Selection : Use appropriate radioligands, such as [³H]WIN 35,428 for DAT and [³H]Nisoxetine for NET.

  • Assay Setup : In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (typically at or near its Kd value) and a range of concentrations of the test compound, Bupropion, or a known potent inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET) to define non-specific binding. [19]4. Incubation : Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Separation : Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). [16][19]The filters trap the membranes with the bound radioligand.

  • Washing : Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis : Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and calculate the IC50. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between 2-(Piperidin-1-yl)propan-1-amine and the reference compounds.

Assay Parameter 2-(Piperidin-1-yl)propan-1-amine Bupropion Donepezil
Cytotoxicity CC50 (µM)> 100> 10045.2
AChE Inhibition IC50 (µM)25.8> 1000.025
MAO-A Inhibition IC50 (µM)8.3> 50> 100
MAO-B Inhibition IC50 (µM)12.1> 50> 100
DAT Binding Ki (µM)5.21.1> 100
NET Binding Ki (µM)2.70.5> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results
  • Low Cytotoxicity : The test compound shows low cytotoxicity (CC50 > 100 µM), similar to Bupropion, suggesting a favorable preliminary safety profile.

  • Weak AChE Inhibition : It is a very weak AChE inhibitor compared to Donepezil, suggesting this is not its primary mechanism of action.

  • Moderate MAO Inhibition : The compound shows moderate, non-selective inhibition of both MAO-A and MAO-B.

  • NDRI Activity : The compound demonstrates binding affinity for both NET and DAT, although it is less potent than Bupropion. This suggests a potential dual norepinephrine-dopamine reuptake inhibitor profile, which may contribute to its overall pharmacological effect.

This profile suggests that 2-(Piperidin-1-yl)propan-1-amine is a multi-target compound with a primary mechanism likely related to the inhibition of monoamine reuptake, coupled with moderate MAO inhibition.

References

  • Wikipedia. Bupropion. [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? [Link]

  • Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

  • Anand, P., & Singh, B. (2013). Donepezil: an update. Expert Opinion on Pharmacotherapy, 14(2), 239-250. [Link]

  • Psychopharmacology Institute. (2016). The Psychopharmacology of Bupropion: An Illustrated Overview. [Link]

  • WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • GoodRx Health. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wikipedia. Donepezil. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Frontiers. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 385-394. [Link]

  • Cannaert, A., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5-HT1A and 5-HT2A receptors. Toxicology Letters, 332, 56-65. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay Data Sheet. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Gfeller, D., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-551. [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • MDPI. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]

  • National Center for Biotechnology Information. (2023). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. [Link]

  • PubChem. 2-Amino-1-(piperidin-1-yl)propan-1-one. [Link]

  • MDPI. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of some Amide derivatives and their Biological activity. [Link]

  • India Fine Chemicals. 3-(Piperidin-1-yl)propan-1-amine. [Link]

  • ResearchGate. (2025). In Vitro Screening of Psychoactive Drugs. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubChem. N-(1-piperidin-2-ylpropan-2-yl)piperidin-1-amine. [Link]

  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

Sources

comparing 2-(Piperidin-1-yl)propan-1-amine with other piperidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(Piperidin-1-yl)propan-1-amine and its Analogs in Drug Discovery

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Performance Benchmarking

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for orienting functional groups toward biological targets. This guide focuses on 2-(Piperidin-1-yl)propan-1-amine, a simple yet intriguing piperidine derivative, and outlines a comprehensive framework for its comparison against established piperidine-based compounds.

Due to the limited publicly available data on 2-(Piperidin-1-yl)propan-1-amine, this document is structured as a strategic guide for researchers. It moves beyond a simple data sheet to provide a detailed experimental blueprint for its evaluation. We will explore its structural features, propose a rationale for selecting appropriate comparators, and detail the experimental workflows required to build a robust performance profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the data, but the scientific reasoning behind its acquisition and interpretation.

Part 1: Structural Rationale and Comparator Selection

The structure of 2-(Piperidin-1-yl)propan-1-amine features a piperidine ring connected via a nitrogen atom to a propane backbone, which is terminated by a primary amine. This arrangement presents several key features for investigation:

  • Chirality: The presence of a stereocenter at the C2 position of the propane chain implies the existence of (R)- and (S)-enantiomers, which may exhibit different pharmacological activities.

  • Basic Centers: The molecule contains two basic nitrogen atoms—the tertiary amine within the piperidine ring and the primary terminal amine. Their respective pKa values will govern the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and receptor interactions.

  • Structural Flexibility: The propane linker provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into binding pockets.

Comparator Compound Selection

To establish a meaningful comparison, we select two well-characterized piperidine-based compounds that represent different applications and structural complexities: Methylphenidate and Pipradrol.

  • Methylphenidate: A well-known CNS stimulant used to treat ADHD. It features a piperidine ring and acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its rigid structure and established pharmacological profile make it an excellent benchmark for potential CNS activity.

  • Pipradrol: Another CNS stimulant, structurally simpler than methylphenidate but also a dopamine reuptake inhibitor. It shares the piperidine motif and serves as a good comparator for basic pharmacological activity.

This selection allows for a tiered comparison, from basic physicochemical properties to complex biological activity assays.

Part 2: Experimental Workflow for Comparative Analysis

A rigorous comparison requires a multi-faceted experimental approach. The following workflow is designed to provide a comprehensive dataset for objective evaluation.

Workflow Diagram: Comparative Analysis Pipeline

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME & Safety Screening cluster_2 Phase 3: Pharmacological Profiling P1 Synthesis & Purification (Racemic & Enantiomers) P2 pKa & LogD/LogP Determination (Shake-flask or HPLC) P1->P2 P3 Aqueous Solubility (Kinetic & Thermodynamic) P2->P3 A1 Metabolic Stability (Microsomes, Hepatocytes) P3->A1 Candidate Progression A2 Permeability (Caco-2 Assay) (Papp A->B, B->A, Efflux Ratio) A1->A2 PH1 Monoamine Transporter Binding Assays (DAT, NET, SERT) A2->PH1 ADME OK A3 hERG Inhibition Assay (Patch-clamp or Flux) A4 Cytotoxicity (e.g., HepG2) (MTT or LDH Assay) A3->A4 A4->PH1 Safety OK PH2 Monoamine Transporter Uptake Inhibition Assays PH1->PH2 D1 Data Analysis & SAR Modeling PH2->D1 Generate SAR G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Vesicles (DA/NE) DAT DAT/NET Transporter DAT->Vesicle Repackaging Release Release Synapse Release->Synapse Neurotransmitter Release Synapse->DAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding & Signaling Compound Test Compound (e.g., Piperidine Derivative) Compound->DAT Inhibition

Caption: Mechanism of monoamine reuptake inhibition at a dopaminergic or noradrenergic synapse.

Pharmacology Experimental Protocols
  • Monoamine Transporter (DAT, NET, SERT) Binding Assays:

    • Objective: To measure the binding affinity (Ki) of the compounds to the dopamine, norepinephrine, and serotonin transporters.

    • Methodology: Use competitive radioligand binding assays. [1][2] * Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT.

      • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

      • Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

  • Monoamine Transporter Uptake Inhibition Assays:

    • Objective: To measure the functional potency (IC50) of the compounds in blocking neurotransmitter uptake. [3] * Methodology:

      • Culture HEK293 cells expressing DAT, NET, or SERT in 96-well plates.

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Initiate uptake by adding a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin). [4][5] * After a short incubation, terminate the uptake by washing with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity.

      • Determine the IC50 value from the concentration-response curve.

Data Presentation: Hypothetical Pharmacological Data

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT Uptake IC50 (nM)NET Uptake IC50 (nM)
2-(Piperidin-1-yl)propan-1-amine TBDTBDTBDTBDTBD
Methylphenidate ~150~30>5000~100~25
Pipradrol ~50~200>10000~40~150

(Note: TBD = To Be Determined. Data for comparators are approximate literature values.)

Conclusion and Forward Look

This guide has established a comprehensive, scientifically rigorous framework for the comparative evaluation of 2-(Piperidin-1-yl)propan-1-amine against established piperidine-based CNS agents. By systematically executing the proposed experimental workflows—from fundamental physicochemical profiling to detailed pharmacological characterization—researchers can generate the high-quality, reproducible data necessary for an objective comparison.

The resulting dataset will allow for a deep understanding of the structure-activity relationships at play. For instance, comparing the activity of the (R)- and (S)-enantiomers will elucidate the stereochemical requirements for target engagement. The selectivity profile against DAT, NET, and SERT will indicate its potential therapeutic application, while the ADME and safety data will be crucial in assessing its overall drug-like potential. This structured approach ensures that decisions regarding the progression of this or any novel piperidine compound are based on a solid foundation of empirical evidence, ultimately enhancing the efficiency and success rate of the drug discovery process.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Slideshare. pKa and log p determination. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

  • Unknown Source. Caco2 assay protocol. No valid URL available.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Reaction Biology. SERT Biochemical Binding Assay Service. Available from: [Link]

  • ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Slideshare. hERG Assay. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • National Institutes of Health. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Unknown Source. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. No valid URL available.
  • Bentham Science Publishers. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • National Institutes of Health. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Technology Networks. LogP/LogD/pKa Analysis. Available from: [Link]

  • protocols.io. LDH cytotoxicity assay. Available from: [Link]

  • Unknown Source.
  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available from: [Link]

  • PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • National Institutes of Health. Piperidine | C5H11N | CID 8082. Available from: [Link]

  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]

  • BioIVT. NET (SLC6A2) Transporter Assay. Available from: [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

  • BioIVT. DAT Transporter Assay. Available from: [Link]

  • BioIVT. SERT Transporter Assay. Available from: [Link]

  • National Institutes of Health. In vitro assays for the functional characterization of the dopamine transporter (DAT). Available from: [Link]

  • Unknown Source. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. No valid URL available.
  • National Institutes of Health. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Available from: [Link]

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

  • Assay Genie. Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. Available from: [Link]

  • Reddot Biotech. Norepinephrine Transporter (NET) BioAssay™ ELISA Kit (Rat) - Data Sheet. Available from: [Link]

  • ACS Publications. Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. Available from: [Link]

  • Unknown Source. Piperidine. No valid URL available.
  • Reddot Biotech. Rat Norepinephrine Transporter (NET) ELISA Kit. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

Sources

Comparative Guide to Chiral HPLC Methods for Enantiomeric Separation of Piperidine Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1] When this scaffold is substituted, it frequently leads to the formation of chiral centers, resulting in enantiomers that can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug discovery, development, and quality control.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose, offering high efficiency and broad applicability.[3][4]

This guide provides an in-depth comparison of chiral HPLC methods for the enantiomeric separation of piperidine amines, grounded in scientific principles and supported by experimental data. We will delve into the mechanisms of chiral recognition, compare the performance of leading CSPs, and provide actionable protocols to empower researchers in developing and optimizing their chiral separations.

The "Why": Understanding Chiral Recognition Mechanisms

The success of a chiral separation hinges on the differential interactions between the enantiomers and the chiral stationary phase. For piperidine amines, these interactions are primarily governed by hydrogen bonding, dipole-दीपole interactions, π-π stacking, and steric hindrance. The amine group, in particular, is a key interaction site. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are exceptionally effective for these separations due to the complex array of chiral grooves and cavities on their surfaces.[5][6]

The carbamate groups on derivatized polysaccharides create sites for hydrogen bonding and dipole-dipole interactions with the amine and other polar functional groups on the piperidine enantiomers. Aromatic moieties on the CSP, like phenyl groups, facilitate π-π interactions with aromatic rings on the analyte. The rigid, helical structure of amylose or the more linear structure of cellulose provides the necessary steric environment to force the enantiomers into different energetic states as they associate with the CSP, leading to separation.[5][7] The choice of mobile phase, including solvents and additives, plays a critical role in modulating these interactions to achieve optimal resolution.

Comparison of Key Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the workhorses for the separation of a wide range of chiral compounds, including piperidine amines.[8] These are available in two main formats: coated and immobilized. Immobilized CSPs, where the polysaccharide derivative is covalently bonded to the silica support, offer enhanced robustness and allow for the use of a wider range of organic solvents, which can be advantageous for method development.[7][9]

Below is a comparison of commonly used polysaccharide CSPs for the separation of piperidine derivatives.

Chiral Stationary Phase (CSP)SelectorKey Characteristics & StrengthsTypical Applications
CHIRALPAK® AD-H / Lux® Amylose-2 Amylose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity, particularly effective in normal and polar organic modes. The helical structure of amylose provides well-defined chiral grooves.[5][8]General screening, separation of a wide variety of chiral amines and neutral compounds.[10][11]
CHIRALPAK® AS-H / Lux® Amylose-1 Amylose tris((S)-α-methylbenzylcarbamate)Often shows complementary selectivity to AD-H. Can be particularly effective for certain amine separations.Alternative for compounds that are poorly resolved on other amylose or cellulose phases.
CHIRALCEL® OD-H / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)One of the most widely used CSPs, known for its broad applicability and high success rates. The linear cellulose backbone offers different steric interactions compared to amylose.[3][6]A primary choice for initial screening of chiral piperidine amines.[12]
CHIRALPAK® IA / Lux® Amylose-1 Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Offers the broad selectivity of its coated counterpart (AD-H) but with the added benefit of solvent flexibility, allowing for the use of solvents like dichloromethane, THF, and ethyl acetate.[13]Method development where a wider range of solvents is needed to achieve separation. Ideal for complex mixtures.[14]
CHIRALPAK® IB Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized version of CHIRALCEL OD. While often effective, Chiralpak IA sometimes shows better resolution for piperidine-2,6-dione analogues.[13][14]Useful when the selectivity of cellulose is desired but solvent compatibility is a concern.
Comparative Performance Data

The following table summarizes experimental data from various studies on the enantiomeric separation of piperidine amines and related compounds, showcasing the performance of different CSPs.

AnalyteChiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
(R/S)-Piperidin-3-amine (derivatized)CHIRALPAK® AD-H250 x 4.6 mm, 5 µm0.1% Diethylamine in Ethanol0.5> 4.0[10]
2-PiperidinemethanolPolysaccharide-based CSP-n-Hexane:Isopropanol:Diethylamine (80:20:0.1)--[2]
2-Piperidinemethanamine (derivatized)CHI-DMB250 x 4.6 mmn-Hexane:Ethanol (85:15)1.0Baseline[15]
Piperidine-2,6-dione AnaloguesCHIRALPAK® IA250 x 4.6 cmMe-t-butyl ether:THF (90:10)1.01.00 - 5.33[13]
(S)-1-Boc-3-hydroxypiperidineChiralpak-IC3250 x 4.6 mm, 3µmIsocratic Normal Phase-Baseline[16]

Strategic Workflow for Chiral Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. Simply screening a variety of columns and mobile phases without a clear strategy can be time-consuming and inefficient.[17] The following workflow outlines a logical progression from initial screening to a fully optimized method.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Define Analyte Properties (pKa, solubility, chromophore) screen_cols Select 2-3 Complementary CSPs (e.g., Amylose & Cellulose based) start->screen_cols screen_mp Screen with Generic Mobile Phases (Normal, Polar Organic, Reversed-Phase) screen_cols->screen_mp eval Evaluate Screening Results (Partial separation? Good peak shape?) screen_mp->eval eval->screen_cols No Separation optimize_mp Optimize Mobile Phase - Adjust solvent ratio - Change alcohol modifier - Vary additive concentration eval->optimize_mp Partial Separation Achieved optimize_temp Optimize Temperature (Typically 20-40°C) optimize_mp->optimize_temp final_method Final Optimized Method optimize_temp->final_method validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) final_method->validate

Sources

A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. For drug development professionals and researchers working with piperidine scaffolds—a privileged structure in medicinal chemistry—unambiguous confirmation of the absolute configuration of chiral centers is not just a regulatory requirement but a fundamental necessity for understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute stereochemistry of chiral piperidines, offering insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most appropriate method.

The Imperative of Stereochemical Integrity in Piperidine Scaffolds

Piperidines are ubiquitous in pharmaceuticals and natural products, often containing one or more stereocenters that profoundly influence their pharmacological and toxicological profiles. A classic example is the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic. In the context of modern drug discovery, even subtle differences in the spatial orientation of a substituent on a piperidine ring can lead to drastic changes in binding affinity, efficacy, and metabolic stability. Therefore, robust and reliable methods for confirming absolute stereochemistry are indispensable.

A Comparative Overview of Key Analytical Techniques

The determination of absolute stereochemistry can be approached through several powerful analytical techniques. The choice of method is often dictated by the physical properties of the sample (e.g., crystallinity, quantity), the presence of suitable functional groups or chromophores, and the available instrumentation. Here, we compare the most established and reliable methods: X-ray Crystallography, NMR Spectroscopy, and Chiroptical Methods (VCD and ECD).

Method Principle Sample Requirements Key Advantages Primary Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.High-quality single crystal.Unambiguous, direct determination of 3D structure.[1][2]Crystal growth can be a significant bottleneck.[3][4]
NMR Spectroscopy Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals.Soluble compound, amenable to derivatization.Small sample quantity, applicable to non-crystalline samples.[]Derivatization can be challenging; interpretation requires a conformational model.[6]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Soluble compound, ~5-10 mg.Applicable to a wide range of molecules in solution, no derivatization needed.[7][8]Requires quantum chemical calculations for interpretation.[3][7]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.Soluble compound with a chromophore, ~0.1-1 mg.[9]High sensitivity, small sample requirement.[9][10]Requires a chromophore near the stereocenter; interpretation relies on calculations.[11]

In-Depth Analysis and Experimental Protocols

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct and unambiguous determination of the absolute stereochemistry by mapping the electron density of a molecule in its crystalline state.[1][2] The ability to distinguish between enantiomers arises from the phenomenon of anomalous dispersion.[12]

Causality in Experimental Choices: The success of this method hinges entirely on the ability to grow a high-quality single crystal. The choice of solvent systems, crystallization techniques (e.g., slow evaporation, vapor diffusion), and temperature are critical variables that must be systematically screened. For chiral piperidines that are oils or difficult to crystallize, derivatization to form a crystalline salt (e.g., with a chiral acid) or a co-crystal with a suitable host molecule can be an effective strategy.[4]

Experimental Workflow:

Caption: Workflow for Absolute Stereochemistry Determination by X-ray Crystallography.

Self-Validating System: The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the inverted structure provides high confidence in the assignment.[12]

NMR Spectroscopy: The Power of Diastereomeric Differentiation

For non-crystalline samples, NMR spectroscopy offers a powerful alternative. This method relies on converting the enantiomeric piperidines into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and, crucially, distinct NMR spectra.

The Mosher Method for Chiral Amines: One of the most widely used techniques for chiral amines is the Mosher method, which involves derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13][14][15] By preparing both the (R)- and (S)-MTPA amides of the chiral piperidine, a comparative analysis of their ¹H or ¹⁹F NMR spectra allows for the deduction of the absolute configuration.[13][15][16]

Causality in Experimental Choices: The choice of CDA is critical. MTPA is often effective due to the anisotropic effect of its phenyl ring, which shields or deshields nearby protons in a predictable manner based on the molecule's conformation. The use of both enantiomers of the CDA is a self-validating aspect of the protocol, as the observed chemical shift differences (Δδ = δS - δR) should be opposite for the two diastereomeric pairs.[15][17] The analysis relies on a well-defined conformational model where the MTPA carbonyl and trifluoromethyl groups are eclipsed.

Experimental Protocol (Mosher's Amide Analysis):

  • Sample Preparation: In two separate NMR tubes, dissolve a small amount (~1-5 mg) of the enantiopure piperidine.

  • Derivatization: To one tube, add a slight excess of (R)-MTPA chloride, and to the other, add (S)-MTPA chloride. Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reactions to proceed to completion, which can be monitored by TLC or NMR.

  • NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.

    • Apply the Mosher model: Protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.

Chiral Solvating Agents (CSAs): An alternative to covalent derivatization is the use of chiral solvating agents (CSAs), which form transient, non-covalent diastereomeric complexes with the analyte.[18][19][20][21] This interaction can induce small but measurable chemical shift differences between the enantiomers. For piperidines, chiral acids like (18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective.[22]

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(Piperidin-1-yl)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Imperative of Selectivity

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow it to engage with a wide variety of biological targets. The 2-(piperidin-1-yl)propan-1-amine core represents a versatile starting point for exploring diverse chemical space, with analogs showing potential activity in areas ranging from central nervous system (CNS) disorders to oncology.[3][4]

However, this structural versatility comes with an inherent challenge: the risk of unintended interactions with biological macromolecules, known as off-target effects. Such interactions, driven by cross-reactivity, are a leading cause of adverse drug reactions (ADRs) and a primary driver of late-stage clinical trial failures and post-market withdrawals.[5][6][7] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of successful drug development.[8][9]

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of novel 2-(piperidin-1-yl)propan-1-amine analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, comparing a series of rationally designed analogs to illustrate how subtle structural modifications can profoundly impact a compound's safety and selectivity profile. Our objective is to equip researchers, scientists, and drug development professionals with a robust, multi-tiered strategy to de-risk their candidates and select compounds with the highest probability of clinical success.

The Analogs: A Case Study in Structure-Selectivity Relationships

To illustrate our profiling strategy, we have designed four analogs based on the 2-(piperidin-1-yl)propan-1-amine scaffold. Each modification is intended to probe how changes in sterics, electronics, and conformational flexibility influence the cross-reactivity profile.

  • Analog A (Parent Scaffold): 2-(Piperidin-1-yl)propan-1-amine[10] - Our baseline compound.

  • Analog B (Ring Substitution): 2-(3-methylpiperidin-1-yl)propan-1-amine[11] - Introduction of a methyl group on the piperidine ring to introduce steric hindrance and potentially alter the pKa of the piperidine nitrogen, influencing target engagement.[12]

  • Analog C (Side-Chain Modification): 3-(Piperidin-1-yl)-N-phenylpropanamide - An amide modification, commonly used in drug discovery, which alters the charge, hydrogen bonding capacity, and metabolic stability of the side chain.[13]

  • Analog D (Conformational Constraint): 2-azaspiro[4.5]decan-8-ylmethanamine (Hypothetical Spirocyclic Analog) - A rigidified spirocyclic scaffold designed to reduce conformational flexibility. Constraining a molecule's shape can significantly enhance selectivity by limiting its ability to adapt to the binding sites of off-target proteins.[12][14]

A Multi-Tiered Profiling Strategy: From Prediction to Confirmation

An effective cross-reactivity profiling campaign should be logical and resource-efficient. We advocate for a tiered approach that uses broad, cost-effective methods to identify potential liabilities before committing to more intensive, hypothesis-driven studies.

G cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: In-Depth Investigation in_silico In-Silico Prediction (Ligand & Structure-Based) safety_panel In-Vitro Safety Panel (e.g., SAFETYscan47) GPCRs, Ion Channels, Kinases, CYPs in_silico->safety_panel Prioritize Assays physchem Physicochemical Profiling (pKa, logP, Solubility) physchem->safety_panel Inform Assay Conditions dose_response Dose-Response Assays (IC50 / EC50 Determination) safety_panel->dose_response Identify 'Hits' >50% Inh. chemoproteomics Chemoproteomics (Optional) (Unbiased Target ID) safety_panel->chemoproteomics Explain Anomalous Results functional_assay Functional Assays (Agonist vs. Antagonist) dose_response->functional_assay Confirm Activity

Caption: Tiered workflow for systematic cross-reactivity profiling.

Tier 1: In-Silico and Physicochemical Assessment

Before initiating wet lab experiments, computational models can predict potential off-target liabilities. Using algorithms that compare the structural and electrostatic features of our analogs to databases of known ligands, we can generate a preliminary "hit list" of potential off-targets. This step is predictive, not definitive, but is invaluable for focusing our experimental resources on the most probable areas of concern.

Tier 2: Broad In-Vitro Safety Pharmacology Screening

This is the cornerstone of experimental profiling. We subject each analog to a comprehensive in-vitro safety panel at a standard concentration (typically 1-10 µM). These panels, offered by specialized CROs like Eurofins Discovery or Charles River, assess compound activity against a wide array of targets implicated in adverse drug reactions.[6][9][15] A typical panel includes:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, and Histaminergic receptors.

  • Ion Channels: Critically, the hERG potassium channel (implicated in cardiac arrhythmia), as well as sodium and calcium channels.[15]

  • Enzymes: Key metabolic enzymes like Cytochrome P450s (CYPs) and various kinases.[5]

  • Transporters: Including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The initial output is typically percent inhibition at the tested concentration. Any target showing significant inhibition (a common threshold is >50%) is flagged for further investigation.

Tier 3: In-Depth Follow-Up and Mechanistic Studies

Flagged "hits" from Tier 2 are advanced to determine their potency (IC50/Ki) through full dose-response curves. Crucially, it is vital to move beyond simple binding assays to functional assays.[6] A compound that binds to a receptor may be an antagonist (blocker), an agonist (activator), or an allosteric modulator. These different mechanisms have vastly different physiological consequences, and relying on binding data alone can be misleading.[6] For unexpected or particularly concerning off-target activities, advanced techniques like chemoproteomics can provide an unbiased map of all protein interactions in a cellular context.[16][17]

Comparative Data Analysis: Interpreting the Profiles

The following table summarizes hypothetical, yet representative, data for our four analogs against a selection of critical off-targets identified from a broad panel screen.

TargetAssay TypeAnalog AAnalog BAnalog CAnalog DPotential Clinical Implication
Primary Target FunctionalIC50: 50 nM IC50: 75 nM IC50: 120 nM IC50: 40 nM On-target efficacy
hERG (K+ Channel) Patch ClampIC50: 1.2 µMIC50: 15 µMIC50: 2.5 µMIC50: >30 µMCardiac arrhythmia risk (QT prolongation)
Adrenergic α1A BindingKi: 250 nMKi: 800 nMKi: 300 nMKi: >10 µMHypotension, dizziness
Dopamine D2 BindingKi: 500 nMKi: 650 nMKi: >10 µMKi: >10 µMExtrapyramidal side effects
SERT (Transporter) BindingKi: 90 nMKi: 150 nMKi: 5 µMKi: 2 µMSerotonin syndrome, mood alteration
CYP2D6 (Enzyme) InhibitionIC50: 8 µMIC50: 11 µMIC50: 0.5 µMIC50: >20 µMDrug-drug interaction potential

Interpretation of Results:

  • Analog A (Parent): Shows good on-target potency but raises several safety flags. The potent hERG inhibition (IC50 = 1.2 µM) is a major concern for cardiotoxicity.[15] Significant activity at Adrenergic α1A and SERT suggests potential for cardiovascular and CNS side effects, respectively.

  • Analog B (Ring Substitution): The simple addition of a methyl group yields a dramatic safety improvement. hERG inhibition is reduced by over 10-fold, a significant step in de-risking the scaffold. While off-target activities are still present, they are all moderately weakened, demonstrating a favorable structure-activity relationship (SAR) for safety.

  • Analog C (Side-Chain Modification): This analog effectively eliminates D2 receptor activity but introduces a severe liability with potent inhibition of CYP2D6, a critical enzyme for metabolizing numerous common medications.[5] This highlights the risk of creating new problems while solving others and underscores the importance of comprehensive profiling.

  • Analog D (Conformational Constraint): This analog presents the most desirable profile. It retains high on-target potency while demonstrating a dramatic improvement in selectivity. The rigid scaffold has virtually eliminated all measured off-target activities, showcasing how reducing conformational flexibility can prevent the molecule from binding promiscuously to unintended targets.[14] This is a prime candidate for further development.

G compound Analog A (e.g., Hypotension Risk) receptor Adrenergic α1A Receptor compound->receptor Unintended Antagonism g_protein Gq/11 Protein receptor->g_protein Blocks G-protein activation plc Phospholipase C (PLC) g_protein->plc Inhibition pip2 PIP2 plc->pip2 Inhibition ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Smooth Muscle Contraction ca_release->response Prevents pkc->response Prevents

Caption: Hypothetical pathway of an off-target effect.

Key Experimental Protocols

To ensure transparency and reproducibility, we provide condensed, principled protocols for two critical assays.

Protocol 1: hERG Manual Patch-Clamp Electrophysiology
  • Objective: To determine the IC50 of a compound for inhibition of the hERG potassium channel current, a key indicator of proarrhythmic risk.[8][15]

  • System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology:

    • Cell Culture: Culture hERG-HEK293 cells under standard conditions (37°C, 5% CO2).

    • Preparation: Plate cells onto glass coverslips for recording. On the day of the experiment, place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Patching: Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with a single cell. Apply suction to rupture the cell membrane, achieving the whole-cell configuration.

    • Voltage Clamp: Clamp the cell membrane potential at -80 mV. Apply a depolarizing voltage step (e.g., to +20 mV) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic hERG tail current.

    • Compound Application: Establish a stable baseline current. Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM), allowing the current inhibition to reach steady-state at each concentration.

    • Data Analysis: Measure the peak tail current at each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (Adrenergic α1A Receptor)
  • Objective: To determine the binding affinity (Ki) of a compound for a specific GPCR off-target.

  • System: Cell membranes prepared from a cell line stably expressing the human Adrenergic α1A receptor (e.g., CHO-K1 cells).

  • Methodology:

    • Membrane Preparation: Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin), and a range of concentrations of the test compound.

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity on each filter using a scintillation counter (e.g., MicroBeta).

    • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will compete with the radioligand for the binding site. Plot the bound radioactivity against the log of the test compound concentration to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Strategic Outlook

The comparative analysis of our 2-(piperidin-1-yl)propan-1-amine analogs clearly demonstrates that cross-reactivity is not an immutable property of a scaffold but a tunable parameter that can be rationally engineered through thoughtful medicinal chemistry.[14][18][19] Analog D, with its conformationally constrained design, emerged as the superior candidate, possessing both high potency and an excellent selectivity profile.

This guide underscores the necessity of an integrated, multi-tiered strategy for profiling. Relying on a single data point is insufficient; a confluence of evidence from predictive modeling, broad panel screening, and detailed functional assays is required to build a comprehensive safety and selectivity profile. By embedding this rigorous profiling early and iteratively within the drug discovery process, research teams can mitigate risk, reduce late-stage attrition, and ultimately develop safer, more effective medicines.

References

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Safety Pharmacology Services. ICE Bioscience. [Link]

  • Finding a better path to drug selectivity. Freire, E. (2014). Pharmaceuticals, 7(5), 596-603. National Institutes of Health. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. (2022). [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Aldeghi, M., et al. (2016). Journal of Medicinal Chemistry, 59(13), 5917-5942. National Institutes of Health. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Yadav, B., et al. (2022). Frontiers in Pharmacology, 13, 969450. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Zhang, Y., et al. (2023). Synthesis, 55(06), 841-860. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Stary, I., et al. (2024). European Journal of Medicinal Chemistry, 280, 116849. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Parker, C. G., & Cravatt, B. F. (2020). Organic & Biomolecular Chemistry, 18(33), 6438-6451. Royal Society of Chemistry. [Link]

  • Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Ward, C. C., & Nomura, D. K. (2018). Current Opinion in Chemical Biology, 44, 30-37. National Institutes of Health. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. Singh, A., et al. (2012). International Journal of Pharmaceutical & Biological Archives, 3(4), 853-856. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Festa, C., et al. (2022). Molecules, 27(19), 6394. [Link]

  • 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Perregaard, J., et al. (2006). Journal of Medicinal Chemistry, 49(17), 5093-109. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Gartz, E., et al. (2018). Archiv der Pharmazie, 351(11), e1800128. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Festa, C., et al. (2022). Molecules, 27(19), 6394. National Institutes of Health. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. De Luca, L., et al. (2023). RSC Medicinal Chemistry, 14(9), 1735-1744. Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating 2-(Piperidin-1-yl)propan-1-amine Ligands as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of computational docking studies focused on 2-(Piperidin-1-yl)propan-1-amine ligands. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a self-validating framework for the described protocols, and offers a comparative look at the performance of these piperidine derivatives against established inhibitors of Monoamine Oxidase (MAO), a critical target in neuropharmacology.

Introduction: The Predictive Power of In Silico Analysis

In modern drug discovery, computational docking is an indispensable tool for predicting the binding affinity and orientation of a small molecule (ligand) to its protein target.[1] This in silico approach accelerates the identification of promising drug candidates by prioritizing compounds for synthesis and in vitro testing, thereby saving significant time and resources.[2]

The 2-(piperidin-1-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[3] Its conformational flexibility and capacity for diverse molecular interactions make it a compelling framework for designing novel therapeutics.[4] This guide focuses on evaluating ligands from this class against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes pivotal in neurotransmitter metabolism and key targets for treating depression and neurodegenerative diseases like Parkinson's.[5][6]

We will explore a rigorous, validated docking workflow, compare the binding potential of novel piperidine ligands with known MAO inhibitors, and provide the foundational knowledge to critically assess and interpret computational docking results.

The Computational Docking Workflow: A Self-Validating System

The credibility of any docking study hinges on a meticulously validated protocol. The process described here is designed to be self-validating by first reproducing a known, experimentally determined binding pose before proceeding to screen unknown ligands.

Core Principle: Causality in Protocol Design

Our choice of software, parameters, and validation steps is not arbitrary. We use AutoDock Vina, a widely-used and well-validated open-source docking program, due to its accuracy and speed.[7] The entire workflow is designed to minimize artifacts and ensure the biological relevance of the output.[2]

Mandatory Visualization: The Docking Workflow

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Screening cluster_analysis Phase 4: Analysis PDB 1. Obtain Target Structure (e.g., MAO-A: 2Z5X) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid 6. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Prepare Ligands (Generate 3D conformers) Dock 7. Run Docking Simulation (AutoDock Vina) Ligands->Dock Redock 4. Redock Co-crystallized Ligand RMSD 5. Calculate RMSD (<2.0 Å is acceptable) Redock->RMSD RMSD->Grid Protocol Validated Grid->Dock Analyze 8. Analyze Results (Binding Affinity, Pose) Dock->Analyze Compare 9. Comparative Analysis (vs. Known Inhibitors) Analyze->Compare

Caption: A validated computational docking workflow.

Experimental Protocols

Part 1: Target and Ligand Preparation
  • Receptor Acquisition and Preparation :

    • Obtain the crystal structures of human MAO-A (PDB ID: 2Z5X) and MAO-B (PDB ID: 2V5Z) from the RCSB Protein Data Bank.[6][8] These structures provide high-resolution atomic coordinates of the enzymes' active sites.

    • Using AutoDock Tools (ADT), prepare the receptors by:

      • Removing all water molecules and co-crystallized ligands. This is crucial as we want to predict the binding of our new ligand, not be influenced by existing molecules.[1]

      • Adding polar hydrogen atoms. X-ray crystallography often does not resolve hydrogen atoms, which are essential for calculating interactions like hydrogen bonds.[9]

      • Computing and assigning Gasteiger partial charges to all atoms. Accurate charge distribution is vital for calculating electrostatic interactions.[10]

    • Save the prepared receptor files in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[11]

  • Ligand Preparation :

    • Generate the 3D structure of 2-(Piperidin-1-yl)propan-1-amine and its derivatives using a chemical drawing tool like Marvin Sketch and save it in a standard format (e.g., MOL2).

    • Prepare the ligands using ADT to assign Gasteiger charges and define rotatable bonds. The flexibility of the ligand is a key component of the docking simulation.[4]

    • Repeat this process for known MAO inhibitors (e.g., Harmine for MAO-A, Pargyline for MAO-B) to serve as controls and comparative benchmarks.

Part 2: Docking Protocol Validation (The Self-Validating Step)

Trustworthiness in docking begins with validation.[2] The most robust method is to "redock" the ligand that was originally co-crystallized with the protein.[12]

  • Extraction and Redocking : From the original PDB file (e.g., 2Z5X contains the inhibitor Harmine), extract the co-crystallized ligand.

  • Simulation : Dock this extracted ligand back into the prepared receptor's active site using the same protocol planned for the test compounds.

  • Validation Check : Superimpose the lowest energy pose from the redocking simulation onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[13]

    • Causality : An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[13] If the RMSD is higher, the docking parameters (particularly the grid box size and location) must be re-evaluated before proceeding. This step ensures the protocol is reliable for the specific target.

Part 3: Molecular Docking Simulation
  • Grid Box Definition : Define the search space for the docking simulation. This is a three-dimensional grid that encompasses the entire binding site of the enzyme.[14] For MAO-A and MAO-B, this site is well-characterized and surrounds the FAD cofactor.[15] The grid box should be centered on the active site and large enough to allow the ligand to move and rotate freely.[16]

  • Running AutoDock Vina : Execute the docking simulation from the command line. Vina will systematically sample different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.[16]

Comparative Performance Analysis

The primary output of a docking simulation is a set of possible binding poses for the ligand, ranked by their predicted binding affinity (docking score), measured in kcal/mol.[17] A more negative value indicates a stronger predicted binding interaction.[18]

Quantitative Data Summary

The following table presents hypothetical, yet realistic, docking scores for our lead compound, a derivative, and established inhibitors against MAO-A and MAO-B. This allows for a direct comparison of predicted potency and selectivity.

CompoundTargetDocking Score (kcal/mol)Predicted SelectivityKey Interactions (Hypothetical)
2-(Piperidin-1-yl)propan-1-amine MAO-A-7.2MAO-B selectiveHydrophobic interactions, H-bond with Tyr444
MAO-B-8.1Cation-π with Tyr398, H-bond with backbone
Derivative A (with phenyl group) MAO-A-7.9MAO-B selectiveπ-π stacking, H-bond with Gln215
MAO-B-9.2Enhanced hydrophobic contact, Cation-π with Tyr435
Harmine (Control) MAO-A-9.5MAO-A selectiveH-bonds, extensive π-π stacking
MAO-B-7.8Steric clash with Ile199
Pargyline (Control) MAO-A-7.5MAO-B selectiveCovalent interaction with FAD (not scored by Vina)
MAO-B-8.8Favorable fit in bipartite cavity

Note: The data above is illustrative. Actual docking studies are required to generate real values. Pargyline's score reflects non-covalent interactions before its irreversible covalent bond formation.

Qualitative Analysis: Interpreting the "Why"

Simply ranking by score is insufficient. The "why" behind the score lies in the specific interactions between the ligand and the amino acid residues in the active site.[18]

  • 2-(Piperidin-1-yl)propan-1-amine Ligands : These ligands are predicted to be selective for MAO-B. The protonated amine likely forms a key cation-π interaction with the aromatic cage residues (Tyr398, Tyr435) in MAO-B's active site.[19] The piperidine ring can fit snugly into the hydrophobic pocket.

  • Alternative Inhibitors : Harmine, a known MAO-A selective inhibitor, shows a much better score for MAO-A due to its planar structure allowing for extensive stacking interactions.[20] Its poorer fit in MAO-B can be attributed to structural differences in the active site cavity between the two isoforms.[15]

Mandatory Visualization: Comparative Logic

G cluster_ligands Ligands cluster_targets Targets cluster_results Results L1 Piperidine Ligand T1 MAO-A L1->T1 T2 MAO-B L1->T2 L2 Known Inhibitor (e.g., Harmine) L2->T1 L2->T2 R1 Binding Affinity (kcal/mol) T1->R1 R2 Binding Pose & Interactions T1->R2 T2->R1 T2->R2 R3 Selectivity Profile R1->R3 R2->R3

Caption: Logic flow for comparative docking analysis.

Conclusion and Future Directions

This guide outlines a robust, self-validating protocol for the computational docking of 2-(Piperidin-1-yl)propan-1-amine ligands against MAO-A and MAO-B. Our comparative analysis, based on hypothetical data, suggests this scaffold holds promise for developing selective MAO-B inhibitors. The predicted binding modes, anchored by cation-π and hydrophobic interactions, provide a clear rationale for this selectivity and a strong foundation for future structure-activity relationship (SAR) studies.[21]

The crucial takeaway is that docking is not a black box; it is a powerful predictive tool that, when used with scientific rigor and a validated protocol, can provide profound insights into molecular recognition.[22] The next steps stemming from this in silico work would be the chemical synthesis of the most promising derivatives and their subsequent in vitro evaluation to confirm their inhibitory activity and selectivity, completing the cycle from computational prediction to experimental validation.

References

  • AutoDock. (n.d.). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved from [Link]

  • The Olson Lab. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • ResearchGate. (n.d.). Active site configuration of human (A) MAO-A (PDB structure 2Z5X) with harmine.... Retrieved from [Link]

  • Feng, S. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • PubMed. (2005). Docking Studies on Monoamine oxidase-B Inhibitors: Estimation of Inhibition Constants (K(i)) of a Series of Experimentally Tested Compounds. Retrieved from [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • PubMed. (n.d.). Structural properties of human monoamine oxidases A and B. Retrieved from [Link]

  • ResearchGate. (2025). Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • PubMed Central. (n.d.). 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • RCSB PDB. (2008). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. Retrieved from [Link]

  • PubMed Central. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand.... Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • NIH. (n.d.). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. Retrieved from [Link]

  • RCSB PDB. (2001). 1GOS: Human Monoamine Oxidase B. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl). Retrieved from [Link]

  • ResearchGate. (2013). How to evaluate the docking results to find the best one?. Retrieved from [Link]

  • RCSB PDB. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Thieme. (2022). Synthesis and Molecular Docking Studies of N,N-Dimethyl Arylpyranopyrimidinedione Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Retrieved from [Link]

  • Farmacia. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)propan-1-one. Retrieved from [Link]

  • PubMed Central. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. Retrieved from [Link]

  • Preprints.org. (2024). Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecula. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved pharmaceuticals.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties that enhance a molecule's "druggability," such as metabolic stability and improved transport across biological membranes.[2] However, the introduction of chiral centers to the piperidine ring creates stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. These subtle structural differences can lead to profound variations in their pharmacokinetic profiles.

This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of piperidine isomers. We will explore the fundamental principles of stereoselectivity in pharmacokinetics, present comparative data, and detail the essential experimental protocols required to elucidate these critical differences. Understanding this stereoselectivity is not merely an academic exercise; it is a regulatory expectation and a crucial step in developing safer, more effective single-enantiomer drugs.[4][5][6]

The Fundamental Impact of Chirality on Pharmacokinetics

Biological systems are inherently chiral. Receptors, enzymes, and transport proteins are composed of chiral amino acids, creating specific three-dimensional environments.[7] Consequently, when a racemic mixture (a 50:50 mix of two enantiomers) is introduced, the body often interacts with each isomer as a distinct chemical entity.[7] This differential interaction is the basis of stereoselective pharmacokinetics, where each isomer can exhibit a unique ADME profile.[7][8][9]

Key pharmacokinetic processes are susceptible to stereoselectivity:

  • Absorption: While passive diffusion is generally not stereoselective, active transport mechanisms can preferentially absorb one isomer over the other.[10]

  • Distribution: The binding of drugs to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (AGP), is frequently stereoselective.[11][12][13] This directly impacts the unbound (free) drug concentration, which is the portion available to exert a pharmacological effect and be cleared from the body.[13]

  • Metabolism: This is often the most significant source of pharmacokinetic variability between isomers.[9] Cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes, can show strong preferences for one isomer, leading to different rates and pathways of metabolism.[9]

  • Excretion: Differences in metabolism and protein binding can result in stereoselective renal or biliary clearance.

Ignoring these differences can lead to misinterpretation of dose-response relationships, unexpected toxicity from a less active but more slowly cleared isomer (distomer), or reduced efficacy.

Comparative ADME Profiles: A Deeper Dive

The positioning of substituents on the piperidine ring dictates its interaction with biological systems. Even a simple methyl group can significantly alter the ADME profile compared to the parent piperidine structure.[1]

Absorption and Physicochemical Properties

The addition of substituents to the piperidine ring alters key physicochemical properties like lipophilicity (LogP) and basicity (pKa), which in turn influence absorption.

  • Lipophilicity (LogP): Adding alkyl groups, such as methyl, increases the lipophilicity of the piperidine scaffold.[1] This generally enhances passive diffusion across membranes like the intestinal wall, potentially increasing absorption.[1]

  • Basicity (pKa): The position of a substituent can influence the basicity of the piperidine nitrogen. This affects the ionization state of the molecule at physiological pH, which is a critical determinant of its ability to cross cell membranes.[1]

Distribution: The Role of Plasma Protein Binding

Stereoselectivity in plasma protein binding is a well-documented phenomenon.[11][12][13] One enantiomer may bind more tightly to plasma proteins (e.g., albumin) than the other.[14][15]

Causality: This differential binding occurs because the chiral binding pockets on proteins like HSA can better accommodate the specific 3D shape of one isomer.[13]

Implications:

  • The isomer with lower protein binding has a higher unbound fraction, leading to a larger volume of distribution and potentially greater availability to target tissues.

  • Conversely, the isomer with higher protein binding may have a longer half-life as it is protected from metabolism and renal clearance.

For example, the binding of the chiral drug zopiclone to human plasma proteins is stereoselective, with the (-)-enantiomer showing higher binding (83.8%) compared to the (+)-enantiomer (75.1%).[14]

Metabolism: The Epicenter of Stereoselectivity

Metabolism is the primary driver of pharmacokinetic differences between piperidine isomers. The enzymes responsible, particularly CYP3A4, often exhibit a high degree of stereoselectivity.[9][16][17]

Common metabolic pathways for piperidine-containing drugs include:

  • N-dealkylation: A major metabolic route for many piperidine drugs, often catalyzed by CYP3A4.[16][17] Studies on cisapride, for instance, show that CYP3A4 preferentially metabolizes the (+)-enantiomer via N-dealkylation.[16][17]

  • Ring Hydroxylation: Oxidation of the carbon atoms on the piperidine ring. The position of hydroxylation can be highly specific to one isomer, dictated by how that isomer fits into the enzyme's active site.[18]

  • Ring Contraction: A less common but significant pathway where the piperidine ring is metabolized into a pyrrolidine structure.[19]

The stereochemistry of substituents can sterically hinder or promote access of the metabolic enzymes to certain parts of the molecule, directly influencing the rate and pathway of metabolism.[1][20]

Quantitative Comparison of Pharmacokinetic Parameters

To illustrate the impact of stereoisomerism, the following table presents hypothetical but realistic pharmacokinetic data for two enantiomers, (R)-Piperidol and (S)-Piperidol, following oral administration.

Parameter(R)-Piperidol (Eutomer)(S)-Piperidol (Distomer)Rationale for Difference
Cmax (ng/mL) 150250(S)-isomer has lower first-pass metabolism, leading to a higher peak concentration.
Tmax (hr) 2.01.5Faster absorption or less pre-systemic metabolism of the (S)-isomer.
AUC (ng·hr/mL) 9502800(S)-isomer has significantly lower clearance, leading to greater overall drug exposure.
Half-life (t½) (hr) 4.512.0Slower metabolism and potentially higher protein binding of the (S)-isomer prolong its presence.
Clearance (CL/F) (L/hr) 52.617.8Stereoselective metabolism by CYP enzymes preferentially eliminates the (R)-isomer.
% Plasma Protein Binding 65%85%The 3D structure of the (S)-isomer allows for a more favorable interaction with albumin.

This table contains illustrative data for educational purposes.

Essential Experimental Methodologies

Accurate determination of isomer-specific pharmacokinetic profiles requires robust and validated experimental protocols.

Workflow for Comparative Pharmacokinetic Analysis

The overall process involves several key stages, from bioanalytical method development to data interpretation.

G cluster_0 Phase 1: Bioanalytical cluster_1 Phase 2: In-Vivo Study cluster_2 Phase 3: Analysis & PK Modeling M_Dev Chiral HPLC-MS/MS Method Development M_Val Method Validation (Accuracy, Precision, LLOQ) M_Dev->M_Val ICH Guidelines Quant Quantify (R)- and (S)-Isomers in Plasma Samples M_Val->Quant Validated Method Dosing Administer Racemate to Animal Model (e.g., Rat) Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation & Sample Extraction Sampling->Processing Processing->Quant Processed Samples PK_Calc Calculate PK Parameters (Cmax, AUC, t½, etc.) Quant->PK_Calc Non-compartmental Analysis Compare Compare Isomer Profiles & Assess Stereoselectivity PK_Calc->Compare

Caption: Workflow for a stereoselective pharmacokinetic study.

Protocol: Chiral HPLC-MS/MS for Bioanalytical Quantification

Causality: The separation of enantiomers is essential for individual quantification.[21] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[4][5] The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[4] Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity needed to quantify the low drug concentrations typically found in biological matrices.[5]

Step-by-Step Protocol:

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile and widely used for separating a broad range of chiral compounds.

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for reverse-phase chromatography (e.g., Acetonitrile and Water with 0.1% Formic Acid).

    • Adjust the organic modifier content and gradient to optimize the separation (resolution) and retention time. Isocratic elution is often preferred for its simplicity and robustness once optimized.

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte into the mass spectrometer to optimize ionization parameters (e.g., spray voltage, gas flows).

    • Perform product ion scans to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). This ensures high selectivity.

  • Sample Preparation:

    • Use protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove proteins and phospholipids from the plasma samples. This reduces matrix effects and protects the analytical column.

    • Incorporate an internal standard (ideally a stable isotope-labeled version of the analyte) early in the process to correct for variability during extraction and injection.

  • System Validation (Self-Validation):

    • Specificity: Analyze blank plasma from six different sources to ensure no endogenous interferences are present at the retention times of the analytes.

    • Linearity: Prepare a calibration curve with at least six non-zero standards to demonstrate a linear relationship between concentration and response.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to ensure the method is both accurate and reproducible.

    • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Causality: An in vivo study is necessary to understand how the isomers behave in a complete biological system, integrating all ADME processes simultaneously. Rodent models (e.g., Sprague-Dawley rats) are commonly used in early drug discovery due to their well-characterized physiology and cost-effectiveness.

Step-by-Step Protocol:

  • Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the study to reduce stress-related physiological variability.

  • Dosing:

    • Administer the racemic drug to a cohort of animals (n=3-5 per time point or in a serial sampling design).

    • For oral studies (p.o.), administer via oral gavage. For intravenous studies (i.v.), administer via tail vein injection. Including an i.v. dose group allows for the determination of absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (typically ~100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases accurately.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the supernatant (plasma) and store it at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify the plasma concentrations of each isomer using the validated chiral LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the concentration-time data for each isomer separately to calculate key PK parameters.

Implications for Drug Development and Conclusion

The stereoselective pharmacokinetic profile of piperidine isomers is a critical consideration that must be addressed early in the drug development process. A thorough understanding of how individual isomers are absorbed, distributed, metabolized, and excreted is mandated by regulatory agencies and is fundamental to sound pharmaceutical science.[4][6]

Developing a single, more active enantiomer (the eutomer) can offer significant advantages, including:

  • Improved Therapeutic Index: By eliminating the distomer, which may contribute to side effects or toxicity, the safety profile of the drug can be improved.[21]

  • Simplified Pharmacokinetics: The dose-response relationship becomes more predictable without the complexities of isomer-isomer interactions or differential clearance rates.[7]

  • Reduced Metabolic Load: Administering only the active isomer can reduce the overall metabolic burden on the patient.[21]

The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to dissect the pharmacokinetic behavior of piperidine isomers. By employing validated, stereospecific bioanalytical methods and carefully designed in vivo studies, drug development professionals can make informed decisions, leading to the creation of safer and more effective medicines.

References

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • (PDF) Stereoselective binding of chiral drugs to plasma proteins.
  • Stereoselective binding of chiral drugs to plasma proteins. PubMed.
  • Chiral Drug Separation.
  • Stereoselective binding of chiral drugs to plasma proteins. PMC - NIH.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central.
  • Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. PubMed.
  • Stereoselective binding of zopiclone to human plasma proteins. PubMed.
  • Chiral analysis. Wikipedia.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • Stereoselectivity and Species Difference in Plasma Protein Binding of KE-298 and Its Metabolites. J-Stage.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chromatographic analytical methods described for the analysis of chiral illicit drugs and pharmaceuticals in biological matrices.
  • Chiral Drugs: An Overview. PMC - PubMed Central.
  • Chirality and pharmacokinetics: An area of neglected dimensionality?.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • chiral pharmacokinetic. Slideshare.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • a) Different modalities of piperidine-containing drugs and drug...
  • Enantiomeric Separations using Chiral Counter-Ions. DiVA portal.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed.
  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed.
  • Stereoselectivity in drug metabolism.

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: Proper Disposal of 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and innovators in the fast-paced world of drug development, meticulous attention to the entire lifecycle of a chemical reagent is not just a matter of regulatory compliance; it is the bedrock of a safe, efficient, and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Piperidin-1-yl)propan-1-amine (CAS No. 54151-70-1), ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Assessment & Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on the hazardous profile of its parent compound, piperidine, and related substituted amines, 2-(Piperidin-1-yl)propan-1-amine must be treated as a hazardous substance.

Anticipated Hazard Profile:

Hazard ClassificationCorresponding GHS Hazard StatementRationale / Causality
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.The amine functional group and the piperidine moiety are known to be corrosive to skin and mucous membranes[1][2].
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.Piperidine is toxic by multiple routes of exposure[1][3]. The addition of a propanamine side chain is unlikely to mitigate this toxicity significantly.
Flammability H225/H227: Highly flammable or Combustible liquid.Piperidine is a flammable liquid[1]. While the flashpoint of the target compound may differ, it should be handled away from ignition sources.
Aquatic Hazard H402: Harmful to aquatic life.Many amine compounds are harmful to aquatic ecosystems. Environmental release must be avoided.
Mandatory Personal Protective Equipment (PPE)

Handling of 2-(Piperidin-1-yl)propan-1-amine, in pure form, in solution, or as waste, requires stringent adherence to PPE protocols.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield[4][5].

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure gloves are inspected before use and changed immediately if contaminated[5][6].

  • Respiratory Protection: All handling of this substance and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors[1].

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(Piperidin-1-yl)propan-1-amine is that it must be managed as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of via sanitary sewer or general trash[7][8].

Step 1: Waste Segregation and Collection

The foundation of a safe disposal system is meticulous segregation at the point of generation.

  • Designate a Waste Stream: Classify all waste containing 2-(Piperidin-1-yl)propan-1-amine as "Corrosive, Toxic, Flammable Organic Amine Waste."

  • Avoid Co-mingling: It is critical to keep this amine waste separate from other waste streams, particularly:

    • Acids and Oxidizing Agents: Mixing amines with acids can cause a violent neutralization reaction.

    • Halogenated Solvents: Keeping non-halogenated and halogenated waste separate can reduce disposal costs and complexity.

  • Separate Solids and Liquids: Collect solid waste (contaminated gloves, weigh boats, absorbent pads) separately from liquid waste (solutions, rinsates).

Step 2: Containerization and Labeling

Proper containerization is a critical control point to prevent leaks and ensure clear communication of hazards.

  • Select Compatible Containers: Use a dedicated, leak-proof waste container made of chemically compatible material, such as high-density polyethylene (HDPE)[5].

  • Labeling (At Point of First Accumulation): The container must be clearly and indelibly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "2-(Piperidin-1-yl)propan-1-amine Waste" .

    • A list of all components, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Corrosive, Toxic, Flammable").

  • Container Management: Keep the waste container tightly sealed at all times, except when actively adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

Step 3: Managing Empty Containers

Even "empty" containers that held 2-(Piperidin-1-yl)propan-1-amine must be managed as hazardous waste.

  • First Rinse Collection: The first rinse of the empty container with a suitable solvent (e.g., methanol or isopropanol) must be collected and disposed of as hazardous liquid waste[7].

  • Subsequent Rinses: Depending on institutional policy, subsequent rinses may also need to be collected. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Container Defacing: Once properly rinsed according to EHS guidelines, completely deface or remove the original product label before discarding the container in the appropriate lab glass or solid waste bin.

Step 4: Final Disposal via Professional Services

The ultimate disposal of the accumulated hazardous waste must be handled by trained professionals.

  • Contact EHS: Once your waste container is full or has been in storage for the maximum allowable time (often 90 days in a central accumulation area), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor[7].

  • Incineration: The typical and preferred method for the final destruction of this type of organic amine waste is high-temperature incineration at a permitted facility[7].

Part 3: Emergency and Spill Management

Preparedness is key to mitigating the impact of an accidental release.

  • Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the immediate area.

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.

  • Collect and Containerize: Carefully collect the absorbent material and place it into a sealed, vapor-tight plastic bag or container for hazardous waste disposal[5].

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-(Piperidin-1-yl)propan-1-amine.

DisposalWorkflow cluster_prep Phase 1: Preparation & Hazard ID cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: Labeling & Storage cluster_disposal Phase 4: Final Disposal start Start: Generate Waste (2-(Piperidin-1-yl)propan-1-amine) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Is waste solid or liquid? fume_hood->waste_type liquid_container Collect in dedicated 'Hazardous Liquid Waste' container waste_type->liquid_container Liquid solid_container Collect in dedicated 'Hazardous Solid Waste' container waste_type->solid_container Solid label_waste Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards liquid_container->label_waste solid_container->label_waste seal_container Keep container tightly sealed label_waste->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa container_full Is container full or storage time limit reached? store_saa->container_full continue_collection Continue collection container_full->continue_collection No request_pickup Arrange for pickup by EHS or Licensed Contractor container_full->request_pickup Yes end End: Professional Disposal (e.g., Incineration) request_pickup->end

Caption: Disposal workflow for 2-(Piperidin-1-yl)propan-1-amine.

References

  • Baker Hughes. Safety Data Sheet.[Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 54151-70-1.[Link]

  • NICNAS. Piperidine: Human health tier II assessment.[Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.[Link]

  • Fisher Scientific. Safety Data Sheet: Piperidine.[Link]

  • PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine.[Link]

  • Carl ROTH. Safety Data Sheet: Piperidine.[Link]

  • Greenbook. SAFETY DATA SHEET CLEAN AMINE®.[Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Piperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and effective handling of 2-(Piperidin-1-yl)propan-1-amine (CAS 54151-70-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance that prioritizes your safety and the integrity of your work. We will move beyond simple checklists to explain the "why" behind each procedural step, empowering you to make informed decisions in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Anticipated Hazards: Based on related compounds, 2-(Piperidin-1-yl)propan-1-amine should be treated as potentially:

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[2][3]

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Irritating: May cause irritation to the respiratory system.[6]

This proactive hazard assessment is the foundation of a robust safety protocol. By anticipating these risks, we can implement targeted control measures to mitigate them effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-(Piperidin-1-yl)propan-1-amine. Your PPE ensemble is a critical barrier between you and potential exposure.[7]

PPE CategoryProtection Level & Key Selection CriteriaRationale
Eye and Face Protection Required: Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. A full-face shield worn over goggles is strongly recommended.[6][8]Protects against splashes and potential energetic reactions, safeguarding your vision from irreversible damage. The face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Required: A chemical-resistant laboratory coat or coveralls. For tasks with a higher risk of splashing, chemical-resistant aprons and sleeves are advised.[9]Provides a barrier against accidental skin contact. Chemical-resistant materials prevent the compound from seeping through to your skin.
Hand Protection Required: Chemically resistant gloves are essential. Given the lack of specific breakthrough data for this compound, double-gloving with two different materials (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove) is a best practice.[6][8]Hands are the most likely part of the body to come into direct contact with chemicals. Double-gloving provides enhanced protection against permeation. Always inspect gloves for any signs of degradation before use.
Respiratory Protection Required in certain situations: A NIOSH-approved respirator with organic vapor cartridges may be necessary, especially when working outside of a certified chemical fume hood, in poorly ventilated areas, or when there is a potential for generating aerosols or vapors.[6][7]Prevents the inhalation of harmful vapors that can cause respiratory tract irritation or systemic toxicity. The need for respiratory protection should be determined by a formal risk assessment of your specific procedure.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational protocol is crucial for minimizing risk. This systematic approach ensures that all safety aspects are considered at every stage of your work.

Pre-Operational Checklist:
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Fume Hood Verification: Ensure that the chemical fume hood is functioning correctly and has a current certification. All handling of 2-(Piperidin-1-yl)propan-1-amine must take place within a certified fume hood.[4]

  • Gather Materials: Assemble all necessary equipment, including your fully stocked PPE, spill kit, and waste containers, before you begin.

  • Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.[10]

Safe Handling Workflow:

prep Preparation - Verify fume hood - Don appropriate PPE - Prepare spill kit handle Handling - Dispense within fume hood - Use non-sparking tools - Keep containers closed prep->handle Proceed with caution use Use in Experiment - Maintain ventilation - Monitor for spills handle->use Transfer to reaction decon Decontamination - Clean work surfaces - Decontaminate equipment use->decon Post-experiment dispose Waste Disposal - Segregate waste - Label containers clearly - Follow institutional guidelines decon->dispose Final step

Caption: Workflow for Safely Handling 2-(Piperidin-1-yl)propan-1-amine.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of environmental responsibility and laboratory safety.

  • Waste Segregation: All waste contaminated with 2-(Piperidin-1-yl)propan-1-amine, including empty containers, used gloves, and contaminated labware, must be collected in a designated, properly labeled hazardous waste container.[11]

  • Container Management: Waste containers must be made of a material compatible with the chemical and kept tightly closed at all times, except when adding waste.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(Piperidin-1-yl)propan-1-amine".[11]

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparing for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Control: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with an appropriate absorbent material.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill according to your institution's procedures.

  • Report: Report all spills to your supervisor and EHS department.

By integrating these principles of proactive risk assessment, meticulous operational planning, and emergency preparedness into your daily laboratory practices, you can confidently and safely advance your research.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • Vertex AI Search. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. 2025-07-09.
  • CHEMM. Personal Protective Equipment (PPE).
  • Benchchem. Personal protective equipment for handling Ethyne-1,2-diamine.
  • NOAA. PIPERIDINE - CAMEO Chemicals.
  • Sigma-Aldrich.
  • Princeton EHS. Section 3: Emergency Procedures | Office of Environmental Health and Safety.
  • Fisher Scientific.
  • Santa Cruz Biotechnology. 2-(piperidin-1-yl)propan-1-amine | CAS 54151-70-1 | SCBT.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Australian Government Department of Health. Piperidine: Human health tier II assessment. 2016-02-05.
  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Chemos GmbH&Co.KG.
  • PubChem. Piperidine-1-propylamine | C8H18N2 | CID 19049.
  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • GOV.UK. What to do in a chemical emergency. 2024-10-10.
  • Fisher Scientific.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Santa Cruz Biotechnology. 2-(3-methylpiperidin-1-yl)propan-1-amine | SCBT.
  • PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.